Enzaplatovir
説明
特性
IUPAC Name |
(3R)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDXTBCRESIJFH-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323077-89-9 | |
| Record name | Enzaplatovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323077899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENZAPLATOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ40XB915E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Enzaplatovir, a Novel Antiviral Agent Against Respiratory Syncytial Virus
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the molecular mechanism of action of enzaplatovir (also known as BTA-C585 and JNJ-53718678), an investigational antiviral compound for the treatment of Respiratory Syncytial Virus (RSV) infection. This document will delve into the viral target of this compound, the structural basis of its inhibitory activity, and the experimental methodologies used to characterize its function.
Executive Summary: The Unmet Need and a Novel Therapeutic Approach
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals.[1] Despite its significant global health burden, therapeutic options remain limited, with treatment being largely supportive.[2][3] The development of direct-acting antiviral agents is a critical priority. This compound has emerged as a promising small molecule inhibitor of RSV replication. Contrary to some initial classifications, extensive clinical and preclinical evidence has definitively characterized this compound as a specific inhibitor of the RSV fusion (F) protein.[4][5][6][7][8][9][10] This guide will elucidate the precise mechanism by which this compound neutralizes RSV infectivity by targeting the critical process of viral entry into host cells.
The Molecular Target: The RSV Fusion (F) Glycoprotein
The primary target of this compound is the RSV F glycoprotein, a type I fusion protein embedded in the viral envelope. The F protein is essential for viral infectivity, mediating the fusion of the viral and host cell membranes, a critical step for the delivery of the viral genome into the cytoplasm.[11]
The RSV F protein is synthesized as a precursor, F0, which is subsequently cleaved by a host furin-like protease into two disulfide-linked subunits, F1 and F2. This cleavage is essential for the protein's fusogenic activity. The mature F protein exists in a metastable prefusion conformation on the viral surface. Upon triggering by an appropriate stimulus, the F protein undergoes a dramatic and irreversible conformational change to a highly stable postfusion state. This transition provides the energy required to merge the viral and host cell membranes.
Due to its indispensable role in the viral life cycle and its high degree of conservation across RSV A and B subtypes, the F protein is a prime target for antiviral intervention.
The Core Mechanism of Action: Inhibition of Viral Fusion
This compound is a potent, orally bioavailable small molecule that specifically targets the RSV F protein.[7][12] Its mechanism of action is centered on the inhibition of the conformational changes in the F protein that are necessary for membrane fusion. By binding to a specific site on the prefusion form of the F protein, this compound stabilizes this conformation and prevents its transition to the postfusion state. This "locking" of the F protein in its prefusion form effectively neutralizes the virus's ability to enter host cells, thereby halting the infection at a very early stage.[8][10]
The binding of this compound to the F protein is a high-affinity interaction. This interaction allosterically prevents the extension of the fusion peptide and the formation of the six-helix bundle, which are critical structural rearrangements in the transition to the postfusion state.
Experimental Characterization of this compound's Mechanism
The elucidation of this compound's mechanism of action has been achieved through a combination of virological, biochemical, and structural biology studies.
In Vitro Antiviral Activity Assays
The antiviral potency of this compound has been demonstrated in various cell-based assays. A common method to determine the 50% effective concentration (EC50) is the cytopathic effect (CPE) reduction assay.
Protocol: Cytopathic Effect (CPE) Reduction Assay
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HEp-2) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Infection: Aspirate the cell culture medium from the 96-well plate and infect the cells with an RSV strain (e.g., RSV-A Long) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the serial dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, or until significant CPE is observed in the virus-only control wells.
-
CPE Assessment: Visually score the CPE in each well. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of CPE reduction or cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Fusion Inhibition Assays
To specifically demonstrate the inhibition of F protein-mediated fusion, cell-to-cell fusion assays can be employed.
Protocol: Cell-to-Cell Fusion Assay
-
Cell Co-culture: Co-culture two populations of cells:
-
"Effector" cells: Transfected to express the RSV F protein and a reporter gene (e.g., luciferase under the control of a T7 promoter).
-
"Target" cells: Transfected to express the T7 RNA polymerase.
-
-
Treatment: Add serial dilutions of this compound to the co-culture.
-
Fusion Event: If cell-to-cell fusion occurs, the T7 polymerase from the target cells will enter the effector cells and drive the expression of the luciferase reporter gene.
-
Quantification: After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A reduction in luciferase signal in the presence of this compound indicates inhibition of F protein-mediated fusion.
Resistance Studies
To confirm the target of this compound, resistance selection studies are performed.
Protocol: In Vitro Resistance Selection
-
Serial Passage: Culture RSV in the presence of sub-optimal concentrations of this compound.
-
Dose Escalation: Gradually increase the concentration of this compound in subsequent passages as the virus adapts.
-
Plaque Purification: Isolate individual viral clones from the resistant population.
-
Genotypic Analysis: Sequence the F gene of the resistant clones to identify mutations that are not present in the wild-type virus.
-
Phenotypic Analysis: Confirm that the identified mutations confer resistance to this compound by introducing them into a wild-type infectious clone and testing the resulting virus in antiviral assays.
Clinical Development and Therapeutic Potential
This compound has been evaluated in multiple clinical trials, including studies in healthy adult volunteers challenged with RSV and in pediatric and adult patient populations with naturally acquired RSV infections.[4][5][6][8][9][13][14][15] These studies have consistently demonstrated the compound's antiviral activity, as evidenced by reductions in viral load and, in some cases, improvements in clinical symptoms.[7][8] While the clinical development of this compound has faced some challenges, the data generated from these trials have provided invaluable insights into the therapeutic potential of targeting the RSV F protein.
Data Summary
| Parameter | Value | Assay | Reference |
| EC50 vs. RSV-A | Sub-nanomolar to low nanomolar | CPE Reduction | [8] |
| EC50 vs. RSV-B | Sub-nanomolar to low nanomolar | CPE Reduction | [8] |
| Mechanism of Action | RSV Fusion Inhibition | Multiple | [4][5][6][7][8][9][10] |
| Target | RSV F Glycoprotein | Resistance Studies | [8] |
Visualizing the Mechanism and Workflows
Diagram: RSV Lifecycle and the Point of Inhibition by this compound```dot
Caption: Workflow for characterizing a novel RSV antiviral agent.
Conclusion
This compound represents a significant advancement in the development of small molecule therapeutics for RSV. Its mechanism as a fusion inhibitor, targeting the highly conserved and essential F glycoprotein, provides a potent and specific means of neutralizing the virus. The comprehensive characterization of its mechanism of action, from in vitro studies to clinical trials, underscores the viability of the RSV F protein as a therapeutic target and provides a solid foundation for the future development of next-generation RSV inhibitors.
References
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A Study to Evaluate Safety and Antiviral Activity of Doses of JNJ-53718678 in Children (>=28 Days to <=3 Years) With Respiratory Syncytial Virus Infection. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
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Effects of JNJ-53718678 in Adult and Adolescent Participants Who Had a Hematopoietic Stem Cell Transplantation and Who Are Infected With Respiratory Syncytial Virus (RSV). (n.d.). ClinicalTrials.gov. Retrieved from [Link]
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A Study of Rilematovir (JNJ-53718678) in Adult Outpatients With Respiratory Syncytial Virus (RSV) Infection. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
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Janssen's JNJ-53718678 safe in phase I trial for RSV. (2016, November 2). BioWorld. Retrieved from [Link]
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Martinón-Torres, F., et al. (2020). Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study. Clinical Infectious Diseases, 71(10), e594–e603. Retrieved from [Link]
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Lin, G. L., et al. (2023). Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals. Advanced Science, 10(27), e2302174. Retrieved from [Link]
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A Phase 2a study of multiple doses of BTA-C585 against RSV infection. (n.d.). Health Research Authority. Retrieved from [Link]
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Safety, Efficacy and Pharmacokinetics of BTA-C585 in a RSV Viral Challenge Study. (2018, May 30). EU Clinical Trials Register. Retrieved from [Link]
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Safety, Efficacy and Pharmacokinetics of BTA-C585 in a RSV Viral Challenge Study. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
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BTA-585 enters phase IIa trial for the treatment of RSV infections. (2016, April 12). BioWorld. Retrieved from [Link]
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This compound. (n.d.). PatSnap Synapse. Retrieved from [Link]
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Li, H., et al. (2023). Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection. Frontiers in Immunology, 14, 1228227. Retrieved from [Link]
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Fuentes, S., et al. (2022). Structural basis for respiratory syncytial virus and human metapneumovirus neutralization. Frontiers in Immunology, 13, 1043224. Retrieved from [Link]
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Battles, M. B., & McLellan, J. S. (2019). Structure-Guided Design of Small-Molecule Therapeutics against RSV Disease. Current opinion in virology, 34, 86–94. Retrieved from [Link]
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De la Fuente, C., et al. (2023). Structural and mechanistic insights into the inhibition of respiratory syncytial virus polymerase by a non-nucleoside inhibitor. Nature Communications, 14(1), 6610. Retrieved from [Link]
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Martinón-Torres, F., et al. (2020). Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study. Clinical Infectious Diseases, 71(10), e594–e603. Retrieved from [Link]
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Sevendal, A. T. K., et al. (2024). Systematic Review of the Efficacy and Safety of RSV-Specific Monoclonal Antibodies and Antivirals in Development. Reviews in Medical Virology, e2576. Retrieved from [Link]
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Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 1-15. Retrieved from [Link]
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Beigel, J. H., et al. (2019). Advances in respiratory virus therapeutics – A meeting report from the 6th isirv Antiviral Group conference. Antiviral Research, 167, 45–65. Retrieved from [Link]
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Martinón-Torres, F., et al. (2020). Pharmacokinetics, Safety and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized with RSV Infection: A Randomized Phase 1b Study. ResearchGate. Retrieved from [Link]
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Mazur, M., et al. (2024). Prophylactic monoclonal antibodies against respiratory syncytial virus in early life: An in-depth review of mechanisms of action, failure factors, and future perspectives. Pediatric Allergy and Immunology, 35(5), e70257. Retrieved from [Link]
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Enzaplatovir: A Deep Dive into its Discovery and Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Enzaplatovir (formerly BTA-C585) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. This document provides a comprehensive technical overview of the discovery and synthetic pathway of this compound, designed for researchers, medicinal chemists, and professionals in the field of antiviral drug development. We will explore the scientific rationale that guided its discovery, the key experimental methodologies employed in its identification and optimization, and a detailed, step-by-step elucidation of its chemical synthesis.
The Discovery of this compound: A Targeted Approach to Inhibit RSV Entry
The discovery of this compound was born out of a strategic effort to identify novel antiviral agents that could effectively combat RSV, a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The scientific consensus has long identified the RSV F protein as a critical target for therapeutic intervention. This glycoprotein is essential for the fusion of the viral envelope with the host cell membrane, a pivotal step in the viral life cycle. Inhibition of this fusion process presents an attractive mechanism of action for an antiviral drug.
High-Throughput Screening and Hit Identification
The journey to discover this compound began with a high-throughput screening (HTS) campaign. Aviragen Therapeutics, the initial developer, screened a diverse chemical library to identify compounds that could inhibit RSV-induced cytopathic effect in cell culture. This screening paradigm is designed to cast a wide net and identify initial "hits" with the desired biological activity.
An exemplified compound from this effort demonstrated potent antiviral activity in human epithelial HEp-2 cancer cells infected with the RSV A2 strain, with an EC50 value of less than 0.1 mcM.[1] This initial success validated the screening approach and provided a foundational chemical scaffold for further development.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
The initial hit compound, while potent, likely did not possess the ideal pharmacokinetic and safety profile required for a clinical candidate. The subsequent phase of the research focused on a rigorous lead optimization campaign. This iterative process involves the systematic modification of the chemical structure of the lead compound and the evaluation of the resulting analogs for improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability).
While specific details of the SAR studies for the this compound series are not extensively published in peer-reviewed journals, the final structure of this compound, (R)-1-(3-methylisoxazole-4-carbonyl)-10a-(6-methylpyridin-3-yl)-2,3,10,10a-tetrahydro-1H,5H-imidazo[1,2-a]pyrrolo[1,2-d]pyrazin-5-one, reveals key structural motifs that were likely optimized during this process:
-
The Imidazo[1,2-a]pyrrolo[1,2-d]pyrazin-5-one Core: This complex heterocyclic system forms the central scaffold of the molecule and is crucial for orienting the other substituents in the correct three-dimensional space to interact with the RSV F protein.
-
The (R)-10a-(6-methylpyridin-3-yl) Group: The specific stereochemistry at the 10a position and the presence of the 6-methyl-pyridin-3-yl substituent are critical for potent antiviral activity. This suggests a specific and chiral binding pocket on the F protein.
-
The 3-methylisoxazole-4-carbonyl Moiety: This group is attached to the core via an amide linkage and likely engages in key binding interactions, such as hydrogen bonding or hydrophobic interactions, within the target protein.
The culmination of these optimization efforts was the selection of this compound (BTA585) as a clinical candidate for the treatment of RSV infections.[2]
Discovery Workflow Visualization
Caption: A diagram illustrating the discovery workflow of this compound.
The Synthetic Pathway of this compound
The chemical synthesis of this compound is a multi-step process that requires the careful construction of its complex heterocyclic core and the stereoselective introduction of its key substituents. The following is a plausible synthetic route based on the known chemistry of related heterocyclic systems and information gleaned from patent literature.
Synthesis of Key Intermediates
The synthesis of this compound can be conceptually broken down into the preparation of two key fragments, followed by their coupling and final modification.
Intermediate 1: The Imidazo[1,2-a]pyrrolo[1,2-d]pyrazin-5-one Core
The synthesis of this tricyclic core is a significant challenge. A potential approach involves a multi-step sequence starting from simpler heterocyclic precursors.
Intermediate 2: 3-methylisoxazole-4-carbonyl chloride
This acyl chloride is a crucial reagent for the final acylation step. Its synthesis typically begins with the construction of the 3-methylisoxazole-4-carboxylic acid.
Step-by-Step Synthesis of this compound
The following represents a detailed, step-by-step protocol for the synthesis of this compound.
Step 1: Synthesis of 3-methylisoxazole-4-carboxylic acid
A common method for the synthesis of this intermediate involves the reaction of ethyl acetoacetate with hydroxylamine to form the isoxazole ring, followed by hydrolysis of the ester.
Step 2: Formation of 3-methylisoxazole-4-carbonyl chloride
The carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
Step 3: Synthesis of the (R)-10a-(6-methylpyridin-3-yl)-2,3,10,10a-tetrahydro-1H,5H-imidazo[1,2-a]pyrrolo[1,2-d]pyrazin-5-one intermediate
This is the most complex part of the synthesis and likely involves a multi-step sequence to construct the tricyclic core with the correct stereochemistry. A plausible route could involve a Pictet-Spengler type reaction or a multi-component reaction to form the key carbon-nitrogen bonds.
Step 4: Final Acylation to Yield this compound
The final step involves the coupling of the tricyclic amine intermediate with 3-methylisoxazole-4-carbonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to form the final amide bond.
Synthesis Pathway Visualization
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An In-depth Technical Guide to the Target Identification of Enzaplatovir in Viral Replication
A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals
Author's Note: This guide addresses the core topic of "Enzaplatovir target identification in viral replication." Initial analysis revealed a common point of confusion regarding this compound. This compound (also known as BTA-C585) is not an inhibitor of the Ebola virus; its validated target is the fusion (F) protein of the Respiratory Syncytial Virus (RSV) . This document has been structured to correct this misunderstanding and provide a scientifically rigorous, in-depth guide to the true mechanism and target identification of this compound in the context of RSV replication.
Section 1: The Strategic Imperative for Targeting Viral Entry
In the landscape of antiviral drug development, viral entry represents a critical chokepoint. Intercepting the virus before its genetic material enters the host cell prevents the hijacking of cellular machinery, thereby halting replication at the earliest possible stage. This strategy is particularly effective against enveloped viruses, such as Respiratory Syncytial Virus (RSV), which rely on sophisticated protein machinery to fuse their envelope with the host cell membrane.
This compound emerged from discovery programs as a potent, orally bioavailable small molecule specifically designed to inhibit this crucial first step of RSV infection.[1] Its development centers on a deep understanding of the molecular dynamics of the RSV Fusion (F) protein, the sole viral protein responsible for membrane fusion.
Section 2: The Target - Unpacking the RSV Fusion (F) Protein
The RSV F protein is a Class I viral fusion protein, a category that includes well-known proteins like influenza hemagglutinin and HIV Env.[2] It is the primary target for neutralizing antibodies and, consequently, a premier target for antiviral drugs like this compound. Understanding its structure and conformational mechanics is fundamental to comprehending this compound's mechanism of action.
The F protein is synthesized as an inactive precursor, F0, which trimerizes and is then cleaved by a host furin-like protease into two disulfide-linked subunits: F1 and F2. This mature trimer exists in a metastable prefusion conformation on the viral surface.[3] This state is energetically primed for a dramatic, irreversible conformational change upon receiving a trigger—a process that is not yet fully understood but is essential for infection.
This change refolds the protein into the highly stable postfusion conformation. This process forcibly merges the viral and host cell membranes, creating a fusion pore through which the viral genome can enter the host cell cytoplasm.
Section 3: The Mechanism of Action - How this compound Halts Viral Entry
This compound is a fusion inhibitor. It does not target viral replication in the traditional sense (i.e., polymerase activity) but rather the physical process of entry. Its mechanism is precise and elegant:
-
Binding: this compound binds to a specific, three-fold symmetric pocket within the central cavity of the prefusion F protein trimer.[4]
-
Stabilization: By occupying this cavity, the drug acts like a molecular wedge, stabilizing the metastable prefusion conformation.
-
Inhibition of Conformational Change: This stabilization prevents the dramatic refolding of the F protein into its postfusion state. The fusion peptide cannot be exposed and inserted into the host membrane, and the subsequent collapse into a six-helix bundle is blocked.
-
Prevention of Fusion: As the F protein is locked in its prefusion state, the viral and host membranes cannot merge. Viral entry is aborted, and the infection is neutralized.
This mechanism underscores why this compound is classified as an entry inhibitor, a class of antivirals that must be present at the time of viral encounter with the host cell to be effective.
Section 4: Target Identification & Validation Workflow
Identifying and validating the molecular target of a compound like this compound requires a multi-pronged, self-validating experimental approach. The workflow is designed to build a case from broad antiviral activity to a specific molecular interaction, ruling out other possibilities along the way.
Key Experiment 1: Cell-Based Antiviral Activity Assay
The first step is to confirm that the compound has activity against the virus in a cell culture system. A standard method is the cytopathic effect (CPE) inhibition assay or a microneutralization assay.
Protocol: RSV Microneutralization Assay
-
Cell Seeding: Seed HEp-2 or Vero cells in a 96-well plate at a density that will form a confluent monolayer (e.g., 2.5 x 10^4 cells/well) and incubate overnight.[5]
-
Compound Dilution: Prepare serial dilutions of this compound in virus growth medium.
-
Virus-Compound Incubation: Mix the diluted compound with a standardized amount of RSV (titered to produce 50-100 plaques per well). Incubate this mixture for 1 hour at 37°C to allow the drug to bind to the virus.[6]
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus/compound mixtures in duplicate.
-
Incubation: Incubate the plates for 3-5 days at 37°C until CPE is clearly visible in the virus-only control wells.
-
Quantification: Fix the cells (e.g., with 80% acetone). Stain for viral antigens using an RSV F-specific primary antibody and a labeled secondary antibody.[7] The number of infected cells or plaques is counted.
-
Data Analysis: The 50% effective concentration (EC50) is calculated—the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Key Experiment 2: Cell-Cell Fusion Assay
This assay specifically tests the compound's ability to block F protein-mediated membrane fusion, distinguishing it from inhibitors of attachment or replication. A common method uses a split-luciferase reporter system.
Protocol: Split-Luciferase Cell-Cell Fusion Assay
-
Population Preparation:
-
Effector Cells: Transfect one population of cells (e.g., HEK293T) with plasmids encoding the RSV F protein and one half of a split-luciferase reporter (e.g., LgBiT).
-
Target Cells: Transfect a second population of cells with a plasmid encoding the other half of the luciferase reporter (e.g., SmBiT).
-
-
Co-culture: After allowing for protein expression, co-culture the effector and target cells in a 96-well plate. Add serial dilutions of this compound to the wells at the time of co-culture.
-
Fusion & Signal Generation: If cell-cell fusion occurs, the two halves of the luciferase enzyme will combine in the cytoplasm of the newly formed syncytia, creating a functional, luminescent enzyme.
-
Lysis & Readout: After a set incubation period (e.g., 4-6 hours), add the luciferase substrate to the wells and measure the luminescence signal using a plate reader.[2]
-
Data Analysis: A reduction in the luminescent signal in the presence of this compound directly correlates with the inhibition of cell-cell fusion. The EC50 for fusion inhibition can be calculated.
Key Experiment 3: Resistance Mutation Mapping
This is the definitive step for target identification. By forcing the virus to evolve resistance to the drug, the resulting genetic mutations will pinpoint the drug's binding site or a site critical to its mechanism of action.
Protocol: In Vitro Resistance Selection
-
Serial Passage: Culture RSV in the presence of a sub-optimal concentration of this compound (e.g., at the EC50).
-
Dose Escalation: After each passage, harvest the virus and use it to infect fresh cells with a slightly higher concentration of the drug. Repeat this process for multiple passages.
-
Isolate Resistant Virus: Eventually, a viral population will emerge that can replicate efficiently at high concentrations of this compound. Isolate this resistant virus through plaque purification.
-
Genomic Sequencing: Extract viral RNA from the resistant isolate and perform RT-PCR to amplify the gene encoding the F protein. Sequence the F gene and compare it to the wild-type virus sequence.
-
Identify Mutations: The amino acid substitutions identified in the F protein of the resistant virus are highly likely to be located within or near the drug's binding site.
Section 5: Data Interpretation - Building the Case for the F Protein
| Experiment | Observation | Conclusion |
| Microneutralization Assay | This compound shows potent, dose-dependent inhibition of RSV infection with a low nanomolar EC50. | The compound has significant antiviral activity. |
| Time-of-Addition Assay | The compound is only effective when added before or during viral inoculation, losing activity if added post-entry. | The target is involved in an early step of the viral lifecycle (entry). |
| Cell-Cell Fusion Assay | This compound directly inhibits the formation of syncytia mediated by the F protein. | The compound is a specific inhibitor of membrane fusion. |
| Resistance Mapping | Viruses resistant to this compound consistently develop mutations in the F protein gene. | The RSV F protein is the direct molecular target of this compound. |
Quantitative Data from Clinical & Preclinical Studies
| Parameter | Value / Finding | Significance | Reference |
| Phase 2a Viral Load (AUC) | 400 mg BTA585: 484.6600 mg BTA585: 534.9Placebo: 552.9 | Showed a trend toward viral load reduction, though not statistically significant in this small challenge study. | [8] |
| Phase 2a Symptom Score (AUC) | 400 mg BTA585: 162.1600 mg BTA585: 244.3Placebo: 318.1 | Indicated a reduction in clinical symptoms, particularly in the lower dose group. | [8] |
| Known Resistance Mutations | K394R, S398L, D486N | Mutations conferring high-level resistance to other F protein inhibitors cluster in a central cavity, confirming this region as the binding site for this class of drugs. | [6] |
| Resistance Fold Change | K394R mutation can cause >1,250-fold resistance to similar fusion inhibitors (e.g., BMS-433771). | Demonstrates the high specificity of the drug-target interaction and the genetic barrier to resistance. | [6] |
Note: Data from the BTA585 Phase 2a trial (NCT02718937) showed biological activity but did not meet its primary endpoint for viral load reduction, which the investigators suggested may have been impacted by the variability and small number of subjects infected in the challenge model.[8][9]
Section 6: Conclusion for the Field
The target identification of this compound serves as a model workflow for the development of viral entry inhibitors. The convergence of cell-based virology, mechanistic assays, and resistance mapping provides an undeniable case for the RSV F protein as its sole target. By binding to and stabilizing the metastable prefusion conformation, this compound effectively prevents the first and most critical step in the viral lifecycle. This in-depth understanding of its molecular target not only validates this compound as a therapeutic candidate but also provides invaluable insights for designing the next generation of antivirals against RSV and other enveloped viruses that rely on Class I fusion proteins.
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Aviragen Therapeutics. (2016, July 12). Aviragen Therapeutics Resumes Enrollment in Phase 2a RSV Challenge Trial. [Press Release]. Retrieved from [Link]
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Aviragen Therapeutics. (2017, February 1). Aviragen Therapeutics Announces Top-Line Results from Phase 2a RSV Challenge Study of BTA585. [Press Release]. Retrieved from [Link]
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Enzaplatovir: A Mechanistic Exploration of its Antiviral Activity and Spectrum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enzaplatovir (formerly BTA-C585) is an investigational antiviral agent that has demonstrated potent activity against the Respiratory Syncytial Virus (RSV). Contrary to some initial classifications, extensive research has now firmly established this compound as a specific RSV fusion inhibitor . Its mechanism of action is the targeted disruption of the RSV Fusion (F) protein, a critical component for viral entry into host cells. This guide provides a detailed examination of this mechanism, its implications for the drug's antiviral spectrum, and a proposed framework for systematically investigating any potential activity beyond its primary target. While the high specificity of its target suggests a narrow spectrum of activity, this paper will explore both the rationale for this specificity and the methodologies required to rigorously test its boundaries.
The Confirmed Mechanism of Action: Targeting RSV-F Protein Mediated Fusion
Initial confusion in drug databases has sometimes led to the misclassification of this compound. However, the scientific consensus, supported by mechanistic studies of analogous compounds, confirms that this compound is not a polymerase inhibitor. Instead, it belongs to a class of small molecules that specifically inhibit the function of the RSV F protein[1][2].
The RSV F protein is a type I fusion protein located on the surface of the virus. It is essential for the virus's lifecycle, mediating the fusion of the viral envelope with the host cell membrane, which allows the viral genome to enter the cell's cytoplasm. This process involves a complex series of conformational changes in the F protein, transitioning from a metastable prefusion state to a highly stable postfusion state.
This compound and other RSV fusion inhibitors, such as presatovir (GS-5806) and JNJ-53718678, act by binding to a specific pocket within the F protein trimer in its prefusion conformation[3][4][5]. This binding event stabilizes the prefusion state and prevents the necessary conformational changes required for membrane fusion, effectively blocking viral entry into the host cell[3][4].
Below is a diagram illustrating the RSV entry process and the inhibitory action of this compound.
Caption: Mechanism of this compound as an RSV fusion inhibitor.
Implications for Antiviral Spectrum: The Rationale for Specificity
The targeted nature of this compound's interaction with the RSV F protein has significant implications for its potential antiviral spectrum. Unlike broad-spectrum antivirals that target conserved enzymatic functions across different viral families (e.g., RNA-dependent RNA polymerase), fusion inhibitors often exhibit a high degree of specificity[6].
Several factors contribute to this predicted narrow spectrum:
-
High Target Specificity: The binding pocket for this compound on the RSV F protein is structurally unique. While other paramyxoviruses possess fusion proteins, the specific amino acid residues and the overall conformation of this binding site are not highly conserved across different viral genera or families.
-
Lack of a Homologous Host Target: The RSV F protein is a viral-specific protein with no close homolog in human cells. This is advantageous for a low toxicity profile but also means the drug's activity is confined to pathogens expressing this specific protein.
-
Empirical Evidence from Analogs: Studies on other RSV fusion inhibitors have generally shown a lack of activity against other common respiratory viruses, such as influenza[7]. Furthermore, the development of resistance to one RSV fusion inhibitor often confers cross-resistance to others, indicating a shared, specific binding site and mechanism of action[8].
While a computational in silico study suggested a potential interaction between this compound and the receptor-binding domain of the SARS-CoV-2 spike protein, this remains a theoretical prediction[1]. Such computational hits require rigorous experimental validation, as molecular docking can yield false positives. To date, there is no published in vitro or in vivo evidence to support a broader antiviral activity for this compound.
A Proposed Research Roadmap for Spectrum Expansion Studies
Despite the strong rationale for a narrow spectrum, a comprehensive evaluation is necessary to definitively rule out off-target antiviral effects. A systematic, multi-tiered approach is required to investigate the antiviral spectrum of this compound beyond RSV. The following details a potential research workflow.
Tier 1: In Vitro Antiviral Screening
The initial step involves screening this compound against a diverse panel of viruses in cell culture-based assays.
Experimental Protocol: Multi-Virus Cytopathic Effect (CPE) Inhibition Assay
-
Cell Plating: Seed appropriate host cell lines for each virus (e.g., Vero E6 for coronaviruses, MDCK for influenza, A549 for adenoviruses) in 96-well plates and incubate to form a confluent monolayer.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium, with concentrations ranging from 100 µM down to sub-nanomolar levels.
-
Infection and Treatment: Aspirate the growth medium from the cell monolayers. Add the diluted this compound to the wells, followed by a standardized amount of each virus (typically at a multiplicity of infection of 0.01). Include "virus only" (positive control) and "cells only" (negative control) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to cause significant CPE in the virus-only control wells (typically 3-7 days).
-
Quantification of Antiviral Activity: Assess cell viability using a colorimetric assay such as the MTT or MTS assay. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the drug concentration and fitting the data to a dose-response curve.
| Parameter | Description | Example Value |
| EC50 | 50% Effective Concentration | 0.5 nM (for RSV) |
| CC50 | 50% Cytotoxic Concentration | >10 µM |
| SI | Selectivity Index (CC50/EC50) | >20,000 |
Table 1: Key parameters for in vitro antiviral activity assessment.
The following diagram outlines the proposed screening workflow.
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A Technical Guide to Preclinical Pharmacokinetic Studies of Enzaplatovir: A Framework for Advancing RSV Therapeutics
This document provides an in-depth technical guide on the core principles and methodologies for conducting preclinical pharmacokinetic (PK) studies of Enzaplatovir (formerly BTA-C585), an orally bioavailable inhibitor of the respiratory syncytial virus (RSV) F protein.[1][2] While specific preclinical data for this compound is not extensively published, this guide synthesizes field-proven insights and standard industry practices to offer a robust framework for researchers, scientists, and drug development professionals. By understanding the causality behind experimental choices, this guide aims to equip scientists with the necessary knowledge to design and interpret preclinical PK studies for this compound and similar antiviral compounds.
Introduction: The Role of Preclinical Pharmacokinetics in Antiviral Drug Development
The journey of an antiviral candidate from discovery to clinical use is underpinned by a thorough characterization of its pharmacokinetic profile. Preclinical PK studies are fundamental to this process, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in living organisms prior to human trials.[3] For an orally administered drug like this compound, these studies are paramount for establishing a safe and efficacious dosing regimen.
The primary objectives of preclinical PK studies are to:
-
Determine the bioavailability and systemic exposure of the drug.
-
Understand the metabolic fate and clearance pathways.
-
Assess tissue distribution and potential for target site engagement.
-
Provide data for allometric scaling to predict human PK parameters.[4]
This guide will delineate the key in vitro and in vivo studies that constitute a comprehensive preclinical PK package for a compound like this compound.
In Vitro ADME Studies: Foundational Insights into Drug Disposition
In vitro ADME assays are the first step in characterizing the pharmacokinetic properties of a drug candidate. They are cost-effective, high-throughput, and provide mechanistic insights that guide further in vivo studies.
Metabolic Stability Assessment
The metabolic stability of a drug is a key determinant of its half-life and oral bioavailability. These assays typically involve incubating the drug with liver microsomes or hepatocytes from various species, including humans.[4][5]
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Incubate a low concentration of this compound (typically 1 µM) with liver microsomes (e.g., from human, rat, mouse, dog, monkey) in the presence of NADPH as a cofactor.
-
Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent drug concentration using a validated LC-MS/MS method.[6][7]
-
Data Interpretation: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
The rationale behind using multiple species is to identify a species whose metabolic profile is most similar to humans, which is crucial for selecting the appropriate species for toxicology studies.[8][9]
Plasma Protein Binding
The extent of a drug's binding to plasma proteins influences its distribution and availability to interact with its target. Highly protein-bound drugs have a lower free fraction, which is the pharmacologically active portion.
Experimental Protocol: Equilibrium Dialysis
-
Apparatus: Use a semi-permeable membrane to separate a plasma-containing compartment from a buffer-containing compartment.
-
Incubation: Add this compound to the plasma compartment and incubate the apparatus at 37°C until equilibrium is reached.
-
Sampling: Collect samples from both compartments.
-
Analysis: Determine the concentration of this compound in both the plasma and buffer compartments using LC-MS/MS.
-
Calculation: The percentage of bound drug is calculated from the concentration difference between the two compartments.
Transporter Studies
Cellular transporters can significantly impact a drug's absorption, distribution, and excretion. For instance, P-glycoprotein (P-gp, encoded by the MDR1 gene) is an efflux transporter that can limit the oral absorption of its substrates.[4]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Grow Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with efflux transporters, on a semi-permeable membrane.
-
Permeability Assessment: Add this compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Collect samples from the receiving chamber at various time points.
-
Analysis: Quantify the concentration of this compound in the collected samples.
-
Data Interpretation: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp.
In Vivo Pharmacokinetic Studies: Characterizing the Drug in a Biological System
In vivo studies are essential to understand how a drug behaves in a complete biological system. These studies are typically conducted in rodent and non-rodent species to assess the pharmacokinetic profile and to enable interspecies scaling.[10]
Single-Dose Pharmacokinetic Studies
These studies involve administering a single dose of this compound to animals via different routes, typically intravenous (IV) and oral (PO), to determine key PK parameters.[4]
Experimental Protocol: Rodent PK Study (e.g., Rat)
-
Animal Model: Use a relevant strain of rat (e.g., Sprague-Dawley).
-
Dosing: Administer a single dose of this compound intravenously to one group of animals and orally to another group.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
Table 1: Key Pharmacokinetic Parameters from a Single-Dose Study
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Related to efficacy and potential toxicity |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| t½ | Elimination half-life | Determines dosing frequency |
| CL | Clearance | The volume of plasma cleared of the drug per unit time |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation |
Mass Balance and Excretion Studies
These studies, often conducted with a radiolabeled version of the drug, aim to determine the routes and rates of excretion of the drug and its metabolites.
Experimental Protocol: Excretion Balance Study
-
Radiolabeling: Synthesize a radiolabeled (e.g., ¹⁴C) version of this compound.
-
Dosing: Administer a single dose of the radiolabeled compound to animals.
-
Sample Collection: House the animals in metabolic cages to facilitate the separate collection of urine and feces over a period of time (e.g., 7 days or until radioactivity is negligible).
-
Radioactivity Measurement: Quantify the total radioactivity in the collected urine and feces samples.
-
Data Interpretation: The results provide a quantitative measure of the major routes of excretion (renal vs. fecal).
Metabolite Identification and Profiling
Identifying the major metabolites of a drug is crucial for understanding its clearance mechanisms and for assessing the safety of these metabolites.
Experimental Protocol: Metabolite Profiling
-
Sample Collection: Collect plasma, urine, and feces from animals dosed with this compound (radiolabeled or non-radiolabeled).
-
Sample Preparation: Process the samples to concentrate and extract the drug and its metabolites.
-
Analysis: Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to separate and identify the metabolites.
-
Structure Elucidation: Characterize the chemical structures of the major metabolites.
It is a regulatory requirement to ensure that the exposure to major human metabolites has been adequately assessed in the preclinical toxicology species.[3]
Bioanalytical Method Validation: Ensuring Data Integrity
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The method used to quantify this compound in biological matrices (e.g., plasma, urine) must be demonstrated to be reliable and reproducible.[11]
Key Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[7]
Typically, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed and validated for the quantification of small molecules like this compound in biological fluids due to its high sensitivity and selectivity.[6][12]
Conclusion: A Pathway to Clinical Development
A comprehensive preclinical pharmacokinetic evaluation, as outlined in this guide, is indispensable for the successful development of this compound as a therapeutic agent for RSV infection. The data generated from these studies provide a critical understanding of the drug's disposition, inform the design of toxicology studies, and are essential for predicting a safe and effective dose for first-in-human clinical trials. While specific data for this compound remains proprietary, the principles and methodologies described herein represent the gold standard in the pharmaceutical industry for advancing promising antiviral candidates to the clinic.
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The Structural Basis of RSV F Protein Inhibition by Enzaplatovir: A Technical Guide for Drug Development Professionals
Introduction: Targeting the RSV Fusion Machinery
Respiratory Syncytial Virus (RSV) remains a significant global health threat, particularly for infants, young children, and the elderly. The viral fusion (F) protein is a class I viral fusion protein essential for viral entry into host cells, making it a prime target for antiviral therapeutics. The F protein undergoes a dramatic conformational change from a metastable prefusion (pre-F) state to a highly stable postfusion (post-F) conformation, which drives the fusion of the viral and host cell membranes.[1][2] Enzaplatovir (also known as BTA-C585) is an orally bioavailable small-molecule inhibitor that potently blocks RSV entry by targeting the F protein.[1] This guide provides an in-depth technical overview of the structural biology underpinning the interaction between this compound and the RSV F protein, offering insights for researchers and drug development professionals in the field.
The Prefusion Conformation of RSV F: A Vulnerable Target
The prefusion conformation of the RSV F protein is the primary target for potent neutralizing antibodies and small-molecule inhibitors like this compound.[3] This metastable state presents a unique binding pocket that is lost upon rearrangement to the postfusion form. The therapeutic strategy, therefore, is to stabilize the pre-F conformation, preventing the structural transitions necessary for membrane fusion.
Structural Insights into this compound Binding
While a specific crystal structure of this compound in complex with the RSV F protein is not publicly available, the binding mode can be confidently inferred from the structure of a closely related compound, BTA-9881, in complex with the prefusion RSV F glycoprotein (PDB ID: 5EA6).[4] This structure reveals a three-fold symmetric pocket located in the central cavity of the pre-F trimer.[1][4]
The Binding Pocket: A Key Latch
This pocket is formed at the interface of the three F protein protomers and is lined by residues from both the F1 and F2 subunits. Key interactions are observed with aromatic residues within this cavity.[1] The binding of small-molecule inhibitors in this pocket acts as a "molecular glue," tethering different structural elements of the F protein that must move relative to each other during the conformational change to the postfusion state.[1]
Experimental Workflows for Characterizing the this compound-F Protein Interaction
Elucidating the structural and biophysical details of the this compound-F protein interaction requires a multi-faceted experimental approach.
Recombinant RSV F Protein Expression and Purification
The foundation for in vitro studies is the production of high-quality, stable prefusion F protein.
Protocol: Expression and Purification of Prefusion-Stabilized RSV F Protein
-
Construct Design: Utilize a prefusion-stabilized RSV F ectodomain construct (e.g., DS-Cav1) with mutations that lock the protein in its prefusion conformation. The construct should include a C-terminal trimerization motif (e.g., foldon) and an affinity tag (e.g., His-tag, Strep-tag) for purification.
-
Expression System: Transiently transfect mammalian cells (e.g., HEK293F, Expi293F) with the expression plasmid. Culture the cells in a suitable medium for 5-7 days.
-
Harvesting and Clarification: Pellet the cells by centrifugation and collect the supernatant containing the secreted F protein. Filter the supernatant through a 0.22 µm filter.
-
Affinity Chromatography: Load the clarified supernatant onto a column packed with the appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound F protein using a competitive eluent (e.g., imidazole for His-tagged proteins).
-
Size-Exclusion Chromatography (SEC): As a final polishing step, subject the eluted protein to SEC to separate correctly folded trimers from aggregates and monomers. Collect the fractions corresponding to the trimeric F protein.
-
Quality Control: Assess the purity and integrity of the protein by SDS-PAGE and confirm its conformational state using prefusion-specific monoclonal antibodies (e.g., D25) via ELISA or Western blot.
Experimental Workflow for Protein Production
Caption: Workflow for recombinant prefusion RSV F protein production.
Biophysical Characterization of the Binding Interaction
Quantitative analysis of the binding affinity, kinetics, and thermodynamics provides a deeper understanding of the molecular interactions.
| Biophysical Technique | Parameter Measured | Typical Values for RSV F Inhibitors | Experimental Considerations |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Kd: 1.7 - 39 nM[1] | Requires relatively large amounts of pure protein and compound. Provides a complete thermodynamic profile of the interaction. |
| Surface Plasmon Resonance (SPR) | Binding Affinity (Kd), Association Rate (kon), Dissociation Rate (koff) | - | Immobilize the F protein on the sensor chip and flow this compound over the surface. Allows for real-time kinetic analysis. |
| Bio-Layer Interferometry (BLI) | Binding Affinity (Kd), Association and Dissociation Rates | - | Similar to SPR, with the F protein typically immobilized on the biosensor tip. |
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Dialyze the purified prefusion F protein into a suitable buffer (e.g., PBS or HEPES-buffered saline). Dissolve this compound in the same buffer, ensuring a final DMSO concentration below 1% to minimize buffer mismatch effects.
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the F protein into the sample cell and this compound into the injection syringe.
-
Titration: Perform a series of injections of this compound into the F protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
Structural Determination by Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for visualizing the high-resolution structure of the this compound-F protein complex.
Protocol: Cryo-EM Sample Preparation and Data Collection
-
Complex Formation: Incubate the purified prefusion F protein with a molar excess of this compound.
-
Grid Preparation: Apply a small volume of the complex solution to a glow-discharged cryo-EM grid. Blot the grid to create a thin film of the solution and plunge-freeze it in liquid ethane.
-
Data Collection: Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope. Collect a large dataset of particle images.
-
Image Processing and 3D Reconstruction: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to obtain a high-resolution electron density map of the complex.
-
Model Building and Refinement: Build an atomic model of the this compound-F protein complex into the electron density map and refine it.
Logical Flow for Structural and Biophysical Analysis
Caption: A logical workflow for the biophysical and structural analysis of the this compound-RSV F protein interaction.
Mechanism of Inhibition: Stabilizing the Metastable State
The binding of this compound to the central cavity of the prefusion F protein stabilizes this conformation, increasing the energy barrier for the transition to the postfusion state. This stabilization prevents the extension of the central helix and the insertion of the fusion peptide into the host cell membrane, thereby inhibiting viral entry.[1]
Resistance to this compound and Implications for Drug Design
Resistance to small-molecule RSV F inhibitors typically arises from mutations in the binding pocket.[5] For other inhibitors that bind in this cavity, mutations in residues that either directly contact the inhibitor or are involved in the conformational changes required to accommodate inhibitor binding have been shown to confer resistance.[1] Structural analysis of these resistance mutations is crucial for the design of next-generation inhibitors with improved potency and a higher barrier to resistance. Understanding the structural and functional consequences of these mutations can guide the development of inhibitors that target more conserved regions of the F protein or have a different mechanism of action.
Conclusion: A Structural Roadmap for RSV Antiviral Development
The structural and biophysical characterization of the interaction between this compound and the RSV F protein provides a clear roadmap for the development of potent antiviral therapies. By targeting a specific, functional pocket in the metastable prefusion conformation, this compound effectively locks the F protein in an inactive state, preventing viral entry. The detailed experimental workflows and mechanistic insights presented in this guide offer a framework for the continued development of novel RSV inhibitors with improved efficacy and resistance profiles.
References
- Cianci, C., et al. (2004). Virology, 329(1), 147-156.
- A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associ
- Swann, S. L., & Mclellan, J. S. (2015). Molecular mechanism of respiratory syncytial virus fusion inhibitors.
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- Structure and Function of RSV Surface Glycoproteins. (2014). Current topics in microbiology and immunology, 372, 77-99.
- Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. (2004). Journal of virology, 78(10), 5423-5432.
- RSV F glycoprotein structure determines vaccine immunogenicity in a phase I clinical trial. (2018).
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- Prevalence of Resistance-Associated Mutations in RSV F Protein Against Monoclonal Antibodies Prior to Widespread Implementation: Findings From a Prospective German Pediatric Cohort. (2024).
- Characterization of a Panel of Monoclonal Antibodies Targeting the F-Protein of the Respiratory Syncytial Virus (RSV) for the Typing of Contemporary Circulating Strains. (2023). Viruses, 15(12), 2379.
- Characterization of a Prefusion-Specific Antibody That Recognizes a Quaternary, Cleavage-Dependent Epitope on the RSV Fusion Glycoprotein. (2015).
- Structure of a Major Antigenic Site on the Respiratory Syncytial Virus Fusion Glycoprotein in Complex with Neutralizing Antibody 101F. (2010). Journal of virology, 84(23), 12274-12284.
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- Structural characterization of respiratory syncytial virus fusion inhibitor escape mutants: homology model of the F protein and a syncytium formation assay. (2005). Journal of virology, 79(14), 8827-8836.
- Biophysical Characterization of Protein-Protein Interactions in Respiratory Syncytial Virus Infections. (2024). Methods in molecular biology (Clifton, N.J.), 2800, 211-232.
- Co-crystallization.
- Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018).
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Crystal Structure of Inhibitor BTA-9881 in Complex with Prefusion RSV F Glycoprotein. (2015). RCSB PDB. [Link]
- Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025). World Journal of Pharmaceutical Research, 14(7), 1234-1245.
- Emerging Trends In Cocrystallization: Screening, Formulation, And Characterization Techniques. (2024). Journal of Drug Delivery Science and Technology, 105220.
- A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. (2021). Journal of Drug Delivery Science and Technology, 63, 102441.
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Structure of the RSV F protein in the post-fusion conformation. (2011). RCSB PDB. [Link]
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Structure of RSV F in Complex with VHH Cl184. (2021). RCSB PDB. [Link]
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Crystal structure of the RSV F glycoprotein in complex with the neutralizing single-domain antibody F-VHH-4. (2017). RCSB PDB. [Link]
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Crystal structure of prefusion RSV F protein. (2025). RCSB PDB. [Link]
- Characterization of recombinant RSV F proteins. (2021). Current Topics in Microbiology and Immunology, 430, 1-18.
- Cryo-EM structure of the RSV pre-fusion F trimer, derived from the model with PDB ID 8DG9. (2023).
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Abstract: The persistent threat posed by coronaviruses necessitates the development of novel antiviral therapeutics that target essential viral functions. The papain-like protease (PLpro) of SARS-CoV-2 and other coronaviruses represents a high-value drug target due to its indispensable dual roles in viral polyprotein processing and the evasion of host innate immunity. This guide provides an in-depth technical framework for the preclinical evaluation of potential PLpro inhibitors, designed for researchers, scientists, and drug development professionals. While direct, in-depth research on Enzaplatovir's specific activity against coronaviruses is not extensively available in the public domain, this document uses the well-established PLpro target as a representative model to detail the rigorous, multi-stage workflow required to advance a candidate antiviral from initial discovery to in vivo validation. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present a logical, self-validating system for inhibitor characterization.
Part 1: Target Rationale and Mechanism of Action
The Imperative for Novel Coronavirus Antivirals
The global impact of the COVID-19 pandemic has underscored the urgent need for a robust pipeline of antiviral drugs. While vaccines are a frontline defense, the emergence of viral variants and the needs of immunocompromised populations demand effective therapeutic options. Direct-acting antivirals that target conserved viral enzymes are critical components of a comprehensive strategy to combat current and future coronavirus threats.
Papain-Like Protease (PLpro): A Dual-Function Antiviral Target
The coronavirus genome is translated into large polyproteins that must be cleaved into individual non-structural proteins (nsps) to form a functional replication complex.[1][2][3] The papain-like protease (PLpro), a domain within nsp3, is one of two viral proteases responsible for this essential processing.[1][3][4] This function alone makes it an attractive drug target.
However, PLpro's value as a target is significantly enhanced by its second critical function: actively suppressing the host's innate immune response.[2][5][6] By targeting PLpro, a potential inhibitor could deliver a "one-two punch": directly blocking viral replication while simultaneously restoring the host's natural antiviral defenses.[2][6]
PLpro is responsible for cleaving the peptide bonds at the boundaries of nsp1/2, nsp2/3, and nsp3/4, recognizing a conserved LXGG cleavage sequence.[1] The release of these nsps is an absolute requirement for the assembly of the viral replication and transcription complex (RTC), which the virus uses to replicate its genome.[1][2] Inhibition of this proteolytic activity halts the viral life cycle at a very early stage.
Caption: Workflow of PLpro-mediated viral polyprotein processing.
PLpro possesses potent deubiquitinating (DUB) and deISGylating (deISG) activities.[7][8][9] It removes ubiquitin (Ub) and Interferon-Stimulated Gene 15 (ISG15) protein modifications from host signaling proteins. These modifications are critical signals that activate antiviral pathways, including the production of Type I interferons.[1][7][9][10] By stripping Ub and ISG15 from key molecules like IRF3 (Interferon Regulatory Factor 3) and STING (Stimulator of Interferon Genes), PLpro effectively blinds the immune system to the viral invasion, allowing the virus to replicate unchecked.[6][11][12]
Caption: PLpro's disruption of the host innate immune signaling pathway.
Part 2: A Phased Preclinical Evaluation Workflow
The evaluation of a potential PLpro inhibitor is a systematic, multi-stage process designed to build a comprehensive data package covering potency, selectivity, and in vivo efficacy.
Phase 1: Biochemical Assays for Direct Enzyme Inhibition
The primary objective of this phase is to confirm that a compound directly binds to and inhibits the catalytic activity of purified PLpro enzyme. This is the foundational step following a high-throughput screen or rational design effort.
This assay measures the enzymatic cleavage of a synthetic peptide substrate linked to a fluorophore.
-
Reagent Preparation:
-
Prepare a stock solution of purified, recombinant SARS-CoV-2 PLpro enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, 5 mM DTT, pH 7.4).
-
Prepare a stock solution of the fluorogenic substrate, typically Z-RLRGG-AMC, in DMSO.
-
Prepare serial dilutions of the test inhibitor compound in DMSO.
-
-
Assay Execution (384-well format):
-
Add 20 µL of assay buffer to each well.
-
Add 100 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 5 µL of PLpro enzyme solution to all wells except the negative control (add buffer instead).
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the Z-RLRGG-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over 60 minutes at 37°C. The rate of fluorescence increase is proportional to enzyme activity.
-
The rate of reaction (slope of fluorescence over time) is calculated for each compound concentration. These rates are then normalized to the DMSO control (100% activity) and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Citation(s) |
| GRL-0617 | SARS-CoV-2 PLpro | Biochemical | 0.8 | [13] |
| YM155 | SARS-CoV-2 PLpro | Biochemical | 1.39 | [14][15] |
| Tanshinone I | SARS-CoV-2 PLpro | Biochemical | 5.63 | [14][15] |
| Ebselen | SARS-CoV-2 PLpro | Biochemical | 2.26 | [13] |
This table presents a summary of published IC₅₀ values for known PLpro inhibitors for comparative purposes.
To confirm that the inhibitor blocks all relevant functions of PLpro, similar fluorescence-based assays should be performed using Ubiquitin-AMC (Ub-AMC) or ISG15-AMC as substrates. This ensures the compound is not merely a peptide mimic but can block the enzyme's immune-evasive functions as well.[16]
Caption: Workflow for Phase 1 biochemical characterization of PLpro inhibitors.
Phase 2: Cell-Based Assays for Antiviral Efficacy
Once direct enzyme inhibition is confirmed, the next critical step is to determine if the compound can block viral replication in a cellular context. These assays evaluate cell permeability, antiviral activity, and cytotoxicity simultaneously.
This assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Plating: Seed a 96-well plate with a permissive cell line (e.g., Vero E6) and incubate overnight to form a confluent monolayer.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), typically 0.01. Include uninfected cells as a toxicity control and infected, untreated cells as a virus control.
-
Incubation: Incubate the plates for 72 hours at 37°C, allowing the virus to replicate and cause cell death in the unprotected wells.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP content. Read the luminescence on a plate reader.
Two key values are derived from this assay:
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that protects 50% of the cells from virus-induced death.
-
CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that kills 50% of uninfected cells.
A crucial metric is the Selectivity Index (SI) = CC₅₀ / EC₅₀ . A higher SI value is desirable, as it indicates a larger therapeutic window where the drug is effective against the virus at concentrations far below those at which it is toxic to host cells.
| Compound ID | Antiviral EC₅₀ (µM, Vero E6) | Cytotoxicity CC₅₀ (µM, Vero E6) | Selectivity Index (SI) | Citation(s) |
| YM155 | 0.17 | > 10 | > 58 | [14][15] |
| GRL-0617 | 14.5 | > 50 | > 3.4 | [13] |
| 6-Thioguanine | ~2.0 | Not specified | Not specified | [13] |
| Ebselen | 4.67 | Not specified | Not specified | [13] |
This table presents a summary of published cellular activity for known PLpro inhibitors.
Phase 3: In Vivo Evaluation in Animal Models
Promising candidates with high potency and a good selectivity index in cellular assays are advanced to in vivo animal models. The primary goals are to assess efficacy in reducing viral load and disease pathology, as well as to gather preliminary pharmacokinetic and safety data.
-
Syrian Hamsters: This model is widely used as hamsters are naturally susceptible to SARS-CoV-2 and develop a respiratory disease that mimics aspects of moderate human COVID-19.[17]
-
Transgenic Mice (K18-hACE2): These mice are genetically engineered to express the human ACE2 receptor, making them highly susceptible to SARS-CoV-2 infection.[17] They often develop severe disease, making them useful for testing therapeutics against severe outcomes.
-
SCID Mice: For certain SARS-CoV-2 variants (like Beta), Severe Combined Immunodeficiency (SCID) mice can serve as a useful model to assess antiviral efficacy due to their inability to mount an adaptive immune response.[18]
-
Acclimatization: Animals are acclimated to the BSL-3 facility.
-
Infection: Mice are intranasally inoculated with a standardized dose of SARS-CoV-2.
-
Treatment: The test compound is administered (e.g., orally) starting at a specified time post-infection, for a defined duration (e.g., twice daily for 5 days). A vehicle control group is included.
-
Monitoring: Animals are monitored daily for weight loss and clinical signs of disease.
-
Endpoint Analysis: At the end of the study (e.g., day 5 post-infection), animals are euthanized. Lungs are harvested to measure:
-
Viral Titer: Quantified via plaque assay or RT-qPCR.
-
Pathology: Assessed through histopathology to score lung damage and inflammation.
-
The primary efficacy endpoint is a statistically significant reduction in lung viral load (measured in log₁₀ scale) compared to the vehicle-treated group.[18][19] Secondary endpoints include reduced weight loss, lower lung pathology scores, and decreased levels of inflammatory cytokines in the lung tissue. Recent studies have demonstrated that potent and orally available PLpro inhibitors can achieve robust efficacy in such preclinical models.[19][20]
Conclusion and Future Directions
The early-stage evaluation of a potential coronavirus antiviral is a rigorous, evidence-based cascade. By focusing on a high-value, dual-function target like the papain-like protease, there is an opportunity to develop therapeutics that not only inhibit viral replication but also bolster the host's immune response. The methodologies outlined in this guide—from initial biochemical confirmation of target engagement to cellular assays of antiviral activity and, finally, to in vivo proof-of-concept in relevant animal models—represent a validated pathway for identifying and de-risking novel drug candidates. Because the structure of PLpro is conserved among different coronaviruses, inhibitors developed against SARS-CoV-2 PLpro have the potential to be broad-spectrum agents, providing a critical tool in our preparedness for future coronavirus outbreaks.[2]
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University of South Florida. (2024). Identification of Novel Allosteric Sites of SARS-CoV-2 Papain-Like Protease (PLpro) for the Development of COVID-19 Antivirals. bioRxiv. [Link]
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Scilit. (2025). A novel PLpro inhibitor improves outcomes in a pre-clinical model of long COVID. Scilit. [Link]
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In Silico Modeling of Enzaplatovir Interactions: A Technical Guide for Drug Development Professionals
Introduction: Deciphering Enzaplatovir's Antiviral Strategy
This compound (formerly BTA-C585) is an orally bioavailable small molecule developed as an inhibitor of the Respiratory Syncytial Virus (RSV), a primary cause of severe lower respiratory tract infections, particularly in infants and the elderly.[1] Understanding the precise molecular interactions between this compound and its viral target is paramount for optimizing its therapeutic efficacy, anticipating potential resistance mechanisms, and guiding the development of next-generation antivirals. While initial reports characterized this compound as an RSV entry inhibitor targeting the Fusion (F) protein[2], other evidence suggests it may function as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme in the viral replication cycle. This guide will focus on the latter hypothesis, providing a comprehensive, step-by-step framework for modeling the interaction between this compound and the RSV Large (L) protein, which contains the RdRp domain.
In silico modeling, encompassing techniques like molecular docking and molecular dynamics, offers a powerful, resource-efficient approach to explore these interactions at an atomic level.[3] These computational methods allow researchers to predict binding modes, estimate binding affinities, and assess the stability of the drug-target complex, providing invaluable insights that complement and guide experimental research.[3][4]
PART 1: Foundational Workflow: Target and Ligand Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section outlines the critical first steps: preparing the RSV L-protein receptor and the this compound ligand for computational analysis.
The Rationale Behind Target Selection
The RSV L-protein is a multifunctional enzyme complex essential for viral genome replication and transcription.[5][6] Its core component, the RNA-dependent RNA polymerase (RdRp) domain, is responsible for synthesizing viral RNA and represents a prime target for antiviral drugs because it is essential for viral propagation and has no direct homolog in human cells.[3][4] By targeting the RdRp, this compound could effectively halt viral replication.[7] High-resolution cryogenic electron microscopy (cryo-EM) structures of the RSV L-protein are publicly available, providing the structural basis for our in silico investigation.[5][8]
Experimental Protocol: Receptor and Ligand Preparation
This protocol details the preparation of the RSV L-protein and this compound for docking.
1. Receptor Structure Acquisition and Preparation:
- Step 1: Obtain the Protein Structure. Download the cryo-EM structure of the RSV polymerase complex (e.g., PDB ID: 6PZK) from the RCSB Protein Data Bank.[8]
- Step 2: Isolate the Target Protein. The downloaded file may contain multiple protein chains (e.g., the L protein and the phosphoprotein P) and other molecules. For this study, isolate the L-protein chain using a molecular visualization tool like UCSF Chimera or PyMOL.
- Step 3: Pre-process the Receptor. Prepare the protein for docking using AutoDock Tools.[9] This involves:
- Removing all water molecules and co-crystallized ligands.
- Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.[9]
- Assigning partial charges (e.g., Kollman charges) to each atom to accurately model electrostatic interactions.[10]
- Saving the prepared receptor structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[11]
2. Ligand Structure Preparation:
- Step 1: Obtain the Ligand Structure. The chemical structure of this compound can be represented by its SMILES (Simplified Molecular Input Line Entry System) string: O=C(C1=CON=C1C)N2(C(C=C5)=CN=C5C)N(CC2)C4=O.[1]
- Step 2: Generate a 3D Conformation. Use a tool like Open Babel or an online server to convert the 2D SMILES string into a 3D structure (PDB file).
- Step 3: Energy Minimization. The initial 3D structure is not energetically favorable. Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or UCSF Chimera.
- Step 4: Prepare Ligand for Docking. Using AutoDock Tools, set the torsional degrees of freedom for the ligand to allow for flexibility during docking and save it in the PDBQT format.
Visualization: In Silico Preparation Workflow
Caption: Workflow for preparing the receptor and ligand.
PART 2: Predicting Interactions with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[12] This allows for the identification of the most likely binding site and the nature of the interactions stabilizing the complex.
The Causality of Docking Choices
We employ a "blind docking" approach, where the entire surface of the L-protein is considered a potential binding site. This is crucial when the exact binding location of a novel inhibitor is unknown. The search algorithm used by AutoDock Vina, a Lamarckian genetic algorithm, efficiently explores the conformational space of the ligand and the defined space on the receptor to find the lowest energy binding poses. The scoring function then provides an estimate of the binding affinity in kcal/mol.
Experimental Protocol: Molecular Docking with AutoDock Vina
1. Grid Box Definition:
- Step 1: Load Prepared Structures. Open the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt) files in AutoDock Tools.[12]
- Step 2: Define the Search Space. Use the "Grid Box" option to define a three-dimensional box that encompasses the entire L-protein. This ensures the docking algorithm searches all potential binding cavities on the protein surface. Record the coordinates of the box center and its dimensions (x, y, z).[12]
2. Configuration and Execution:
- Step 1: Create a Configuration File. Create a text file (e.g., conf.txt) that specifies the input files and search space parameters for Vina.[13] receptor = protein.pdbqt ligand = ligand.pdbqt out = results.pdbqt center_x = [your_x_coordinate] center_y = [your_y_coordinate] center_z = [your_z_coordinate] size_x = [your_x_dimension] size_y = [your_y_dimension] size_z = [your_z_dimension] exhaustiveness = 8
- Step 2: Run AutoDock Vina. Execute the docking simulation from the command line, pointing Vina to your configuration file.[13] bash vina --config conf.txt --log log.txt
3. Analysis of Docking Results:
- Step 1: Examine Binding Affinities. The output log.txt file will list the binding affinities for the top-ranked poses. A more negative value indicates a stronger predicted binding interaction.
- Step 2: Visualize Binding Poses. Load the receptor PDBQT and the output results.pdbqt file into a visualization tool like PyMOL. Analyze the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues of the L-protein.
Data Presentation: Hypothetical Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (L-Protein) | Interaction Type |
| 1 | -9.8 | TRP1262, SER1390, GLY1264 | Hydrogen Bond, Hydrophobic |
| 2 | -9.5 | TYR1152, GLN1270 | Hydrogen Bond, Pi-Stacking |
| 3 | -9.1 | ASP890, LYS785 | Hydrogen Bond, Electrostatic |
Note: These are hypothetical results for illustrative purposes. The residues listed are known to be functionally important in the RSV L-protein active site.[6]
PART 3: Assessing Complex Stability with Molecular Dynamics
While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted protein-ligand complex in a simulated physiological environment over time.[14]
Rationale for MD Simulations
An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows us to observe how the ligand adjusts its conformation within the binding pocket and whether the key interactions predicted by docking are maintained. A stable complex in an MD simulation lends higher confidence to the docking results.
Experimental Protocol: MD Simulation using GROMACS
This protocol outlines the simulation of the top-ranked this compound-L-protein complex.[15][16]
1. System Preparation:
- Step 1: Generate Ligand Topology. The standard GROMACS force fields do not contain parameters for this compound. Use a server like SwissParam or CGenFF to generate topology and parameter files for the ligand.[17]
- Step 2: Prepare the Complex. Merge the coordinate files of the protein (from the top docking pose) and the ligand. Edit the GROMACS topology file (topol.top) to include the ligand's parameters.[16]
- Step 3: Define the Simulation Box and Solvate. Create a simulation box (e.g., cubic) around the complex and fill it with a water model (e.g., TIP3P).
- Step 4: Add Ions. Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.
2. Simulation Execution:
- Step 1: Energy Minimization. Perform a steep descent energy minimization to relax the system and remove any steric clashes.
- Step 2: Equilibration (NVT and NPT).
- Conduct a short simulation (e.g., 1 ns) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the protein while the protein and ligand are position-restrained.
- Follow with another short simulation (e.g., 1 ns) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to equilibrate the system's pressure.
- Step 3: Production MD. Run the main simulation for a longer duration (e.g., 100 ns) without position restraints to observe the behavior of the complex.
3. Trajectory Analysis:
- Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates the system has reached equilibrium.
- Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
- Interaction Analysis: Analyze the trajectory to determine the persistence of hydrogen bonds and other key interactions throughout the simulation.
Visualization: MD Simulation Workflow
Caption: Workflow for Molecular Dynamics simulation.
PART 4: Quantifying Binding Strength with MM/PBSA
To obtain a more accurate estimation of the binding free energy, the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method can be applied to the MD simulation trajectory.[18] This method is more computationally intensive than docking scores but generally provides a better correlation with experimental data.
MM/PBSA Principles
The MM/PBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex in a vacuum with the free energy of solvation.[18] The solvation energy is calculated using a continuum solvent model (Poisson-Boltzmann) and a term for non-polar solvation based on the solvent-accessible surface area (SASA).[19]
Conceptual Protocol: MM/PBSA Calculation
-
Extract Snapshots: Select a series of snapshots (frames) from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
Molecular Mechanics Energy (van der Waals + electrostatic).
-
Polar Solvation Energy (from the PB model).
-
Non-polar Solvation Energy (from SASA).
-
-
Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the unbound receptor and ligand from the free energy of the complex. The results are then averaged over all snapshots.
Data Presentation: Hypothetical Binding Free Energy Decomposition
| Energy Component | Average Contribution (kJ/mol) |
| Van der Waals Energy | -180.5 |
| Electrostatic Energy | -95.2 |
| Polar Solvation Energy | +155.8 |
| Non-polar Solvation Energy | -15.1 |
| Binding Free Energy (ΔG_bind) | -135.0 |
Conclusion and Authoritative Grounding
This technical guide has outlined a comprehensive in silico workflow to investigate the molecular interactions of this compound with its putative target, the RSV L-protein. By systematically applying molecular docking, molecular dynamics, and free energy calculations, researchers can generate detailed, atomistic hypotheses about the drug's mechanism of action. These computational predictions are not an end in themselves but form a critical, self-validating system that provides a robust foundation for subsequent experimental validation, such as site-directed mutagenesis and in vitro enzymatic assays. The insights gained from this workflow can accelerate the drug development pipeline, enabling a more rational design of potent and specific antiviral therapeutics.
References
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Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]
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CADD, Concepts and Tutorials. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
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Gilman, M. S. A., et al. (2019). Cryo-EM Structure of the Respiratory Syncytial Virus Polymerase (L) Protein Bound by the Tetrameric Phosphoprotein (P). RCSB PDB. [Link]
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Valdés-Tresanco, M. S., et al. (n.d.). gmx_MMPBSA Documentation. Retrieved from [Link]
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Huang, Q., et al. (2025). Crystal structure of prefusion RSV F protein. RCSB PDB. [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]
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Gao, Y., et al. (2023). Cryo-EM structure of the respiratory syncytial virus polymerase (L:P) bound to the leader promoter. RCSB PDB. [Link]
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Elfiky, A. A. (2021). RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. RSC Advances. [Link]
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ResearchGate. (n.d.). X-ray crystallographic data of the RSV F protein (pdb code: 5KWW). Retrieved from [Link]
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Bioinformatics Review. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]
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Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. Journal of Chemical Information and Modeling. [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
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Gilman, M. S. A., et al. (2019). Structure of the Respiratory Syncytial Virus Polymerase Complex. Cell. [Link]
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Shinn, C., et al. (2022). Detailed Molecular Interactions between Respiratory Syncytial Virus Fusion Protein and the TLR4/MD-2 Complex In Silico. International Journal of Molecular Sciences. [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
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GROMACS User Discussions. (2020, December 7). g_mmpbsa using GROMACS. GROMACS. [Link]
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Maddy's Lab. (2025, June 15). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) [Video]. YouTube. [Link]
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Ciesielska, M., et al. (2019). Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604. Antimicrobial Agents and Chemotherapy. [Link]
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McLellan, J. S., et al. (2011). Structure of the RSV F protein in the post-fusion conformation. RCSB PDB. [Link]
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Learn at ease. (2022, October 30). EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z [Video]. YouTube. [Link]
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ResearchGate. (2020, October 12). How to perform MMPBSA using Gromacs?. Retrieved from [Link]
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ResearchGate. (n.d.). Docking results of selected ligands targeting the RSV F-postfusion protein. Retrieved from [Link]
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Garvin, D. (2025, December 4). How does Enflonsia (Clesrovimab) Work for RSV? [Video]. YouTube. [Link]
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Tawar, R., et al. (2014). Structure of respiratory syncytial virus nucleocapsid protein, P1 crystal form. RCSB PDB. [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
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da Silva, F. M., et al. (2022). RNA-dependent RNA polymerase (RdRp) natural antiviral inhibitors: a review. Journal of Biomolecular Structure and Dynamics. [Link]
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AdooQ Bioscience. (n.d.). This compound | RSV fusion protein inhibitor. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: In Vitro Antiviral Assay for Enzaplatovir
Introduction to Enzaplatovir
This compound (also known as BTA-C585) is an investigational small molecule inhibitor of the Respiratory Syncytial Virus (RSV).[1] RSV is a leading cause of lower respiratory tract infections, such as bronchiolitis and pneumonia, particularly in infants, young children, and immunocompromised individuals.[2][3] this compound functions as a viral fusion inhibitor, a class of antiviral agents that prevents the virus from entering host cells.[4][5] This mechanism of action involves targeting the RSV F protein, which is essential for the fusion of the viral envelope with the host cell membrane.[6] By blocking this critical first step of infection, this compound effectively halts the viral replication cycle before it can begin.[7][8]
The development and validation of robust in vitro assays are paramount for characterizing the antiviral potency and cytotoxic profile of compounds like this compound. This document provides a comprehensive guide to establishing a reliable and reproducible workflow for determining the efficacy and safety of this compound using a gold-standard plaque reduction assay coupled with a crucial cytotoxicity assessment.
Principle of the Antiviral and Cytotoxicity Assays
The core of this protocol is to determine two key metrics: the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).
-
Antiviral Efficacy (EC50): The EC50 is the concentration of this compound that inhibits viral replication by 50%.[9] This is measured using a Plaque Reduction Assay . In this assay, a monolayer of susceptible host cells is infected with RSV. The virus replicates and spreads, creating localized zones of cell death known as "plaques."[10][11] The addition of this compound at varying concentrations is expected to reduce the number of plaques in a dose-dependent manner.[12]
-
Compound Cytotoxicity (CC50): It is critical to ensure that the observed antiviral effect is due to specific inhibition of the virus and not simply because the compound is killing the host cells.[9][13] The CC50 is the concentration of this compound that reduces the viability of uninfected host cells by 50%.[13] This is determined using a cell viability assay, such as one based on the metabolic reduction of a tetrazolium salt (e.g., MTS or XTT) by living cells.
-
Selectivity Index (SI): The therapeutic window of an antiviral compound is quantified by the Selectivity Index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value is desirable, as it indicates that the compound is effective at concentrations far below those that cause host cell toxicity.[13] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[13]
Core Experimental Workflow
The overall process involves two parallel experiments: one to determine cytotoxicity in uninfected cells and another to determine antiviral activity in infected cells.
Caption: Overall workflow for determining the in vitro efficacy and cytotoxicity of this compound.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification | Purpose |
| Cell Line | HEp-2 (ATCC® CCL-23™) or Vero (ATCC® CCL-81™) | Host cells for RSV propagation and assay. HEp-2 cells often yield larger plaques.[14] |
| Virus Strain | RSV A2 (ATCC® VR-1540™) or RSV Long (ATCC® VR-26™) | Infectious virus for the antiviral assay. |
| This compound | MedchemExpress, AdooQ Bioscience, etc.[1][4] | Test compound. Prepare a high-concentration stock (e.g., 10 mM) in DMSO. |
| Culture Media | Eagle's Minimum Essential Medium (EMEM) or DMEM/F12 | Basal media for cell culture. |
| Supplements | Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine | Standard supplements for cell culture media. |
| Overlay Medium | Methylcellulose (e.g., 1.2%) in 2X EMEM | Semi-solid medium to restrict viral spread and allow discrete plaque formation.[10] |
| Staining Solution | 0.5% - 1% Crystal Violet in 20% Methanol | To visualize and count plaques.[12] |
| Cytotoxicity Reagent | CellTiter 96® AQueous One Solution (Promega) or similar MTS/XTT reagent | To measure cell viability.[15] |
| Buffers & Solvents | Phosphate-Buffered Saline (PBS), DMSO (cell culture grade) | Washing and compound dissolution. |
| Labware | 96-well and 24-well tissue culture-treated plates, sterile tubes, serological pipettes | Standard cell culture plastics. |
Detailed Experimental Protocols
Protocol 1: Determination of Cytotoxicity (CC50)
This protocol determines the concentration of this compound that is toxic to the host cells. It is performed on uninfected cells in parallel with the antiviral assay.
-
Cell Seeding: Seed HEp-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium (EMEM + 10% FBS). Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium (EMEM + 2% FBS). A common range is from 100 µM down to 0.01 µM (e.g., 8 half-log dilutions).[16] Remember to include a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration, and a "cell control" with medium only.
-
Dosing: Aspirate the growth medium from the cells and add 100 µL of the prepared this compound dilutions (or controls) to the appropriate wells.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 72-96 hours) at 37°C with 5% CO₂.
-
Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Test / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the CC50 value.[17]
-
Protocol 2: Antiviral Plaque Reduction Assay (EC50)
This is the gold-standard assay for quantifying the inhibition of infectious RSV particles.[11][12]
-
Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will form a confluent monolayer on the day of infection (e.g., 2.5 x 10⁵ cells/well).[12] Incubate for 24-48 hours at 37°C with 5% CO₂.
-
Preparation for Infection: On the day of the experiment, confirm cell confluence. Prepare serial dilutions of this compound in infection medium (EMEM + 2% FBS). Prepare a dilution of the RSV stock calculated to produce 50-100 plaques per well.
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers.
-
In a separate tube, mix the diluted virus with each concentration of this compound. Also prepare a "virus control" (virus + vehicle) and a "cell control" (medium only).
-
Add 200 µL of the virus/compound mixture to the appropriate wells.
-
-
Adsorption: Incubate the plates at 37°C for 2 hours, gently rocking every 30 minutes to ensure even distribution of the virus.[12]
-
Overlay Application: Carefully aspirate the inoculum from each well. Gently add 1 mL of pre-warmed 1.2% methylcellulose overlay medium to each well.[18] The overlay restricts virus spread to adjacent cells, ensuring discrete plaques form.[10]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 4 to 7 days, or until plaques are visible. Do not disturb the plates during this time.
-
Fixation and Staining:
-
Carefully remove the methylcellulose overlay. This can be done by aspiration or by inverting the plate and gently dislodging the plug.
-
Gently wash the monolayer once with PBS.
-
Add 0.5 mL of Crystal Violet staining solution to each well and incubate for 15-30 minutes at room temperature.[12]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration relative to the virus control: % Inhibition = (1 - [PlaqueCount_Test / PlaqueCount_VirusControl]) * 100
-
Plot the % Inhibition against the log of the this compound concentration.
-
Use non-linear regression to calculate the EC50 value.[19]
-
Data Interpretation and Validation
Example Data and Calculations
The following table provides a template for organizing experimental results to determine the EC50, CC50, and SI values.
| This compound (µM) | Avg. Plaque Count | % Inhibition | % Cell Viability |
| 0 (Virus Control) | 85 | 0% | 100% (Vehicle) |
| 0.01 | 78 | 8.2% | 99.5% |
| 0.03 | 65 | 23.5% | 101.2% |
| 0.1 | 41 | 51.8% | 98.7% |
| 0.3 | 15 | 82.4% | 99.1% |
| 1.0 | 4 | 95.3% | 95.4% |
| 3.0 | 0 | 100% | 90.1% |
| 10.0 | 0 | 100% | 85.6% |
| 30.0 | N/A | N/A | 52.3% |
| 100.0 | N/A | N/A | 15.8% |
| Calculated Value | EC50 ≈ 0.095 µM | CC50 ≈ 29.5 µM | |
| Selectivity Index | SI = 310.5 |
From this data, the Selectivity Index (SI) would be calculated as 29.5 µM / 0.095 µM = 310.5. This high SI value indicates that this compound is a highly selective inhibitor of RSV replication in this assay system.
Mechanism of Action Visualization
This compound targets the initial stage of the viral lifecycle: entry. This contrasts with other antivirals that might target replication or release.
Caption: this compound's mechanism of action, blocking viral entry.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No plaques form in virus control wells | Virus titer too low; inactive virus stock; cells were not healthy/confluent. | Titer the virus stock before the assay; use a fresh virus aliquot; ensure a healthy, confluent cell monolayer. |
| Cell monolayer detaches | Over-incubation; toxic overlay; harsh washing. | Reduce incubation time; ensure overlay medium is correctly prepared and pH balanced; be gentle during washing steps. |
| High variability between replicate wells | Inconsistent cell seeding; inaccurate pipetting; uneven virus distribution. | Use a multichannel pipette for seeding and dosing; rock plates gently during adsorption; ensure proper mixing of all reagents. |
| Compound appears cytotoxic at all concentrations | Compound solubility issue (precipitation); error in dilution calculation. | Check compound solubility in media; sonicate if necessary. Recalculate and prepare fresh dilutions. Ensure final DMSO concentration is non-toxic (typically ≤0.5%). |
References
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Patsnap Synapse. This compound - Drug Targets, Indications, Patents. [Link]
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AdooQ Bioscience. This compound | RSV fusion protein inhibitor. [Link]
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U.S. Food and Drug Administration (FDA). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. [Link]
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Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]
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protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]
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Van der Gucht, W., et al. (2012). An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting. Virology Journal. [Link]
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Stokes, A., et al. (2004). A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining. Journal of Virological Methods. [Link]
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Springer Protocols. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay. [Link]
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ResearchGate. Antiviral EC 50 and CC 50 values calculated for selected hits in the HUH7 and U251 cell lines. [Link]
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Viro-scope. How to test if a liquid is antiviral: Suspension test for virucidal activity. [Link]
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MDPI. Adenovector 26 Encoded RSV Prefusion F Protein (Ad26.RSV.preF) Does Not Predispose to Enhanced Respiratory Disease in Preclinical Rodent Models. [Link]
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IBT Bioservices. IBT Bioservices Guide to In Vitro Antiviral Testing. [Link]
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ResearchGate. 50% effective concentration (EC50) and 50% cytotoxicity concentration (CC50) for each compound. [Link]
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Clinical and Translational Science. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. [Link]
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Li, Y., et al. (2022). Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487. bioRxiv. [Link]
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Deval, J., et al. (2015). Characterization of a Respiratory Syncytial Virus L Protein Inhibitor. Antimicrobial Agents and Chemotherapy. [Link]
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Racaniello, V. (2016). Virology Lectures 2016 #20: Antivirals. YouTube. [Link]
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EBSCO. Mechanisms of action of antiviral drugs. [Link]
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Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology. [Link]
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European Respiratory Society. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model. [Link]
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Speed Pharmacology. (2020). Pharmacology - ANTIVIRAL DRUGS (MADE EASY). YouTube. [Link]
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Application Note: In Vitro Efficacy Testing of Enzaplatovir Using Cell Culture Models
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and older adults, representing a significant global health burden.[1][2] The development of effective antiviral therapeutics is a critical priority for mitigating the impact of seasonal RSV epidemics.[1][3] Enzaplatovir (BTA-C585) is an orally bioavailable small-molecule inhibitor targeting the Respiratory Syncytial Virus F protein, a key component in viral entry.[4][5][6]
Robust and reproducible in vitro models are fundamental to the preclinical evaluation of novel antiviral agents like this compound. These models allow for the precise determination of a compound's potency, selectivity, and potential for cytotoxicity before advancing to more complex and costly animal models or human clinical trials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, materials, and detailed protocols for assessing the antiviral efficacy of this compound against RSV in established cell culture systems. The methodologies described herein are designed to ensure scientific integrity through the inclusion of critical controls, providing a self-validating framework for data generation and interpretation.
Principle of the Assays
The evaluation of an antiviral compound's efficacy relies on two core assessments: its ability to inhibit viral replication at non-toxic concentrations. Therefore, a comprehensive in vitro evaluation involves a cytotoxicity assay followed by a viral inhibition assay.
-
Cytotoxicity Assay: Before assessing antiviral activity, it is imperative to determine the concentration range at which this compound is not toxic to the host cells.[7] Apparent antiviral activity can be confounded by compound-induced cell death.[7] This is typically achieved by measuring cell viability across a range of drug concentrations to calculate the 50% cytotoxic concentration (CC50). The CC50 is a critical parameter for establishing a therapeutic window.[7]
-
Antiviral Efficacy Assay (Plaque Reduction): The plaque reduction assay is a gold-standard method for quantifying the ability of an antiviral agent to inhibit the infectious cycle of a virus.[8][9] In this assay, a confluent monolayer of susceptible cells is infected with RSV. The virus creates localized zones of cell death and cytopathic effect (CPE), known as plaques.[8][10] An overlay medium is used to restrict the spread of the virus, ensuring that each plaque originates from a single infectious particle.[8] The efficacy of this compound is measured by its ability to reduce the number of plaques in a dose-dependent manner, from which the 50% effective concentration (EC50) is calculated.[8]
The ratio of CC50 to EC50 yields the Selectivity Index (SI) , a key metric representing the compound's therapeutic window. A higher SI value indicates a more favorable safety and efficacy profile.
Cell Line and Virus Strain Selection
Recommended Cell Lines
The choice of cell line is critical for successful RSV propagation and accurate assessment of antiviral efficacy. While primary human airway epithelial cells offer a more physiologically relevant model, their use can be complex.[11] For routine screening and reproducible results, established continuous cell lines are widely used.[2][11]
| Cell Line | Origin | Key Characteristics | Rationale for Use |
| HEp-2 | Human epidermoid carcinoma, larynx | High susceptibility to RSV, exhibits clear cytopathic effects (syncytia formation). Widely used historical standard.[2][3] | Excellent for generating high-titer viral stocks and clear visualization of plaques. |
| A549 | Human lung carcinoma | Alveolar epithelial-like cells, relevant to the primary site of RSV infection.[2] Supports RSV replication well. | Provides a more biologically relevant model of the human lower respiratory tract compared to HEp-2 cells.[11] |
Recommended Viral Strains
Standard laboratory-adapted strains of both RSV subgroups (A and B) should be used to assess the breadth of this compound's activity.
| Virus Strain | Subgroup | Notes |
| RSV A2 | A | The most commonly used laboratory strain for RSV research. |
| RSV B1 | B | Representative of the second major antigenic subgroup. |
Scientist's Note: It is crucial to sequence viral stocks periodically to ensure genetic integrity and confirm the absence of mutations that could affect drug susceptibility. Viral titers must be determined accurately via plaque assay before conducting efficacy studies.
Experimental Protocols
Protocol 1: Cytotoxicity (CC50) Determination
This protocol determines the concentration of this compound that is toxic to the host cells. A common method is the MTS assay, which measures the metabolic activity of viable cells.[12]
Materials:
-
HEp-2 or A549 cells
-
96-well flat-bottom tissue culture plates
-
Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTS reagent kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Cell Seeding: Seed HEp-2 or A549 cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of Complete Growth Medium.[12] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence and formation of a semi-confluent monolayer.[12]
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in assay medium (e.g., DMEM with 2% FBS) at 2X the final desired concentrations.
-
Treatment: Remove the growth medium from the cells. Add 100 µL of the diluted this compound solutions to the appropriate wells in triplicate.
-
Controls: Include "cells-only" wells (medium with DMSO vehicle) and "medium-only" wells (no cells, for background absorbance).
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂. This duration should match the length of the planned antiviral assay.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis:
-
Subtract the average background absorbance from all wells.
-
Calculate the percentage of cell viability for each concentration relative to the "cells-only" control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.
-
Protocol 2: Plaque Reduction Neutralization Test (PRNT) for EC50 Determination
This protocol quantifies the antiviral activity of this compound by measuring the reduction in RSV plaque formation.[8]
Materials:
-
Confluent monolayers of HEp-2 or A549 cells in 24-well plates
-
RSV stock of known titer (PFU/mL)
-
This compound serial dilutions (in assay medium)
-
Overlay Medium: 1:1 mixture of 2X MEM and 1.5% Methylcellulose
-
Fixative Solution: 10% Formalin in PBS
-
Staining Solution: 0.5% Crystal Violet in 20% Ethanol
Procedure:
-
Cell Seeding: Seed HEp-2 or A549 cells in 24-well plates and grow until they form a confluent monolayer (typically 24-48 hours).
-
Virus Preparation: Dilute the RSV stock in assay medium to a concentration that will yield 30-50 plaques per well.
-
Treatment & Infection:
-
In separate tubes, mix equal volumes of the diluted virus with each serial dilution of this compound.
-
Controls:
-
Virus Control: Mix virus with assay medium containing only the DMSO vehicle.
-
Cell Control: Prepare wells with medium only (no virus, no compound).
-
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow the drug to bind to the virus or cells.[13]
-
-
Infection: Aspirate the growth medium from the cell monolayers. Inoculate the cells in triplicate with 200 µL of the virus-compound mixtures.
-
Adsorption: Incubate the plates for 2 hours at 37°C, gently rocking every 30 minutes to ensure even distribution of the inoculum.
-
Overlay Application: Carefully aspirate the inoculum and add 1 mL of the Overlay Medium to each well.
-
Rationale: The viscous overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques that can be counted.[8]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until plaques are visible.
-
Fixation and Staining:
-
Aspirate the overlay medium and fix the cells with 1 mL of Fixative Solution for 30 minutes.[8]
-
Remove the fixative, wash gently with water, and add 0.5 mL of Crystal Violet Staining Solution for 15-20 minutes.[8]
-
Remove the stain and wash the wells with water until the background is clear.[8] Air dry the plates.
-
-
Plaque Counting & Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the Virus Control.
-
Plot the percentage of plaque reduction against the log of the compound concentration and use non-linear regression to determine the EC50 value.
-
Data Presentation and Interpretation
Quantitative Data Summary
All experimental data should be systematically recorded. The following tables provide templates for organizing results to calculate CC50 and EC50 values.
Table 1: Example Template for Cytotoxicity (CC50) Data
| This compound (µM) | Avg. Absorbance | % Cell Viability |
|---|---|---|
| 0 (Vehicle) | 1.250 | 100% |
| 1.56 | 1.245 | 99.6% |
| 3.13 | 1.230 | 98.4% |
| 6.25 | 1.190 | 95.2% |
| 12.5 | 1.100 | 88.0% |
| 25 | 0.950 | 76.0% |
| 50 | 0.630 | 50.4% |
| 100 | 0.250 | 20.0% |
| Calculated CC50: | | ~50 µM |
Table 2: Example Template for Plaque Reduction (EC50) Data
| This compound (µM) | Avg. Plaque Count | % Plaque Reduction |
|---|---|---|
| 0 (Virus Control) | 45 | 0% |
| 0.001 | 42 | 6.7% |
| 0.005 | 35 | 22.2% |
| 0.01 | 23 | 48.9% |
| 0.05 | 11 | 75.6% |
| 0.1 | 4 | 91.1% |
| 0.5 | 0 | 100% |
| 1.0 | 0 | 100% |
| Calculated EC50: | | ~0.01 µM |
Calculating the Selectivity Index (SI)
The SI is the ultimate measure of in vitro promise. SI = CC50 / EC50
From the example data: SI = 50 µM / 0.01 µM = 5000. An SI >10 is generally considered a good starting point for a promising antiviral compound.
Visualizations
This compound's Proposed Mechanism of Action
Caption: this compound binds the RSV F protein, preventing its conformational change required for fusion.
Experimental Workflow for Efficacy Testing
Caption: Workflow for the RSV Plaque Reduction Neutralization Test (PRNT).
References
-
This compound - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
How to test if a material is antiviral: ISO21702. Virology Research Services. [Link]
-
Growth of Respiratory Syncytial Virus in Primary Epithelial Cells from the Human Respiratory Tract. National Institutes of Health. [Link]
-
A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients. PubMed Central. [Link]
-
An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting. PubMed Central. [Link]
-
Human iPS cell–derived respiratory organoids as a model for respiratory syncytial virus infection. Life Science Alliance. [Link]
-
Systematic Review of the Efficacy and Safety of RSV-Specific Monoclonal Antibodies and Antivirals in Development. PubMed. [Link]
-
Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection. ASM Journals. [Link]
-
Clinical validation of an RSV neutralization assay and analysis of cross-sectional sera associated with 2021–2023 RSV outbreaks to investigate the immunity debt hypothesis. ASM Journals. [Link]
-
Modeling Respiratory Syncytial Virus Cytopathogenesis in the Human Airway. American Thoracic Society Journals. [Link]
-
Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. FDA. [Link]
-
In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Bio-protocol. [Link]
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- 6. RSV | TargetMol [targetmol.com]
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- 10. How to test if a material is antiviral: ISO21702 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
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Application Note & Protocol: Quantifying RSV Fusion Inhibition with Enzaplatovir
Introduction: The Critical Role of Fusion Inhibition in Combating RSV
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[1][2] A key event in the RSV life cycle is the fusion of the viral envelope with the host cell membrane, a process mediated by the RSV Fusion (F) glycoprotein.[3][4] The F protein is a class I fusion protein synthesized as an inactive precursor (F0) that undergoes a dramatic conformational change from a metastable prefusion state to a highly stable postfusion state, driving the merger of the viral and cellular membranes.[1][5] This process is essential for viral entry and the formation of cell-to-cell syncytia, a hallmark of RSV infection in vitro.[1]
Given its indispensable role, the F protein is a prime target for antiviral therapeutics. Enzaplatovir (also known as JNJ-53718678) is a potent, orally bioavailable small molecule that specifically inhibits RSV fusion.[6][7][8][9] It functions by binding to a pocket within the central cavity of the prefusion F protein, stabilizing this conformation and preventing the structural rearrangements required for membrane fusion.[1][10] This application note provides a detailed protocol for a robust, quantitative cell-cell fusion assay to determine the in vitro efficacy of this compound and other potential RSV fusion inhibitors.
Mechanism of Action: Stabilizing the Prefusion State
The inhibitory action of this compound is a classic example of non-competitive antagonism of a dynamic protein process. By binding to the prefusion F protein, the compound effectively "locks" the protein in its metastable, pre-triggered state. This prevents the extension of the fusion peptide and the subsequent collapse of the protein into the six-helix bundle characteristic of the postfusion conformation, which is the driving force for membrane merger.[1]
Caption: Mechanism of RSV Fusion and Inhibition by this compound.
Principle of the Cell-Cell Fusion Assay
To specifically measure the fusion-inhibiting activity of compounds like this compound, a quantitative cell-cell fusion assay is highly effective. This method decouples the fusion event from other stages of the viral life cycle, such as attachment or replication. The assay relies on a dual-component reporter system, typically involving luciferase, activated only when two distinct cell populations merge.[10][11][12]
-
Effector Cells: One population of cells (e.g., HEK293T) is transfected to express the RSV F protein on their surface. These cells are also co-transfected with a plasmid containing a reporter gene (e.g., Firefly luciferase) under the control of a T7 promoter.
-
Target Cells: A second population of cells is transfected with a plasmid that constitutively expresses T7 RNA polymerase.
When the effector and target cells are co-cultured, the RSV F protein on the effector cells mediates fusion with the target cells. This fusion event brings the T7 polymerase from the target cells into contact with the T7 promoter in the newly formed syncytia, driving the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to the extent of cell-cell fusion.
Experimental Workflow & Protocols
This section provides a step-by-step guide for performing the RSV fusion inhibition assay.
Caption: Workflow of the Luciferase-Based Cell-Cell Fusion Assay.
Protocol 1: Quantitative Cell-Cell Fusion Inhibition Assay
A. Required Materials
-
Cell Lines: HEK293T or BHK-21 cells.
-
Plasmids:
-
Expression plasmid for RSV F protein (e.g., pcDNA3.1-RSV-F).
-
Reporter plasmid: pT7-Luc (Firefly luciferase driven by T7 promoter).
-
T7 expression plasmid: pCAG-T7 (T7 RNA polymerase).
-
Transfection control plasmid (e.g., pRL-TK, Renilla luciferase).
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM), Opti-MEM.
-
Fetal Bovine Serum (FBS).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
This compound (or other test compounds), DMSO for dilution.
-
Dual-Luciferase Reporter Assay System.
-
Phosphate-Buffered Saline (PBS).
-
-
Equipment:
-
Humidified 37°C, 5% CO2 incubator.
-
White, opaque 96-well microplates.
-
Luminometer.
-
B. Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed cells into two separate 6-well plates at a density that will result in 70-80% confluency on the day of transfection. Label one plate "Effector" and the other "Target".
Day 2: Transfection Rationale: Physically separating the transfection of the two cell populations ensures that luciferase expression can only occur after a fusion event.
-
For Effector Cells: In Opti-MEM, prepare a transfection mix containing the RSV F plasmid and the pT7-Luc plasmid using your chosen transfection reagent according to the manufacturer's instructions. Add the mix to the "Effector" plate.
-
For Target Cells: In parallel, prepare a transfection mix containing the pCAG-T7 plasmid and a control Renilla luciferase plasmid (pRL-TK). Add this mix to the "Target" plate.
-
Incubate the cells for 5-6 hours at 37°C, then replace the transfection medium with fresh culture medium. Incubate overnight.
Day 3: Assay Setup
-
Prepare a serial dilution of this compound in culture medium. A typical starting concentration might be 1 µM, diluted 1:3 down a 10-point curve. Include a "no drug" (DMSO vehicle) control.
-
Gently detach the transfected cells from both plates using PBS-EDTA.
-
Count the cells and mix the Effector and Target cell populations at a 1:1 ratio in a single tube.
-
Plate 100 µL of the cell mixture into each well of a white, opaque 96-well plate.
-
Immediately add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 18-24 hours.
Day 4: Data Acquisition & Analysis
-
Remove the culture medium from the wells.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's protocol.
-
Data Normalization: Normalize the Firefly luciferase signal (fusion-dependent) to the Renilla luciferase signal (transfection control).
-
Normalized Response = (Firefly Signal) / (Renilla Signal)
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 x [1 - (Normalized Response_Sample / Normalized Response_Vehicle)]
-
-
EC50 Calculation: Plot the Percent Inhibition against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the 50% effective concentration (EC50).
Protocol 2: Cytopathic Effect (CPE) Reduction Assay
This is a more traditional, virus-based assay that measures the inhibition of syncytia formation in the context of a full viral infection.
A. Required Materials
-
Cell Line: HEp-2 or A549 cells, known to form syncytia upon RSV infection.
-
Virus: RSV strain (e.g., A2 or Long strain) at a known titer.
-
Reagents:
-
Eagle's Minimum Essential Medium (EMEM) with 2% FBS.
-
This compound and DMSO.
-
Crystal Violet staining solution (0.1% crystal violet in 20% methanol).
-
-
Equipment: Standard cell culture equipment, 96-well plates, light microscope.
B. Step-by-Step Methodology
-
Cell Seeding: Seed HEp-2 cells into a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in EMEM. Remove the old medium from the cells and add the diluted compound.
-
Infection: Immediately infect the cells with RSV at a low multiplicity of infection (MOI) of 0.05-0.1.[11]
-
Incubation: Incubate the plate at 37°C for 3-5 days, or until significant cytopathic effect (syncytia formation) is observed in the virus control (no drug) wells.
-
Staining: Carefully remove the medium. Fix the cells with methanol and stain the cell monolayer with Crystal Violet solution.[13] Gently wash away excess stain with water and allow the plate to dry.
-
Quantification: The amount of stain retained is proportional to the number of viable cells. Elute the stain with a solvent (e.g., methanol) and read the absorbance on a plate reader, or quantify the syncytia visually under a microscope. The EC50 is the concentration of this compound that inhibits the development of CPE by 50%.
Data Presentation and Interpretation
The primary output of these assays is the EC50 value, which represents the potency of the inhibitor. Data should be presented clearly to compare the efficacy of the compound against different viral strains or in the presence of known resistance mutations.
Table 1: Example Efficacy Data for this compound
| RSV Strain | Assay Type | EC50 (nM) | Fold-Change vs. WT |
| RSV A2 (Wild-Type) | Cell-Cell Fusion | 0.45 | - |
| RSV B (Wild-Type) | Cell-Cell Fusion | 0.60 | 1.3 |
| RSV A2 (F-K399I Mutant) | Cell-Cell Fusion | 85.5 | 190 |
| RSV A2 (Wild-Type) | CPE Reduction | 1.2 | - |
Data are hypothetical and for illustrative purposes only. The K399I mutation has been associated with resistance to some fusion inhibitors.[2]
A low nanomolar EC50 value indicates high potency.[11][14] A significant increase in the EC50 value against a mutant strain compared to the wild-type virus indicates resistance.[15]
Conclusion
The protocols described provide robust and reproducible methods for evaluating the activity of RSV fusion inhibitors like this compound. The luciferase-based cell-cell fusion assay offers a specific, sensitive, and high-throughput method for quantifying direct inhibition of F protein-mediated fusion. The CPE reduction assay provides a complementary view of antiviral activity in the context of a complete viral replication cycle. Together, these tools are invaluable for the discovery and characterization of novel antiviral agents targeting RSV entry.
References
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This compound - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap. [Link]
-
This compound | RSV fusion protein inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience. [Link]
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Ciancanelli, M. J., et al. (2015). Molecular mechanism of respiratory syncytial virus fusion inhibitors. Nature, 528(7582), 429–433. PubMed Central. [Link]
-
Cianci, C., et al. (2004). Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. Journal of Virology, 78(1), 41-49. National Institutes of Health. [Link]
-
Janssen's JNJ-53718678 safe in phase I trial for RSV. BioWorld. [Link]
-
Jiang, S., et al. (2012). Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein. Viruses, 4(11), 2746-2766. MDPI. [Link]
-
DeVincenzo, J. P., et al. (2018). Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study. The Journal of Infectious Diseases, 218(4), 547–555. PubMed. [Link]
-
A Study to Evaluate Safety and Antiviral Activity of Doses of JNJ-53718678 in Children (>=28 Days to <=3 Years) With Respiratory Syncytial Virus Infection. ClinicalTrials.gov. [Link]
-
Mackman, R. L., et al. (2014). Discovery of an Oral Respiratory Syncytial Virus (RSV) Fusion Inhibitor (GS-5806) and Clinical Proof of Concept in a Human RSV Challenge Study. Journal of Medicinal Chemistry, 57(5), 1834–1847. ACS Publications. [Link]
-
Effects of JNJ-53718678 in Adult and Adolescent Participants Who Had a Hematopoietic Stem Cell Transplantation and Who Are Infected With Respiratory Syncytial Virus (RSV). ClinicalTrials.gov. [Link]
-
Li, Y., et al. (2020). Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein. Journal of Virology, 94(13), e00305-20. PubMed Central. [Link]
-
Cianci, C., et al. (2005). Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms. Antimicrobial Agents and Chemotherapy, 49(2), 655-662. PubMed Central. [Link]
-
Li, Y., et al. (2022). A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance. mBio, 13(5), e01977-22. National Institutes of Health. [Link]
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Johnson, S. M., et al. (2016). EGFR Interacts with the Fusion Protein of Respiratory Syncytial Virus Strain 2-20 and Mediates Infection and Mucin Expression. PLoS Pathogens, 12(5), e1005622. PubMed Central. [Link]
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High-throughput screening for RNA polymerase inhibitors like Enzaplatovir
Application Note & Protocols
Topic: High-Throughput Screening for Viral RNA Polymerase Inhibitors
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Viral RNA-dependent RNA polymerases (RdRp) are central to the replication and transcription of RNA viruses, making them a prime target for antiviral drug discovery.[1][2] The development of robust, high-throughput screening (HTS) assays is critical for identifying novel RdRp inhibitors from large compound libraries.[3] This guide provides a detailed overview of the principles, methodologies, and validation criteria for HTS campaigns targeting viral RdRp. We will explore various assay formats, from classic radiometric methods to modern fluorescence-based techniques, and provide detailed, field-proven protocols. While the initial query mentioned Enzaplatovir, it is important to clarify that its primary mechanism of action is as a Respiratory Syncytial Virus (RSV) F protein inhibitor, which blocks viral entry.[4] Therefore, this guide will focus on compounds known to directly target RdRp, such as Remdesivir and Dasabuvir, to provide a more mechanistically accurate and relevant framework.[2][5]
The Scientific Rationale: Why Target Viral RdRp?
The viral RNA-dependent RNA polymerase is an ideal antiviral target for two primary reasons:
-
Essential for Viral Replication: Viruses with RNA genomes rely on RdRp to replicate their genetic material and transcribe their genes into messenger RNA (mRNA) for protein production.[6] Inhibiting this enzyme effectively halts the viral life cycle.[7][8]
-
Absence of a Human Homolog: Host cells do not possess an enzyme with RdRp activity.[2] This lack of a human counterpart allows for the development of highly selective inhibitors, minimizing the potential for off-target effects and host toxicity.
This combination of being essential for the virus and absent in the host provides a large therapeutic window, a cornerstone of successful antiviral drug development.
Designing a High-Throughput Screening Campaign
A successful HTS campaign is a multi-stage process designed to efficiently identify and validate true inhibitors from vast chemical libraries. The workflow is built on a foundation of robust assay design and stringent quality control.
Figure 1: A generalized workflow for a high-throughput screening (HTS) campaign.
Key HTS Assay Formats for RdRp Inhibition
The core principle of an RdRp HTS assay is to measure the synthesis of an RNA product from an RNA template.[9] Several technologies can achieve this, each with distinct advantages and considerations.
Fluorescence-Based Assays
These non-radioactive assays are the modern workhorses of HTS due to their sensitivity, homogeneous format, and compatibility with automation.[10]
-
Intercalating Dyes: Dyes like PicoGreen bind specifically to double-stranded RNA (dsRNA), which is the product of the polymerase reaction on a single-stranded template.[11] The fluorescence signal is directly proportional to the amount of RNA synthesized.
-
Fluorescence Polarization (FP): This method uses a small, 5'-fluorescently labeled single-stranded RNA template.[12] In its unbound state, this small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When the RdRp extends the template to create a larger, double-stranded product, the tumbling slows significantly, leading to a measurable increase in polarization.[13] Inhibitors prevent this increase.
Figure 2: Principle of the Fluorescence Polarization (FP) assay for RdRp activity.
Scintillation Proximity Assay (SPA)
SPA is a highly sensitive and homogeneous radioassay that has been a gold standard in drug discovery.[14][15]
-
Principle: The assay measures the incorporation of radiolabeled nucleotides (e.g., [³H]-UTP) into a biotinylated RNA transcript.[16] This product is then captured by streptavidin-coated SPA beads. When the radiolabeled RNA is in close proximity to the bead, the emitted beta particles excite the scintillant embedded within the bead, producing light.[17] Unincorporated nucleotides are too far away in the solution to cause a signal, eliminating the need for a physical separation step.[16]
Filter-Binding Assays
This is a classic, heterogeneous method for detecting RNA-protein interactions and polymerase activity.[18][19]
-
Principle: An RNA template is incubated with RdRp and a mixture of nucleotides, including one that is radiolabeled (e.g., [α-³²P]GTP).[20] The reaction mixture is then passed through a nitrocellulose filter. Proteins bind to nitrocellulose, while free nucleic acids pass through.[21][22] The newly synthesized, radiolabeled RNA strand, being part of the polymerase-template complex, is retained on the filter. The amount of radioactivity on the filter is proportional to enzyme activity.[18][23]
| Assay Type | Principle | Advantages | Disadvantages | Typical Throughput |
| Fluorescence (PicoGreen) | Intercalating dye binds dsRNA product | Homogeneous, non-radioactive, sensitive | Potential for dye-compound interference | 384-well, 1536-well |
| Fluorescence Polarization (FP) | Measures change in molecular tumbling | Homogeneous, non-radioactive, fewer artifacts | Requires labeled template, smaller signal window | 384-well, 1536-well |
| Scintillation Proximity (SPA) | Proximity-based light emission from radiolabeled product | Homogeneous, highly sensitive, robust | Requires radioactivity, specialized beads | 96-well, 384-well |
| Filter-Binding | Capturing radiolabeled product on a filter | Simple principle, inexpensive | Heterogeneous (requires wash steps), labor-intensive, radioactive | 96-well |
Detailed Experimental Protocols
The following protocols are designed for a 384-well plate format, which is standard for HTS.
Protocol 1: Fluorescence-Based RdRp Assay (Intercalating Dye)
This protocol is adapted from methodologies developed for screening SARS-CoV-2 RdRp inhibitors.[2][11]
A. Principle This assay quantifies the activity of RNA-dependent RNA polymerase by measuring the dsRNA product formed using a dsRNA-specific fluorescent dye. The increase in fluorescence is directly proportional to RdRp activity.
B. Materials and Reagents
-
Enzyme: Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex).
-
Template: Single-stranded RNA (ssRNA) template with a poly-U tail.
-
Substrates: Ribonucleotide triphosphates (ATP, UTP, GTP, CTP) solution.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT.
-
Detection Reagent: Quant-iT™ PicoGreen™ dsRNA Reagent (or similar).
-
Plates: Low-volume 384-well black, flat-bottom plates.
-
Controls: Known RdRp inhibitor (e.g., Remdesivir triphosphate) for positive control; DMSO for negative control.
C. Step-by-Step Procedure
-
Compound Plating: Dispense 50 nL of test compounds (dissolved in DMSO) into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) or the reference inhibitor (positive control).
-
Enzyme/Template Mix Preparation: Prepare a master mix containing the RdRp complex and the ssRNA template in assay buffer.
-
Enzyme Addition: Add 10 µL of the enzyme/template mix to each well of the assay plate.
-
Incubation: Briefly centrifuge the plates (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate Reaction: Prepare a master mix containing the NTPs in assay buffer. Add 5 µL of this mix to each well to start the polymerase reaction.
-
Reaction Incubation: Seal the plates and incubate for 60 minutes at 30°C.
-
Stop & Detect: Stop the reaction by adding 5 µL of 50 mM EDTA. Add 5 µL of diluted PicoGreen reagent to each well.
-
Signal Reading: Incubate for 5 minutes in the dark. Read the fluorescence intensity on a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
Protocol 2: Scintillation Proximity Assay (SPA) for RdRp Activity
This protocol is based on established SPA principles for polymerase assays.[16]
A. Principle This assay quantifies RdRp activity by measuring the incorporation of a tritiated nucleotide ([³H]-NTP) into a biotinylated RNA product, which is captured by streptavidin-coated SPA beads, generating a light signal.
B. Materials and Reagents
-
Enzyme: Purified viral RdRp complex.
-
Template: 5'-biotinylated ssRNA template.
-
Substrates: ATP, GTP, CTP, and [³H]-UTP.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT.
-
Detection Reagent: Streptavidin-coated PVT SPA beads.
-
Stop Solution: 0.5 M EDTA in PBS.
-
Plates: 384-well white, flat-bottom plates.
-
Controls: Known RdRp inhibitor (positive control); DMSO (negative control).
C. Step-by-Step Procedure
-
Compound Plating: Dispense 50 nL of test compounds or controls into the wells of a 384-well plate.
-
Reaction Mix Preparation: Prepare a master mix containing RdRp enzyme, biotinylated template, ATP, GTP, CTP, and [³H]-UTP in assay buffer.
-
Reaction Initiation: Add 15 µL of the reaction master mix to each well.
-
Reaction Incubation: Seal the plates and incubate for 60 minutes at 30°C.
-
Stop Reaction & Add Beads: Add 5 µL of stop solution containing the streptavidin-coated SPA beads to each well.
-
Bead Incubation: Seal the plates and incubate for at least 30 minutes at room temperature to allow the biotinylated product to bind to the beads.
-
Signal Reading: Centrifuge the plates briefly to settle the beads. Read the plates on a scintillation counter (e.g., MicroBeta²).
Assay Validation: Ensuring Data Integrity
Before initiating a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds. The Z'-factor is the gold standard for this assessment.[24][25][26]
The Z'-Factor (Z-prime) The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[27] It measures the separation between the means of the positive and negative controls, normalized by the sum of their standard deviations.[28]
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp = mean of the positive control (e.g., no enzyme or max inhibition)
-
σp = standard deviation of the positive control
-
μn = mean of the negative control (e.g., DMSO, full activity)
-
σn = standard deviation of the negative control
Interpretation of Z'-Factor Values:
| Z' Value | Assay Quality | Interpretation for HTS |
| > 0.5 | Excellent | An ideal assay with a large separation window and low variability.[5][29][30] |
| 0 to 0.5 | Marginal | The assay may be usable, but could result in a higher rate of false positives/negatives.[25] |
| < 0 | Unacceptable | The signal from controls overlaps too much; the assay is not suitable for screening.[25] |
An assay is typically considered robust and suitable for HTS if it consistently yields a Z'-factor of 0.5 or greater.[31]
Figure 3: Conceptual illustration of the Z'-factor.
From Hit to Lead: Post-Screening Activities
Identifying a "hit" in the primary screen is just the beginning.
-
Hit Confirmation: Primary hits are re-tested using freshly prepared compound samples to eliminate false positives arising from compound aggregation or assay artifacts.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically a 10-point serial dilution) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).
-
Mechanism of Action (MoA) Studies: Secondary assays are employed to confirm that the compound inhibits the target (RdRp) and to understand its specific mechanism (e.g., competitive with NTPs, allosteric inhibitor).
-
Cell-Based Antiviral Assays: The most promising compounds are advanced to cell-based assays to confirm their ability to inhibit viral replication in a more physiologically relevant context.[5][32]
Conclusion
High-throughput screening for viral RNA polymerase inhibitors is a cornerstone of modern antiviral drug discovery. By leveraging robust and validated biochemical assays, such as the fluorescence-based and scintillation proximity methods detailed here, researchers can efficiently interrogate large chemical libraries. A rigorous focus on assay quality, epitomized by the Z'-factor, is paramount to the success of any screening campaign. The methodologies and principles outlined in this guide provide a comprehensive framework for identifying and advancing novel therapeutic candidates against a wide range of RNA viruses.
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Application Notes and Protocols for the Research Use of Enzaplatovir
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Enzaplatovir (formerly known as BTA-C585) is an investigational small molecule antiviral compound targeting the Respiratory Syncytial Virus (RSV) fusion (F) protein. As an F protein inhibitor, this compound represents a promising therapeutic strategy against RSV, a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] This guide provides a comprehensive overview of the scientific background of this compound and detailed protocols for its application in a research setting. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the antiviral properties of this compound and similar compounds. The protocols outlined herein are designed to ensure scientific integrity and provide a framework for generating robust and reproducible data.
Introduction to this compound and its Target
This compound is an orally bioavailable small molecule that inhibits the fusion of the RSV virus with host cells.[2] Developed initially by Aviragen Therapeutics, it has undergone Phase 2 clinical trials to assess its safety and efficacy.[2][3] The molecular target of this compound is the RSV F protein, a type I fusion protein on the viral surface that is essential for viral entry into host cells.
The RSV F protein exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes to a more stable postfusion state. This transition drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell cytoplasm. This compound and other F protein inhibitors are designed to bind to a specific pocket within the prefusion F protein, stabilizing it and preventing the conformational rearrangements necessary for membrane fusion. This mechanism effectively blocks viral entry and subsequent replication.
Mechanism of Action: RSV F Protein Inhibition
The following diagram illustrates the mechanism of action of this compound as an RSV F protein inhibitor.
Caption: Mechanism of RSV F protein inhibition by this compound.
In Vitro Characterization of this compound
The initial characterization of any antiviral compound involves determining its efficacy against the target virus and its potential toxicity to host cells in vitro. This section provides detailed protocols for these essential assays.
Cell Lines and Virus Strains
The choice of cell line and virus strain is critical for obtaining relevant and reproducible data.
-
Cell Lines:
-
HEp-2 (Human epidermoid carcinoma cells): A commonly used cell line for the propagation and titration of RSV. It is highly permissive to RSV infection and exhibits clear cytopathic effects (CPE).[3]
-
A549 (Human lung adenocarcinoma cells): Another widely used cell line for RSV research, derived from human lung tissue, making it a more physiologically relevant model for a respiratory virus.[3] A549 cells are also permissive to RSV and can be used for antiviral assays.[4]
-
-
Virus Strains:
-
RSV A2: A prototypic laboratory strain of RSV subtype A.
-
RSV B1: A representative laboratory strain of RSV subtype B.
-
Clinical Isolates: Whenever possible, it is recommended to test this compound against recent clinical isolates of both RSV A and B subtypes to assess its broad-spectrum activity.
-
Protocol: Plaque Reduction Assay for Determining Antiviral Efficacy (EC50)
The plaque reduction assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in viral plaques.
Principle: Infectious virus particles create localized areas of cell death, or plaques, in a cell monolayer. An overlay medium containing a semi-solid substance like methylcellulose restricts the spread of the virus, leading to the formation of discrete plaques that can be counted. The efficacy of an antiviral compound is determined by its ability to reduce the number of plaques in a dose-dependent manner.
Materials:
-
HEp-2 or A549 cells
-
RSV stock (e.g., RSV A2)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., MEM or DMEM) with 2% FBS
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEp-2 or A549 cells in 96-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in cell culture medium. It is advisable to test a wide range of concentrations initially (e.g., from 100 µM down to 0.01 µM). Include a "no drug" control (vehicle only).
-
Virus Dilution: Dilute the RSV stock in cell culture medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: When the cells are confluent, remove the growth medium and infect the cells with the diluted virus.
-
Treatment: Immediately after infection, add the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plates for 2-3 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the virus/compound mixture and overlay the cells with the methylcellulose overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator until plaques are visible.
-
Staining: Remove the overlay medium and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the "no drug" control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol: Cytotoxicity Assay for Determining CC50
It is crucial to assess the toxicity of the antiviral compound to the host cells to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common method for this purpose.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
HEp-2 or A549 cells
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEp-2 or A549 cells in 96-well plates as for the plaque reduction assay.
-
Compound Treatment: The next day, treat the cells with the same serial dilutions of this compound used in the antiviral assay. Include a "no drug" control and a "no cells" blank.
-
Incubation: Incubate the plates for the same duration as the plaque reduction assay (3-5 days).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the "no drug" control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%. This is determined by plotting the percentage of cell viability against the log of the compound concentration.
Data Presentation and Interpretation
The results of the in vitro assays should be summarized in a table for easy comparison. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.
Table 1: Template for Summarizing In Vitro Activity of this compound
| Parameter | RSV A2 | RSV B1 | Clinical Isolate (A) | Clinical Isolate (B) | Uninfected HEp-2 Cells | Uninfected A549 Cells |
| EC50 (µM) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | N/A | N/A |
| CC50 (µM) | N/A | N/A | N/A | N/A | [Insert Data] | [Insert Data] |
| Selectivity Index (SI = CC50/EC50) | [Calculate] | [Calculate] | [Calculate] | [Calculate] | N/A | N/A |
Note: This table is a template. Researchers should populate it with their own experimental data. Specific EC50 and CC50 values for this compound are not publicly available at the time of this writing.
In Vivo Evaluation of this compound
Following promising in vitro results, the efficacy of this compound should be evaluated in a relevant animal model of RSV infection.
Animal Models
-
Cotton Rat (Sigmodon hispidus): The cotton rat is a well-established and permissive model for RSV infection that mimics many aspects of human disease.
-
Mouse (Mus musculus): While less permissive than cotton rats, certain mouse strains (e.g., BALB/c) can be used to study RSV pathogenesis and antiviral efficacy.
Experimental Design Considerations
A typical in vivo efficacy study would involve the following steps:
-
Animal Acclimatization: Animals should be acclimatized to the facility for a week before the experiment.
-
Infection: Animals are infected intranasally with a defined dose of RSV.
-
Treatment: Treatment with this compound or a placebo control is initiated either prophylactically (before infection) or therapeutically (after infection). The route of administration (e.g., oral gavage) and dosing regimen (dose and frequency) should be based on pharmacokinetic studies.
-
Monitoring: Animals are monitored daily for clinical signs of illness, such as weight loss and respiratory distress.
-
Sample Collection: At various time points post-infection, animals are euthanized, and samples (e.g., lung tissue, bronchoalveolar lavage fluid) are collected.
-
Viral Load Determination: Viral titers in the lung are quantified by plaque assay or qRT-PCR.
-
Histopathology: Lung tissues can be examined for signs of inflammation and pathology.
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study of this compound.
Caption: A generalized workflow for in vivo efficacy testing of this compound.
Resistance Studies
The emergence of drug-resistant viral strains is a significant concern in antiviral drug development. Therefore, it is important to characterize the potential for resistance to this compound.
In Vitro Resistance Selection
Resistance mutations can be selected in vitro by passaging the virus in the presence of sub-optimal concentrations of the drug.
Procedure:
-
Infect a permissive cell line (e.g., HEp-2) with RSV.
-
Treat the infected cells with a concentration of this compound close to the EC50.
-
After 3-5 days, harvest the virus and use it to infect fresh cells.
-
Gradually increase the concentration of this compound in subsequent passages.
-
After several passages, isolate and clone individual resistant viruses.
-
Sequence the F gene of the resistant viruses to identify mutations.
Characterization of Resistant Mutants
Once resistant mutants have been identified, they should be characterized to understand the impact of the mutations on:
-
Drug Susceptibility: Determine the EC50 of this compound against the resistant mutants.
-
Viral Fitness: Compare the growth kinetics of the resistant mutants to the wild-type virus in the absence of the drug.
Conclusion
This compound is a promising RSV F protein inhibitor with a clear mechanism of action. The protocols and guidelines provided in this document offer a comprehensive framework for the in vitro and in vivo characterization of this compound and other novel anti-RSV compounds. By following these standardized procedures, researchers can generate high-quality, reproducible data that will contribute to the development of effective therapies for RSV infection.
References
-
Aviragen Therapeutics. (n.d.). This compound. Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
ClinicalTrials.gov. (2018, May 30). Safety, Efficacy and Pharmacokinetics of BTA-C585 in a RSV Viral Challenge Study. U.S. National Library of Medicine. Retrieved January 21, 2026, from [Link]
-
Patsnap. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
- Sevendal, A. T. K., Hurley, S., Walker, G. J., Bartlett, A. W., & Rawlinson, W. (2024). Systematic Review of the Efficacy and Safety of RSV-Specific Monoclonal Antibodies and Antivirals in Development. Reviews in Medical Virology, e2576.
- St-Jean, J. R., et al. (2021). Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection. Journal of Virology, 95(18), e00755-21.
- Domun, H., et al. (2022). Insights into the Currently Available Drugs and Investigational Compounds Against RSV with a Focus on Their Drug-Resistance Profiles. Viruses, 14(7), 1489.
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved January 21, 2026, from [Link]
- Wetzke, M., et al. (2025). Prevalence of Resistance-Associated Mutations in RSV F Protein Against Monoclonal Antibodies Prior to Widespread Implementation: Findings From a Prospective German Pediatric Cohort.
- McLellan, J. S., et al. (2013). Structure of RSV fusion glycoprotein trimer bound to a prefusion-specific neutralizing antibody. Science, 340(6136), 1113-1117.
-
ResearchGate. (2019). Viral load and replication kinetics of RSV infection. HEp-2 and A549.... Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for Enzaplatovir Plaque Reduction Assay
Introduction: Targeting RSV with Enzaplatovir
Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, such as bronchiolitis and pneumonia, particularly in infants, young children, and the elderly.[1] this compound (formerly BTA-585) is a potent, orally available small molecule antiviral agent that specifically targets the RSV fusion (F) protein.[2][3][4] The RSV F protein is essential for the virus's entry into host cells by mediating the fusion of the viral envelope with the host cell membrane.[2][5] By inhibiting this fusion process, this compound effectively neutralizes the virus and prevents its replication and propagation.[2]
The plaque reduction assay is the gold-standard method for quantifying the in vitro efficacy of antiviral compounds.[6][7][8] This assay directly measures the ability of a drug to inhibit the infectious cycle of a virus. In a cell monolayer, a single infectious virus particle will replicate and spread to neighboring cells, creating a localized area of cell death or cytopathic effect (CPE) known as a "plaque".[6][9] The application of a semi-solid overlay restricts the spread of the virus, ensuring that each plaque originates from a single infectious event.[6][10][11] The potency of an antiviral agent like this compound is determined by its ability to reduce the number of these plaques in a dose-dependent manner.
This document provides a comprehensive, field-proven protocol for conducting a plaque reduction assay to determine the 50% effective concentration (EC50) of this compound against RSV.
Principle of the Assay
The fundamental principle of the plaque reduction assay is to quantify infectious virus particles by observing the formation of plaques in a susceptible cell monolayer.[6][9] When treated with serial dilutions of an antiviral compound, the number of plaques will decrease as the compound's concentration increases. By counting the number of plaques at each concentration relative to an untreated virus control, a dose-response curve can be generated to calculate the EC50 value—the concentration of the drug that reduces the number of plaques by 50%.[12][13]
Experimental Workflow Overview
The following diagram outlines the complete workflow for the this compound plaque reduction assay.
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Quantifying the Antiviral Efficacy of Enzaplatovir Using a Cytopathic Effect (CPE) Inhibition Assay
Introduction: The Imperative for Robust Antiviral Quantification
The emergence of novel and resilient viral pathogens necessitates the rapid development and evaluation of effective antiviral therapeutics. Enzaplatovir (BTA-585) is an orally bioavailable antiviral compound that has shown promise in the study of respiratory syncytial virus (RSV) and COVID-19 infections.[1] It functions as a fusion inhibitor, a class of antiviral drugs that prevent the virus from entering the host cell. A critical step in the preclinical assessment of any antiviral agent is the precise quantification of its ability to inhibit viral replication in a cell-based system. The cytopathic effect (CPE) inhibition assay is a foundational method in virology for this purpose.[2][3]
This application note provides a detailed, in-depth guide to quantifying the antiviral activity of this compound using a CPE inhibition assay. We will delve into the scientific principles underpinning this technique, provide a comprehensive, step-by-step protocol, and discuss the nuances of data analysis and interpretation. The protocol will utilize influenza A virus and Madin-Darby Canine Kidney (MDCK) cells as a model system, given their widespread use and the clear and reproducible CPE induced by influenza virus in this cell line.[4][5][6][7][8] The principles and methodologies described herein are broadly applicable to other virus-cell systems where viral infection leads to observable CPE.
Scientific Principles of the CPE Inhibition Assay
The CPE inhibition assay is predicated on the observable morphological changes, or cytopathic effects, that occur in host cells upon viral infection.[2] These changes can include cell rounding, detachment from the culture surface, syncytia formation (cell fusion), or outright lysis and death.[2][3] The extent of CPE is directly proportional to the degree of viral replication.
The assay evaluates the efficacy of an antiviral compound by measuring its ability to protect cells from these virus-induced changes.[9][10] In the presence of an effective antiviral like this compound, viral replication is inhibited, leading to a reduction or complete absence of CPE. This protective effect is dose-dependent, allowing for the determination of the compound's potency, typically expressed as the 50% effective concentration (EC50). The EC50 represents the concentration of the drug that inhibits 50% of the viral CPE.[11]
Simultaneously, the assay is used to assess the cytotoxicity of the compound on the host cells in the absence of the virus. This is crucial for ensuring that the observed reduction in CPE is due to specific antiviral activity and not simply because the compound is toxic to the cells. This is quantified as the 50% cytotoxic concentration (CC50). A promising antiviral candidate will have a high Selectivity Index (SI), which is the ratio of CC50 to EC50, indicating a large therapeutic window.
Mechanism of Action: this compound as a Fusion Inhibitor
Understanding the mechanism of action of the antiviral being tested is crucial for interpreting the results of the CPE assay. This compound is classified as a fusion inhibitor.[1] Viral entry into a host cell is a multi-step process, often initiated by the binding of viral surface proteins to specific receptors on the host cell membrane. For enveloped viruses, this is followed by the fusion of the viral envelope with a host cell membrane (either the plasma membrane or an endosomal membrane), which releases the viral genome into the cytoplasm, initiating replication.
Fusion inhibitors, like this compound, disrupt this critical fusion step. By preventing the viral and cellular membranes from merging, the viral genetic material cannot enter the host cell, thereby halting the infection before it can begin. The CPE assay is an excellent method for quantifying the activity of fusion inhibitors because it directly measures the downstream consequences of successful viral entry and replication.
Experimental Protocol: CPE Inhibition Assay for this compound
This protocol details the steps for assessing the antiviral activity of this compound against an influenza A virus strain using MDCK cells.
Materials and Reagents
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells (ATCC CCL-34). These cells are highly susceptible to influenza virus infection and exhibit clear CPE.[5][6][7][8]
-
Virus: Influenza A virus (e.g., A/Puerto Rico/8/1934 (H1N1)). A well-characterized laboratory strain known to produce robust CPE.
-
Antiviral Compound: this compound (stock solution prepared in DMSO).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Virus Infection Medium: DMEM supplemented with 1% Bovine Serum Albumin (BSA), 1% Penicillin-Streptomycin, and 2 µg/mL TPCK-trypsin (to facilitate influenza virus entry).
-
Reagents for CPE Quantification:
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or
-
Neutral Red dye solution (0.033% in PBS) and Neutral Red solubilizing solution (50% ethanol, 1% acetic acid in water).[10]
-
-
Equipment:
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Multichannel pipettes
-
Plate reader (luminometer or spectrophotometer)
-
Experimental Workflow
The following diagram outlines the key steps in the CPE inhibition assay.
Caption: Experimental workflow for the CPE inhibition assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Prepare Cell Suspension: Trypsinize a sub-confluent flask of MDCK cells and resuspend them in cell culture medium. Perform a cell count to determine the cell concentration.
-
Seed 96-well Plates: Dilute the cell suspension to a concentration of 2.5 x 10^5 cells/mL.[12] Seed 100 µL of the cell suspension into each well of a 96-well plate (25,000 cells/well).
-
Incubate: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator until the cells form a confluent monolayer.
Day 2: Compound Addition and Virus Infection
-
Prepare Compound Dilutions: Prepare a 2-fold serial dilution of this compound in virus infection medium. The concentration range should span from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Prepare enough volume for triplicate wells.
-
Setup Plate Layout: Designate wells for:
-
Cell Control (CC): Cells + medium only (no virus, no compound).
-
Virus Control (VC): Cells + virus + medium (no compound).
-
Toxicity Control: Cells + compound dilutions (no virus).
-
Test Wells: Cells + virus + compound dilutions.
-
-
Add Compound: Remove the cell culture medium from the plate. Add 100 µL of the appropriate this compound dilutions or control medium to the designated wells.
-
Prepare Virus Inoculum: Dilute the influenza virus stock in virus infection medium to a multiplicity of infection (MOI) of 0.01. This low MOI ensures multiple rounds of replication, which is ideal for observing CPE.
-
Infect Cells: Add 100 µL of the virus inoculum to the Virus Control and Test Wells. Add 100 µL of virus infection medium without virus to the Cell Control and Toxicity Control wells.
-
Incubate: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
Day 4/5: CPE Observation and Quantification
-
Microscopic Examination: Observe the cell monolayers under an inverted microscope. In the Virus Control wells, you should observe significant CPE (e.g., cell rounding and detachment).[4][13][14] The Cell Control wells should show a healthy, confluent monolayer. The Test Wells should show a dose-dependent inhibition of CPE.
-
Quantification of Cell Viability (Neutral Red Uptake Method): a. Carefully remove the medium from all wells. b. Add 100 µL of Neutral Red working solution to each well and incubate for 2 hours at 37°C.[12] c. Remove the Neutral Red solution and wash the wells with 150 µL of PBS. d. Add 100 µL of Neutral Red solubilizing solution to each well and shake the plate for 10 minutes to dissolve the dye. e. Read the absorbance at 540 nm using a microplate reader.
Data Analysis and Interpretation
The data obtained from the plate reader is used to calculate the percentage of cell viability and the percentage of CPE inhibition for each compound concentration.
-
Calculate Percentage of Cell Viability (for CC50):
-
% Viability = (Absorbance of Toxicity Well / Absorbance of Cell Control) * 100
-
-
Calculate Percentage of CPE Inhibition (for EC50):
-
% CPE Inhibition = [(Absorbance of Test Well - Absorbance of Virus Control) / (Absorbance of Cell Control - Absorbance of Virus Control)] * 100
-
-
Determine EC50 and CC50: Plot the percentage of CPE inhibition and the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the EC50 and CC50 values.[15][16] Online tools are available for this calculation.[11]
Example Data Presentation
| This compound (µM) | % Cell Viability (Toxicity) | % CPE Inhibition (Antiviral) |
| 100 | 85.2 | 100 |
| 50 | 92.1 | 98.7 |
| 25 | 98.5 | 95.4 |
| 12.5 | 100 | 85.3 |
| 6.25 | 100 | 65.1 |
| 3.13 | 100 | 48.9 |
| 1.56 | 100 | 25.6 |
| 0.78 | 100 | 10.2 |
| 0 | 100 | 0 |
From this data, the following parameters can be derived:
-
EC50: The concentration of this compound that results in 50% CPE inhibition (in this example, approximately 3.2 µM).
-
CC50: The concentration of this compound that reduces cell viability by 50% (in this example, >100 µM).
-
Selectivity Index (SI): SI = CC50 / EC50 (in this example, >100 / 3.2 = >31.25). A higher SI value indicates a more promising safety profile.
Self-Validating Systems and Best Practices
To ensure the trustworthiness and reproducibility of your results, incorporate the following controls and practices:
-
Positive Control: Include a known inhibitor of influenza virus (e.g., Favipiravir) as a positive control for antiviral activity. This validates that the assay system is sensitive to inhibition.
-
Plate Uniformity: Ensure even cell seeding across the plate to minimize variability.
-
Replicates: Run all conditions in at least triplicate to assess the precision of the measurements.
-
Microscopic Confirmation: Always correlate the quantitative data from the plate reader with visual microscopic inspection of the CPE. This can help identify artifacts or unexpected results.
-
Assay Window: A robust assay should have a clear distinction between the signal from the Cell Control wells and the Virus Control wells.
Conclusion
The CPE inhibition assay is a robust, reliable, and relatively high-throughput method for quantifying the in vitro efficacy of antiviral compounds like this compound.[17] By following the detailed protocol and data analysis procedures outlined in this application note, researchers can obtain accurate and reproducible EC50 and CC50 values. This data is fundamental for the continued preclinical development of promising antiviral candidates, providing a solid foundation for further mechanistic studies and in vivo efficacy testing. The principles described are broadly applicable, enabling the adaptation of this assay for a wide range of viruses and potential therapeutic agents.
References
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Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). Retrieved from [Link]
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Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
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Patsnap. (n.d.). This compound - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]
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Cheng, K. C., et al. (2020). Differentiation of Cytopathic Effects (CPE) induced by influenza virus infection using deep Convolutional Neural Networks (CNN). PLoS Computational Biology, 16(5), e1007883. [Link]
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Ye, Z., et al. (2010). Establishment and Characterization of a Madin-Darby Canine Kidney Reporter Cell Line for Influenza A Virus Assays. Journal of Virology, 84(16), 8377–8387. [Link]
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ResearchGate. (n.d.). EC 50 and CC 50 data from the CPE assay. Retrieved from [Link]
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Ma, C., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]
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Malone, B., & Campbell, E. A. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Current Opinion in Virology, 47, 68-77. [Link]
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IBT Bioservices. (n.d.). Cytopathic Effect Inhibition Assay Services (CPE). Retrieved from [Link]
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PLOS. (2020). Differentiation of Cytopathic Effects (CPE) induced by influenza virus infection using deep Convolutional Neural Networks (CNN). PLOS Computational Biology. [Link]
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MDPI. (2023). Production, Passaging Stability, and Histological Analysis of Madin–Darby Canine Kidney Cells Cultured in a Low-Serum Medium. Viruses, 15(1), 193. [Link]
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PubMed. (2024). Systematic Review of the Efficacy and Safety of RSV-Specific Monoclonal Antibodies and Antivirals in Development. Reviews in Medical Virology. [Link]
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ResearchGate. (n.d.). Influenza-induced cytopathic effects (CPEs) in MDCK cells. Retrieved from [Link]
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PubMed Central. (2022). An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges. Acta Pharmaceutica Sinica B, 12(10), 3811-3831. [Link]
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Bio-protocol. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3). [Link]
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MDPI. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. International Journal of Molecular Sciences, 23(20), 12616. [Link]
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MDPI. (2024). The Screening and Mechanism of Influenza-Virus Sensitive MDCK Cell Lines for Influenza Vaccine Production. Vaccines, 12(1), 74. [Link]
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Fierce Biotech. (2025). Gilead blames low RSV infection rates last season for scrapping 2 obeldesivir trials. Retrieved from [Link]
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bioRxiv. (2020). RNA-Dependent RNA Polymerase From SARS-CoV-2. Mechanism Of Reaction And Inhibition By Remdesivir. [Link]
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PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link]
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Nanolive. (n.d.). Feature Application: Calculating kinetic EC50 values from dose-response curves. Retrieved from [Link]
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MDPI. (2023). Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses. Viruses, 15(4), 951. [Link]
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PubMed. (2020). Differentiation of Cytopathic Effects (CPE) induced by influenza virus infection using deep Convolutional Neural Networks (CNN). PLoS Computational Biology, 16(5), e1007883. [Link]
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PubMed. (2014). Guidelines for accurate EC50/IC50 estimation. Journal of Biomolecular Screening, 19(5), 719-727. [Link]
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PubMed. (2013). High yield production of influenza virus in Madin Darby canine kidney (MDCK) cells with stable knockdown of IRF7. PLoS One, 8(3), e59892. [Link]
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MDPI. (2021). Comparative Susceptibility of Madin–Darby Canine Kidney (MDCK) Derived Cell Lines for Isolation of Swine Origin Influenza A Viruses from Different Clinical Specimens. Viruses, 13(11), 2329. [Link]
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ResearchGate. (n.d.). Use of MDCK cells for production of live attenuated influenza vaccine. Retrieved from [Link]
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Biology Stack Exchange. (2016). What is the formula to establish ec50 reproducibility with respect to dose response curves for some drug?. Retrieved from [Link]
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Application Notes and Protocols: Lentiviral Vector Applications for Enzaplatovir Target Validation
Authored by: Senior Application Scientist, Advanced Viral Therapeutics Division
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of lentiviral vectors for the target validation of Enzaplatovir. This compound is an antiviral compound that inhibits the Respiratory Syncytial Virus (RSV) F protein, a critical component for viral entry into host cells[1][2][3]. Lentiviral-mediated gene modulation, through both RNA interference and CRISPR/Cas9-based gene editing, offers a robust and precise methodology to validate the role of the RSV F protein in the viral life cycle and to elucidate the mechanism of action of this compound. This guide details the underlying principles, experimental workflows, and step-by-step protocols for these advanced applications.
Introduction: The Rationale for Lentiviral-Mediated Target Validation of this compound
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, posing a significant global health burden[4]. This compound has been identified as an inhibitor of the RSV fusion (F) protein, which mediates the fusion of the viral envelope with the host cell membrane, a critical step for viral entry[1][3]. Validating the indispensability of the RSV F protein for viral replication and confirming it as the specific target of this compound are crucial steps in the drug development pipeline.
Lentiviral vectors have emerged as a powerful tool for gene delivery in a wide range of cell types, including both dividing and non-dividing cells[5][6]. Their ability to integrate into the host cell genome allows for stable, long-term expression of genetic payloads, making them ideal for creating stable cell lines for target validation studies[7][8]. For validating the target of this compound, lentiviral vectors can be employed in two primary strategies:
-
RNA Interference (RNAi)-mediated knockdown: Lentiviral vectors can deliver short hairpin RNAs (shRNAs) that are processed by the cell's machinery to silence the expression of the host cellular factors that may be involved in the RSV life-cycle post-entry, though this is not the direct target of this compound[8][9].
-
CRISPR/Cas9-mediated knockout: For host factors that may be essential for viral replication, lentiviral vectors can deliver the components of the CRISPR/Cas9 system (Cas9 nuclease and a guide RNA) to generate a permanent knockout of the target gene[10][11].
This guide will focus on the conceptual framework and practical execution of these lentiviral-based methodologies to rigorously validate the RSV F protein as the target of this compound.
Experimental Design and Strategy
A well-designed experiment is paramount for obtaining clear and interpretable results. The following experimental workflow provides a comprehensive strategy for validating the target of this compound using lentiviral vectors.
Figure 1: Overall experimental workflow for this compound target validation.
Detailed Protocols
Protocol 1: Production of High-Titer Lentivirus
This protocol describes the generation of lentiviral particles in HEK293T cells using a second or third-generation packaging system.
Materials:
-
HEK293T cells
-
Complete DMEM medium (with 10% FBS)
-
Lentiviral transfer plasmid (containing shRNA or CRISPR/Cas9 components)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for second generation)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm sterile filters
-
Polybrene
Procedure:
-
Cell Seeding: The day before transfection, seed 6 x 10^6 HEK293T cells in a 10 cm dish in complete DMEM. Cells should be approximately 70-80% confluent at the time of transfection[12].
-
Plasmid Preparation: In separate sterile tubes, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For a 10 cm dish, a typical ratio is 10 µg of transfer plasmid, 7.5 µg of packaging plasmid (e.g., psPAX2), and 2.5 µg of envelope plasmid (e.g., pMD2.G)[13].
-
Transfection: Gently add the DNA-transfection reagent complex to the HEK293T cells. Incubate the cells at 37°C in a CO2 incubator.
-
Medium Change: After 12-16 hours, replace the transfection medium with fresh, pre-warmed complete DMEM.
-
Viral Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles. Pool the harvests[12][13].
-
Filtration and Concentration: Centrifuge the supernatant at a low speed to pellet cell debris, then filter the supernatant through a 0.45 µm filter. For higher titers, the virus can be concentrated by ultracentrifugation or using a precipitation solution[14].
-
Aliquoting and Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Titration: Determine the viral titer (transducing units per mL, TU/mL) by transducing a susceptible cell line with serial dilutions of the viral stock and quantifying the number of transduced cells (e.g., by flow cytometry if a fluorescent reporter is present, or by qPCR).
Protocol 2: Lentiviral Transduction and Generation of Stable Cell Lines
This protocol details the transduction of a target cell line (e.g., A549, a human lung carcinoma cell line permissive to RSV infection) and the selection of a stable cell population.
Materials:
-
Target cell line (e.g., A549)
-
Complete growth medium for the target cell line
-
Lentiviral stock
-
Polybrene
-
Selection agent (e.g., Puromycin)
Procedure:
-
Cell Seeding: Plate the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction[15].
-
Transduction: On the day of transduction, remove the culture medium and replace it with fresh medium containing Polybrene at a final concentration of 4-8 µg/mL. Add the desired amount of lentivirus (calculated based on the desired multiplicity of infection, MOI).
-
Incubation: Incubate the cells overnight at 37°C.
-
Medium Change: The next day, replace the virus-containing medium with fresh complete medium.
-
Selection: 48-72 hours post-transduction, begin selection by adding the appropriate concentration of the selection agent (e.g., Puromycin) to the culture medium. The optimal concentration should be determined beforehand by a kill curve[15].
-
Expansion: Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until a stable population of resistant cells is established. Expand the stable cell line for subsequent experiments.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is for assessing the knockdown or knockout of a target protein.
Materials:
-
Stable cell line and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay[16].
-
Sample Preparation: Prepare protein lysates for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes[17].
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size[18].
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane[18].
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature[18][19].
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system[16].
Protocol 4: Quantitative RT-PCR (qRT-PCR) for Viral Load Quantification
This protocol is for measuring the amount of viral RNA to assess the impact of target gene modulation and this compound treatment on RSV replication.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probe specific for an RSV gene (e.g., the N gene)
-
Primers for a reference housekeeping gene (e.g., GAPDH, RNase P)[20]
Procedure:
-
RNA Extraction: Extract total RNA from infected cells at various time points post-infection.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase[21].
-
qPCR: Perform qPCR using primers and probes specific for the RSV genome and a host reference gene. A standard curve using a plasmid with a known copy number of the target sequence should be included to allow for absolute quantification of viral RNA copies[22][23].
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method for relative quantification or by comparing to the standard curve for absolute quantification[23].
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of Target Knockdown/Knockout on RSV Replication
| Cell Line | Target Gene | RSV Titer (TCID50/mL) | Fold Change vs. Control |
| Control | Scrambled shRNA | 1 x 10^6 | 1.0 |
| shRNA-Target X | Target X | 5 x 10^3 | 0.005 |
| CRISPR-Target Y | Target Y | 1 x 10^2 | 0.0001 |
Table 2: Effect of this compound on RSV Replication in Control and Knockdown/Knockout Cells
| Cell Line | This compound (nM) | RSV Titer (TCID50/mL) | % Inhibition |
| Control | 0 | 1 x 10^6 | 0 |
| Control | 10 | 5 x 10^4 | 95 |
| Control | 100 | <100 | >99.9 |
| shRNA-Target X | 0 | 5 x 10^3 | 0 |
| shRNA-Target X | 10 | <100 | >98 |
| shRNA-Target X | 100 | <100 | >98 |
Visualization of Key Pathways and Workflows
Figure 2: Simplified schematic of RSV entry and the inhibitory action of this compound.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental outcomes, several controls are essential:
-
Negative Controls:
-
Non-targeting shRNA/gRNA: A lentiviral vector expressing a scrambled shRNA or a non-targeting gRNA should be used to control for off-target effects of the lentiviral transduction and RNAi/CRISPR machinery[9].
-
Mock-infected cells: To establish the baseline for viral replication assays.
-
Vehicle control: For this compound treatment to control for any effects of the drug solvent.
-
-
Positive Controls:
-
Validated shRNA/gRNA: An shRNA or gRNA known to effectively silence a non-essential host gene can validate the efficiency of the lentiviral system.
-
Known RSV inhibitor: A compound with a well-characterized anti-RSV mechanism can be used as a positive control for the antiviral assays.
-
-
Validation of Knockdown/Knockout: The efficiency of target gene silencing or knockout must be confirmed at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Rescue Experiments: To confirm that the observed phenotype is due to the specific silencing of the target gene, a rescue experiment can be performed by re-introducing a version of the target gene that is resistant to the shRNA (e.g., by silent mutations in the shRNA target sequence).
Conclusion
Lentiviral vectors provide a versatile and powerful platform for the target validation of antiviral compounds like this compound. By employing shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the putative target, researchers can definitively establish the role of the RSV F protein in the viral life cycle and confirm it as the molecular target of this compound. The detailed protocols and experimental strategies outlined in this guide are designed to ensure robust, reproducible, and reliable results, thereby accelerating the development of novel antiviral therapies.
References
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This compound - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: [Link])
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This compound | RSV fusion protein inhibitor | Buy from Supplier AdooQ®. (URL: [Link])
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Lentivirus Production, Lentivirus Transduction, and Sorting Protocol - Protocols.io. (URL: [Link])
-
CRISPR/Cas9-Based Antiviral Strategy: Current Status and the Potential Challenge - MDPI. (URL: [Link])
-
Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC - PubMed Central. (URL: [Link])
-
2.3. qRT-PCR viral quantification - Bio-protocol. (URL: [Link])
-
An improved RT-qPCR method for direct quantification of enveloped RNA viruses - NIH. (URL: [Link])
-
Advances in respiratory virus therapeutics – A meeting report from the 6th isirv Antiviral Group conference - PubMed Central. (URL: [Link])
-
A Novel Approach of Antiviral Drugs Targeting Viral Genomes - PMC - NIH. (URL: [Link])
-
Clinical use of lentiviral vectors - PMC - PubMed Central. (URL: [Link])
-
General Protocol for Western Blotting - Bio-Rad. (URL: [Link])
-
Lentivirus Production Protocol - Addgene. (URL: [Link])
-
Systematic Review of the Efficacy and Safety of RSV-Specific Monoclonal Antibodies and Antivirals in Development - PubMed. (URL: [Link])
-
Easy 3rd Gen Lentiviral Transduction Protocol & Top Tips - Bitesize Bio. (URL: [Link])
-
Viral load and Ct values – How do we use quantitative PCR quantitatively? - College of Health Solutions - Arizona State University. (URL: [Link])
-
Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (URL: [Link])
-
Full article: Lentiviral-Based Approach for the Validation of Cancer Therapeutic Targets in Vivo - Taylor & Francis. (URL: [Link])
-
Lentivirus production and transduction - Bio-protocol. (URL: [Link])
-
Effective RSV treatment still lacking despite recent breakthroughs in prophylaxis. (URL: [Link])
-
Pharmacology - ANTIVIRAL DRUGS (MADE EASY) - YouTube. (URL: [Link])
-
Lentivirus shRNA Vector for Gene Knockdown - VectorBuilder. (URL: [Link])
-
Recent Advances in Lentiviral Vector Development and Applications - ResearchGate. (URL: [Link])
-
Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES. (URL: [Link])
-
Lentiviral Gene Therapy | Sartorius. (URL: [Link])
-
Broad-spectrum Antivirals - Jones Lab. (URL: [Link])
-
shRNA Services | MUSC Hollings Cancer Center. (URL: [Link])
-
Real-Time Quantitative PCR Analysis of Viral Transcription. (URL: [Link])
-
Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - Virologica Sinica. (URL: [Link])
-
A review: Mechanism of action of antiviral drugs - PMC - PubMed Central. (URL: [Link])
-
Lentiviral shRNA gene Knockdown/Verification All-In-One Kit - FenicsBIO. (URL: [Link])
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Application Notes and Protocols for Enzaplatovir in Cell-Based Assays
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Enzaplatovir, a potent respiratory syncytial virus (RSV) fusion inhibitor, in cell-based assays. The protocols and recommendations herein are synthesized from established methodologies and best practices to ensure scientific integrity, reproducibility, and safety.
Introduction: this compound as a Novel RSV Fusion Inhibitor
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. This compound is an investigational antiviral compound that targets the RSV fusion (F) protein. The F protein is a critical component of the viral machinery, mediating the fusion of the viral envelope with the host cell membrane, a crucial step for viral entry and subsequent replication.[1]
This compound functions by binding to the F protein and stabilizing it in its pre-fusion conformation.[1] This action prevents the irreversible conformational changes that are necessary for membrane fusion, effectively blocking viral entry into the host cell.[1] Understanding the precise preparation of this compound solutions is paramount for accurate and reproducible results in in vitro studies designed to evaluate its antiviral potency and cellular cytotoxicity.
Physicochemical Properties and Solution Preparation
A thorough understanding of this compound's physicochemical properties is the foundation for preparing accurate and stable solutions for cell-based assays.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉N₅O₃ | [MedchemExpress] |
| Molecular Weight | 377.40 g/mol | [MedchemExpress] |
| Appearance | White to light yellow solid | [MedchemExpress] |
| Solubility | DMSO: ≥ 200 mg/mL (529.94 mM) | [MedchemExpress] |
Note: The high solubility in Dimethyl Sulfoxide (DMSO) makes it the recommended solvent for preparing high-concentration stock solutions.
Best Practices for Compound Handling and Stock Solution Preparation
Adherence to best practices is critical for maintaining the integrity of the compound and ensuring the validity of experimental results. The U.S. Food and Drug Administration (FDA) emphasizes the importance of well-characterized and validated assays in antiviral drug development.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound powder and concentrated solutions.[3]
-
Aseptic Technique: Use sterile equipment and work in a biological safety cabinet to prevent microbial contamination of your solutions and cell cultures.
-
Solvent Quality: Use anhydrous, high-purity DMSO to prepare stock solutions. Hygroscopic DMSO can impact the solubility and stability of the compound.
-
Accurate Weighing: Use a calibrated analytical balance to weigh the powdered this compound.
-
Documentation: Maintain detailed records of stock solution preparation, including lot number, concentration, date of preparation, and storage conditions.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM solution: 0.010 mol/L x 0.001 L x 377.40 g/mol x 1000 mg/g = 3.774 mg
-
-
Weigh the compound: Carefully weigh out 3.774 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates the general workflow for evaluating the antiviral efficacy of this compound in a cell-based assay.
Caption: Workflow for this compound Antiviral and Cytotoxicity Testing.
Protocol for RSV Plaque Reduction Assay in HEp-2 Cells
The plaque reduction assay is a gold-standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.[4] This protocol is adapted from established methods for RSV.[5][6]
Materials:
-
HEp-2 cells
-
RSV (e.g., A2 strain)
-
Growth Medium (e.g., DMEM with 10% FBS)
-
Infection Medium (e.g., DMEM with 2% FBS)
-
Overlay Medium (e.g., DMEM/F12 with 0.3% agarose or methylcellulose)[5]
-
This compound serial dilutions
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 10% formalin)
-
Staining Solution (e.g., 0.1% crystal violet)
-
24-well or 48-well plates
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 24-well or 48-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Infection and Treatment:
-
When the cells are confluent, aspirate the growth medium and wash the monolayer once with PBS.
-
Prepare a dilution of RSV in infection medium that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
In separate tubes, mix the virus dilution with an equal volume of each this compound dilution (or medium for the virus control).
-
Add the virus-compound mixture to the appropriate wells. Include a "virus control" (virus, no compound) and a "cell control" (no virus, no compound).
-
Incubate at 37°C for 1-2 hours to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Gently aspirate the inoculum from the wells.
-
Add 1 mL of overlay medium to each well.
-
Incubate the plates at 37°C in a CO₂ incubator for 3-5 days, or until plaques are visible.
-
-
Plaque Visualization and Analysis:
-
Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes.[6]
-
Remove the fixative and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
The 50% effective concentration (EC₅₀) can be determined by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol for Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a high-throughput method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced cell death.[7][8]
Materials:
-
HEp-2 cells
-
RSV
-
Growth Medium
-
Infection Medium
-
This compound serial dilutions
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at a density of approximately 6,000 cells per well and incubate overnight.[9]
-
Treatment and Infection:
-
Prepare serial dilutions of this compound in infection medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%) across all wells.
-
Add the this compound dilutions to the appropriate wells.
-
Infect the cells with a dilution of RSV that causes approximately 90% cell death in the virus control wells after 5 days.[9]
-
Include "virus control" (cells + virus), "cell control" (cells only), and "compound toxicity control" (cells + compound, no virus) wells.
-
-
Incubation: Incubate the plates for 5 days at 37°C in a CO₂ incubator.
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent (e.g., CellTiter-Glo® or MTT).
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each this compound concentration.
-
Determine the EC₅₀ value from a dose-response curve.
-
From the compound toxicity control wells, determine the 50% cytotoxic concentration (CC₅₀).
-
Calculate the Selectivity Index (SI) as CC₅₀/EC₅₀. A higher SI value indicates a more favorable safety profile.
-
Mechanism of Action: Stabilizing the RSV F Protein
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound's Mechanism of Action.
References
-
Patsnap Synapse. This compound - Drug Targets, Indications, Patents. [Link]
-
U.S. Food and Drug Administration. Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. [Link]
-
McKimm-Breschkin, J. L. (2004). A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining. Journal of virological methods, 120(1), 9-15. [Link]
-
IBT Bioservices. Guide to In Vitro Antiviral Testing. [Link]
-
Tefferi, M., & Shiferaw, H. (2022). Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review. Journal of Inflammation Research, 15, 6789–6802. [Link]
-
Sun, Z., et al. (2011). A Cell Based HTS Approach for the Discovery of New Inhibitors of RSV. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. [Link]
-
Cianci, C., et al. (2004). Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. Journal of Virology, 78(1), 41-49. [Link]
-
SHEQ Management. Handling infectious viruses in pharma labs. [Link]
-
ResearchGate. Inhibition of RSV in vitro by EDP-938 (A) Visualization of HEp-2 cell... [Link]
-
Domike, R., et al. (2011). Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection. PLoS ONE, 6(6), e21312. [Link]
-
U.S. Food and Drug Administration. Advanced Topics: Successful Development of Quality Cell and Gene Therapy Products. [Link]
-
Creative Diagnostics. CPE Inhibition Assay for Antiviral Research. [Link]
-
World Health Organization. Respiratory syncytial virus (RSV) disease. [Link]
-
Centers for Disease Control and Prevention. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus. [Link]
-
Wei, T., et al. (2018). Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor. Antimicrobial Agents and Chemotherapy, 62(12), e01351-18. [Link]
-
Moore, M. L., & Stokes, K. L. (2010). Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo. Current Protocols in Microbiology, 18(1), 15K.1.1-15K.1.14. [Link]
-
Sudo, K., et al. (2015). Adenovector 26 Encoded RSV Prefusion F Protein (Ad26.RSV.preF) Does Not Predispose to Enhanced Respiratory Disease in Preclinical Rodent Models. Vaccines, 3(4), 856-871. [Link]
-
ECA Academy. FDA Draft Guidance on Potency Assays for Cellular and Gene Therapy Products. [Link]
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- 4. fda.gov [fda.gov]
- 5. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Cell Based HTS Approach for the Discovery of New Inhibitors of RSV - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
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In Vivo Administration of Enzaplatovir: Application Notes and Protocols for Preclinical Research
Introduction: Targeting RSV with Enzaplatovir
Respiratory Syncytial Virus (RSV) remains a significant global health threat, particularly for infants, young children, and immunocompromised individuals.[1][2][3] this compound (formerly known as BTA-C585) is an orally bioavailable antiviral compound that has been investigated for the treatment of RSV infections.[4][5][6] It belongs to the class of RSV fusion inhibitors, which act by targeting the viral F protein.[1][2][5][7] This crucial protein mediates the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and subsequent replication.[1][7][8] By inhibiting the F protein, this compound effectively blocks the virus from entering host cells, thereby halting the progression of the infection.[1][7]
The development of orally administered antivirals like this compound is of paramount importance as it offers a more convenient and less invasive treatment option compared to intravenous or inhaled therapies.[9][10][11] This application note provides a comprehensive guide for researchers on the in vivo dosing and administration of this compound in relevant animal models, drawing upon established methodologies for this class of compounds and general best practices in preclinical antiviral research. While specific preclinical data for this compound is not extensively published, the protocols outlined herein are based on studies with closely related benzimidazole and azabenzimidazolone derivatives and other RSV fusion inhibitors, providing a robust starting point for in vivo efficacy and pharmacokinetic studies.[9][12][13]
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
The therapeutic rationale for this compound is grounded in its specific inhibition of the RSV F protein. This glycoprotein undergoes a significant conformational change to drive the fusion of the viral and cellular membranes. This compound is believed to bind to a pocket within the F protein, stabilizing it in its pre-fusion conformation and preventing the structural rearrangements necessary for membrane fusion.
Caption: Workflow for evaluating the oral efficacy of this compound in a mouse model of RSV infection.
Protocol 2: Intravenous Administration in Cotton Rats
Objective: To determine the pharmacokinetic profile of intravenously administered this compound in cotton rats.
Materials:
-
This compound
-
Vehicle suitable for IV injection (e.g., 5% DMSO in saline)
-
Sterile syringes and 27-30 gauge needles
-
Cotton rats (6-8 weeks old)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
Procedure:
-
Formulation Preparation:
-
Prepare a sterile solution of this compound in the chosen vehicle. Ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Animal Dosing:
-
Anesthetize the cotton rat.
-
Administer the this compound solution via the tail vein. The typical injection volume for rats is 1-2 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) from the saphenous or submandibular vein.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Pharmacokinetic Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Data Presentation and Interpretation
The data generated from these in vivo studies should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Representative Dosing Regimens for RSV Fusion Inhibitors in Rodent Models
| Compound Class | Animal Model | Route of Administration | Dose Range (mg/kg) | Reference |
| Azabenzimidazolone | BALB/c Mouse | Oral | 5 - 50 | [1] |
| Azabenzimidazolone | Cotton Rat | Oral | 50 | [1] |
| Triphenol-based | Cotton Rat | - | - | [8] |
Table 2: Key Pharmacokinetic Parameters to Evaluate
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval. |
| Bioavailability (%F) | The fraction of an administered dose that reaches systemic circulation | Crucial for determining the suitability of the oral formulation. |
Conclusion and Future Directions
The protocols and guidelines presented in this application note provide a solid foundation for the in vivo evaluation of this compound in animal models. By carefully selecting the appropriate animal model, vehicle, and administration route, researchers can generate reliable data on the efficacy and pharmacokinetic properties of this promising anti-RSV compound. It is imperative to remember that these are starting-point protocols, and optimization based on the specific physicochemical properties of this compound and initial in vivo results will be necessary. Future studies should aim to establish a clear PK/PD relationship to guide the selection of optimal dosing regimens for further preclinical and clinical development.
References
-
Aviragen Therapeutics. (2018). Safety, Efficacy and Pharmacokinetics of BTA-C585 in a RSV Viral Challenge Study. ClinicalTrials.gov. [Link]
-
Chapman, J., et al. (1994). RFI-641, a Potent Respiratory Syncytial Virus Inhibitor. Virology. [Link]
-
Jiang, W., & Liang, G. (2013). Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein. Viruses. [Link]
-
Patsnap. This compound. Patsnap Synapse. [Link]
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Li, Y., et al. (2019). Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane. Journal of Biological Chemistry. [Link]
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Sevendal, A. T. K., et al. (2024). Systematic Review of the Efficacy and Safety of RSV-Specific Monoclonal Antibodies and Antivirals in Development. Reviews in Medical Virology. [Link]
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Cianci, C., et al. (2004). Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. Journal of Virology. [Link]
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Sun, Z., & Pan, C. (2024). Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection. Journal of Medical Virology. [Link]
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BioWorld. (2016). BTA-585 enters phase IIa trial for the treatment of RSV infections. BioWorld. [Link]
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Niu, C., et al. (2019). The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. International Journal of Molecular Sciences. [Link]
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Bano, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Chemical Papers. [Link]
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Cianci, C., et al. (2004). Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection. Antimicrobial Agents and Chemotherapy. [Link]
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El-Ashmawy, A. A., et al. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. [Link]
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Cios, D., & Cios, M. (2021). Clinical Efficacy and Safety of Albendazole and Other Benzimidazole Anthelmintics for Rat Lungworm Disease (Neuroangiostrongyliasis): A Systematic Analysis of Clinical Reports and Animal Studies. Tropical Medicine and Infectious Disease. [Link]
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Menegola, E., et al. (2013). Effects of the benzimidazole anthelmintic drug flubendazole on rat embryos in vitro. Reproductive Toxicology. [Link]
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Johansen, M. D., et al. (2020). Formulation, Stability, Pharmacokinetic, and Modeling Studies for Tests of Synergistic Combinations of Orally Available Approved Drugs against Ebola Virus In Vivo. Viruses. [Link]
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Nielsen, D. S., et al. (2018). Animal models for evaluation of oral delivery of biopharmaceuticals. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
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Stevens, M., et al. (2020). Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study. The Journal of Infectious Diseases. [Link]
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Kim, Y. I., et al. (2017). The antiviral effects of RSV fusion inhibitor, MDT-637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin. Influenza and Other Respiratory Viruses. [Link]
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Gryspeerdt, A., et al. (2010). Pharmacokinetics of Acyclovir after Intravenous Infusion of Acyclovir and after Oral Administration of Acyclovir and Its Prodrug Valacyclovir in Healthy Adult Horses. Antimicrobial Agents and Chemotherapy. [Link]
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Troubleshooting & Optimization
Introduction to Enzaplatovir and Solubility Challenges
Technical Support Center: Enzaplatovir Solubility
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome common experimental hurdles and ensure the integrity and reproducibility of their results.
This compound (also known as BTA-C585) is an orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion protein, a critical target in antiviral drug development.[1][2] With a molecular weight of 377.40 g/mol and the formula C₂₀H₁₉N₅O₃, its chemical structure presents solubility challenges typical of many small molecule drug candidates.[1][3] While DMSO is a powerful and widely used polar aprotic solvent capable of dissolving a broad range of compounds, issues such as precipitation, incomplete dissolution, and solution instability are frequently encountered with compounds like this compound.[4][5]
Low solubility can significantly impact bioassays, leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[6] This guide will walk you through the causes of these issues and provide validated protocols to resolve them effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving completely in DMSO at room temperature?
A1: Several factors can contribute to this issue. Firstly, this compound may require additional energy to overcome its crystal lattice energy. Secondly, the DMSO itself might have absorbed atmospheric moisture. DMSO is highly hygroscopic, and even small amounts of water can significantly decrease the solubility of lipophilic compounds.[7] Lastly, you may be attempting to create a supersaturated solution that is thermodynamically unstable.[8]
Q2: I observed a precipitate in my this compound stock solution after a freeze-thaw cycle. What happened?
A2: This is a common phenomenon. Freeze-thaw cycles can promote the crystallization of compounds from DMSO.[8] Absorbed water in the DMSO lowers the freezing point and can alter the solvent structure, increasing the likelihood of precipitation.[8] To avoid this, it is highly recommended to aliquot your stock solution into single-use volumes.[4]
Q3: What is the maximum recommended concentration of this compound in DMSO?
A3: Published data indicates a solubility of up to 200 mg/mL (529.94 mM) in DMSO, though this often requires ultrasonic assistance to achieve.[2][9] For routine applications, preparing a stock solution in the range of 10-50 mM is more common and manageable. Always start with a lower concentration and work your way up to determine the practical solubility limit for your specific lot of compound and experimental conditions.
Q4: Is it safe to heat my this compound/DMSO solution to aid dissolution?
A4: Gentle warming can be an effective strategy, but must be done with caution.[4] DMSO itself is stable but can begin to slowly decompose near its boiling point (189°C), and the presence of other chemicals can lower this decomposition temperature.[10][11][12] More importantly, this compound's thermal stability is a key consideration. Excessive heat can lead to degradation.[13] We recommend a controlled, gentle warming protocol, such as a 37°C water bath, for short periods.[4]
Q5: My compound dissolves in DMSO but crashes out when I add it to my aqueous assay buffer. How do I fix this?
A5: This is a classic problem for poorly soluble compounds.[14] The abrupt change in solvent polarity causes the compound to precipitate. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and add the DMSO stock to the aqueous buffer with vigorous vortexing or mixing.[4] In some cases, using a co-solvent system or solubilizing agents like cyclodextrins may be necessary for in vivo or complex in vitro models.[2][15]
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to diagnosing and solving solubility issues.
Problem Diagnosis Workflow
The first step in troubleshooting is to identify the nature of the problem. Use this workflow to guide your decisions.
Caption: Decision tree for troubleshooting this compound solubility.
Detailed Experimental Protocols
This protocol is the starting point for solubilizing this compound.
-
Preparation: Use a sterile, amber glass vial or a polypropylene microcentrifuge tube. Ensure all equipment is dry.
-
Weighing: Accurately weigh the desired mass of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (stored in a desiccator) to achieve the target concentration.
-
Mixing: Vortex the solution vigorously for 2-3 minutes at room temperature.[4]
-
Visual Inspection: Check the solution against a light source for any visible particles or cloudiness.
-
Storage: If fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.[4][16]
Use this method if the standard protocol fails to yield a clear solution.
-
Initial Steps: Follow steps 1-4 of the Standard Dissolution Protocol.
-
Warming: Place the sealed vial in a water bath pre-heated to 37°C.
-
Incubation & Mixing: Incubate for 5-10 minutes. Remove the vial and vortex for 1 minute. Repeat this cycle 2-3 times. Causality: Gentle heating increases the kinetic energy of the solvent and solute molecules, helping to overcome the intermolecular forces (crystal lattice energy) of the solid this compound, thereby facilitating dissolution without providing enough energy to cause thermal degradation.[4][13]
-
Cooling & Inspection: Allow the solution to cool to room temperature and inspect for clarity. If it remains clear, the compound has successfully dissolved.
-
Storage: Proceed with aliquoting and storage as described in the standard protocol.
Sonication is a high-energy method that can be very effective for stubborn compounds.[17][18]
-
Initial Steps: Follow steps 1-4 of the Standard Dissolution Protocol.
-
Sonication: Place the sealed vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Pulsing: Sonicate in short bursts (e.g., 5-10 minutes) followed by a resting period to prevent excessive heating of the sample.[17] Monitor the temperature of the water bath.
-
Mixing & Inspection: After each sonication cycle, vortex the sample for 1 minute and visually inspect for dissolution.
-
Finalization: Once the solution is clear, allow it to return to room temperature. Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[18] This process generates intense, localized energy that physically breaks apart solute agglomerates and increases mass transfer at the solid-liquid interface, dramatically accelerating dissolution.[17][18]
-
Storage: Aliquot and store as previously described.
Understanding the Science: Key Principles
A deeper understanding of the underlying chemical principles is crucial for effective troubleshooting.
| Principle | Impact on this compound Solubility | Mitigation Strategy |
| DMSO Hygroscopicity | DMSO readily absorbs water from the atmosphere.[8][7] Water acts as an anti-solvent for many lipophilic compounds, significantly reducing their solubility in DMSO and promoting precipitation.[8] | Always use fresh, anhydrous grade DMSO from a newly opened bottle. Store DMSO under an inert gas (e.g., argon) and in a desiccator. Minimize the time stock solution vials are open to the air. |
| Compound Polymorphism | Solid compounds can exist in different crystalline forms (polymorphs) or in an amorphous state.[19] Amorphous forms are typically higher energy and dissolve more readily than stable crystalline forms. The solubility you observe may depend on the specific solid-state form of your this compound batch. | If solubility issues are persistent and batch-dependent, be aware that polymorphism could be a factor. Sonication can help break down highly stable crystal lattices. |
| Supersaturation & Precipitation | It is possible to create a kinetically trapped supersaturated solution, especially with heating or sonication.[8] This solution is thermodynamically unstable and may precipitate over time, or upon a change in conditions (e.g., cooling, freeze-thaw). | Avoid preparing stock solutions at the absolute maximum solubility limit for long-term storage. If a high concentration is needed, prepare it fresh. Aliquoting is critical to prevent disturbances that can trigger precipitation. |
| Thermal Stability | While gentle heat aids dissolution, excessive or prolonged heating can cause chemical degradation of this compound, altering its structure and biological activity.[13] | Never heat above 40°C unless you have specific data on the thermal stability of this compound. Use short, controlled heating cycles. |
Co-Solvent Systems for Advanced Applications
For challenging in vivo or formulation studies, a single solvent may not be sufficient. Co-solvent systems are often required to maintain solubility upon dilution into an aqueous environment.
Caption: Workflow for preparing a co-solvent formulation.[2]
One published formulation protocol involves a stepwise dilution:
-
Add 10% volume of the DMSO stock solution to 40% volume of PEG300 and mix.
-
Add 5% volume of Tween-80 and mix.
-
Finally, add 45% volume of saline to reach the final concentration.[2]
This method gradually decreases the solvent polarity, preventing the compound from precipitating out of solution.
References
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Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
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Kramer, C., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(10), 1082-1086. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
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Comas-Barcelo, J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(9), 745-749. Retrieved from [Link]
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ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]
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DC Chemicals. (n.d.). (S)-Enzaplatovir Datasheet. Retrieved from [Link]
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Patsnap. (n.d.). This compound - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]
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Tetko, I. V., et al. (2014). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling, 54(12), 3329-3337. Retrieved from [Link]
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Oldenburg, K., et al. (2006). High Throughput Sonication: Evaluation for Compound Solubilization. Journal of Biomolecular Screening, 11(2), 193-202. Retrieved from [Link]
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Ahlner, A., et al. (2019). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 117(8), 1431-1440. Retrieved from [Link]
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Kelly, M. (2006). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]
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Biela, A., et al. (2017). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical Information and Modeling, 57(11), 2763-2771. Retrieved from [Link]
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Wasvary, J. (2023). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved from [Link]
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ResearchGate. (n.d.). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Retrieved from [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
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Amjad, M., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 247-257. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved from [Link]
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ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
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Wang, R., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(17), 8825-8832. Retrieved from [Link]
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ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds | Request PDF. Retrieved from [Link]
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Chang, C-J., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2736-2743. Retrieved from [Link]
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Hielscher Ultrasonics. (n.d.). Solvents for Ultrasonic Extraction from Plants. Retrieved from [Link]
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Reddit. (2021). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. r/labrats. Retrieved from [Link]
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Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
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ResearchGate. (2016). Sonication or other protocol to make lipid solution clear?. Retrieved from [Link]
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Gümüş, Z. P., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(9), e21838. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem. Retrieved from [Link]
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Technical Support Center: Investigating Potential Off-Target Effects of Enzaplatovir
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating the molecular interactions of Enzaplatovir. As a potent inhibitor of the Respiratory Syncytial Virus (RSV) F protein, understanding its specificity is paramount for comprehensive safety and efficacy profiling. This document provides structured guidance, troubleshooting, and detailed protocols to facilitate a thorough investigation of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
This compound is an orally bioavailable antiviral compound that functions as a small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein.[1][2][3] Its primary mechanism involves binding to the F protein and preventing the critical conformational changes required for the fusion of the viral envelope with the host cell membrane.[2] By blocking this viral entry step, this compound effectively inhibits RSV infection.[2][4]
Q2: Why is it critical to investigate potential off-target effects for a targeted antiviral like this compound?
Investigating off-target effects is a cornerstone of drug development, essential for understanding a compound's complete biological activity and potential for adverse effects.[5][6] While designed for high specificity, small molecules can interact with unintended proteins, often due to structural similarities in binding pockets (e.g., the highly conserved ATP-binding pocket in kinases).[7][8] These off-target interactions can lead to unexpected cellular responses, toxicity, or even open avenues for drug repositioning.[5][9] A thorough off-target analysis ensures a robust safety profile and helps interpret any anomalous findings in preclinical or clinical studies.
Q3: Are there any publicly documented off-target effects for this compound?
As of our latest review, there are no specific, validated off-target proteins for this compound documented in publicly accessible literature. One computational study exploring drug repurposing suggested a potential binding affinity for the SARS-CoV-2 receptor-binding domain, but this was a predictive analysis and not an experimental validation of an off-target effect.[1] The absence of established data underscores the importance of performing the rigorous, unbiased experimental investigations outlined in this guide.
Q4: What are the primary experimental strategies to identify potential off-target effects?
A multi-pronged approach is recommended to build a comprehensive off-target profile. The three main pillars of investigation are:
-
Direct Target Engagement Profiling: Techniques that directly measure the binding of the drug to proteins in a complex biological sample. Proteome-wide Cellular Thermal Shift Assay (CETSA) is a gold-standard method for this.[10][11]
-
Activity-Based Screening: Assays that measure the functional consequence of drug binding, such as enzymatic inhibition. Large-panel kinase profiling is a standard and crucial example.[5][12]
-
Global Functional Response Profiling: Unbiased methods that assess the downstream cellular consequences of all drug-protein interactions. Transcriptomics (RNA-seq) is a powerful tool for capturing these global changes in gene expression.[13][14]
Experimental Planning & Troubleshooting Guides
This section provides in-depth, practical guidance in a question-and-answer format for researchers actively designing and executing experiments.
Section 1: Target Engagement & Initial Profiling using CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess target engagement in the native cellular environment.[15][16] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[10]
Caption: The Cellular Thermal Shift Assay (CETSA) principle.
Q: I'm not seeing a thermal shift for my target protein even after this compound treatment. What could be wrong?
A: This is a common issue with several potential causes. Systematically troubleshoot the following:
-
Drug Concentration & Permeability: Is the intracellular concentration of this compound sufficient to achieve target occupancy? For intact cell CETSA, the compound must cross the cell membrane. If permeability is low, consider increasing the incubation time or concentration. As a crucial control, run the experiment in parallel using cell lysate, which removes the membrane barrier.[17]
-
Target Expression Level: Is your target protein expressed at a high enough level to be detected by your readout method (e.g., Western blot)? If expression is low, you may need to use an overexpression system or a more sensitive detection method like mass spectrometry.
-
Assay Conditions: The heating time is critical. The original CETSA protocols often use a 3-minute incubation, but this may need optimization for your specific target.[15] Also, ensure your lysis buffer is effective and contains protease inhibitors to prevent protein degradation.
-
Antibody Quality: For Western blot-based detection, the quality of your primary antibody is paramount. It must be specific and sensitive enough to detect the soluble fraction of your target protein. Validate your antibody before starting CETSA experiments.
Q: How can I adapt CETSA for a proteome-wide, unbiased screen for off-targets?
A: This is an advanced application known as CETSA-MS. Instead of quantifying a single protein with an antibody, you use quantitative mass spectrometry to identify and quantify thousands of proteins simultaneously in the soluble fraction across the temperature gradient. Proteins that show a thermal shift in the presence of this compound are potential direct binders and, therefore, potential off-targets. This approach provides a powerful, unbiased snapshot of the drug's "interactome" in a physiological context.
Q: Should I use intact cells or cell lysates for my CETSA experiment?
A: The choice depends on your experimental question.
-
Intact Cells: This format provides the most physiologically relevant data, as it accounts for cell permeability, drug efflux, and intracellular metabolism. It is the preferred method for validating that a drug can reach and bind its target in a living system.[10]
-
Cell Lysates: This format is ideal for troubleshooting and for screening compounds where cell permeability is a known issue.[17] By removing the cell membrane barrier, you can confirm whether the compound is capable of binding the target directly. It is often more sensitive to low-affinity interactions.[17]
Section 2: Screening for Off-Target Kinase Activity
Many small-molecule drugs unintentionally inhibit protein kinases.[7] Screening this compound against a large panel of kinases is a standard due diligence step to identify potential off-target liabilities or opportunities.
Q: Why should I screen an antiviral against a kinase panel if it's not its intended target class?
A: The rationale is based on risk mitigation and comprehensive profiling. The ATP-binding pocket is highly conserved across the human kinome, making it a frequent site for off-target interactions for a wide variety of small molecules, not just designated kinase inhibitors.[8] Unexpected kinase inhibition can lead to significant cellular effects and potential toxicities.[9] Therefore, a broad kinase screen is essential to proactively identify and manage these potential risks.
Q: How do I interpret the results from a commercial kinase panel screen?
A: Kinase profiling services typically provide data as "percent inhibition" at one or two fixed concentrations of your compound (e.g., 1 µM and 10 µM).
-
Set a Hit Threshold: A common starting point is to consider any kinase inhibited by >50% at 1 µM as a potential "hit."
-
Prioritize Hits: Focus on kinases that show dose-dependent inhibition. A hit at 1 µM that shows >80-90% inhibition at 10 µM is more compelling than one with similar inhibition at both concentrations.
-
Consider the Biological Context: Evaluate the known biological functions of the hit kinases. Inhibition of a kinase involved in a critical pathway like cell cycle progression or apoptosis would be a higher priority for follow-up than a kinase with a less-defined role.
-
Next Step - IC50 Determination: For high-priority hits, the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency against that specific kinase.
Section 3: Assessing Functional Consequences with RNA-seq
RNA-sequencing (RNA-seq) provides an unbiased view of the global transcriptional changes within a cell in response to a drug.[18] It is invaluable for understanding the functional consequences of both on- and off-target effects.[13][14]
Q: My RNA-seq data shows thousands of differentially expressed genes (DEGs). How do I distinguish on-target from potential off-target signatures?
A: This is the central challenge of interpreting RNA-seq data for off-target analysis. A structured approach is required:
-
Establish the On-Target Signature: First, understand the expected transcriptional changes from inhibiting the RSV F protein. In an uninfected cell model, the on-target signature should theoretically be minimal. In an RSV-infected cell model, the on-target effect would be the reversal of the transcriptional signature induced by the virus. This requires proper controls (Uninfected + Vehicle, Infected + Vehicle, Infected + this compound).
-
Pathway and Gene Ontology (GO) Analysis: Use tools like GSEA, DAVID, or Metascape to analyze your DEG list. Look for enrichment of unexpected pathways. For example, if you see strong enrichment of pathways related to cell cycle control, DNA damage, or a specific signaling cascade (e.g., MAPK, PI3K/Akt), this could point towards an off-target effect.[5]
-
Integrate with Other Data: Cross-reference your findings. If your pathway analysis points to the inhibition of the CDK pathway, and your kinase screen identified CDK2 as a hit, this provides strong, converging evidence for a true off-target effect.
-
Use a Null Control: If possible, include a structurally similar but biologically inactive analog of this compound in your experiment. Genes modulated by this compound but not by the inactive analog are more likely to be true pharmacological effects.
Caption: A multi-pronged workflow for off-target investigation.
Data Summary Tables
Table 1: Comparison of Key Off-Target Profiling Techniques
| Technique | Principle | What It Measures | Pros | Cons |
| Kinase Profiling | Measures enzymatic activity of a panel of purified kinases in the presence of the drug. | Functional inhibition of specific kinases. | - Standardized, rapid, and cost-effective.- High-throughput.- Directly measures functional consequence (inhibition). | - In vitro; may not reflect cellular activity.- Limited to the kinases on the panel.- Prone to false positives with "sticky" compounds. |
| CETSA-MS | Measures ligand-induced changes in protein thermal stability across the proteome. | Direct, physical binding of the drug to proteins in a cellular context. | - Unbiased, proteome-wide screen.- Performed in cells or lysates, providing physiological context.- Confirms direct target engagement. | - Technically demanding and resource-intensive.- May miss targets with no significant stability shift.- Does not directly measure functional effect. |
| RNA-Sequencing | Quantifies genome-wide mRNA levels to assess changes in gene expression. | Downstream functional consequences of all drug-protein interactions. | - Unbiased, global view of cellular response.- Highly sensitive.- Excellent for hypothesis generation. | - Indirect; does not identify the direct protein target.- Can be difficult to separate on-target from off-target effects.- Requires complex bioinformatics analysis. |
Table 2: Recommended this compound Concentration Ranges for Initial Screening
| Assay Type | Recommended Concentration(s) | Rationale |
| Cell-based Antiviral Assay (RSV) | 10-point curve, 1 nM to 10 µM | To establish on-target EC50 in your specific cell system. |
| Kinase Panel Screen | 1 µM and 10 µM | Standard concentrations to identify hits with reasonable potency. |
| CETSA (Western Blot) | 10x and 100x the antiviral EC50 | To ensure target saturation and maximize the chance of observing a thermal shift. |
| RNA-Sequencing | EC50, 10x EC50, and 100x EC50 | To observe dose-dependent transcriptional changes and distinguish on-target from potential off-target signatures at higher concentrations. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
This protocol describes a Western blot-based CETSA to validate the binding of this compound to a specific target protein in intact cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SK-HEP-1, a human liver cancer line) to achieve 80-90% confluency on the day of the experiment.[17]
-
Treat cells with this compound (e.g., 10 µM) or Vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include a non-heated control (RT).
-
-
Cell Lysis:
-
Immediately cool the samples at 4°C for 3 minutes.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant (soluble fraction) and transfer to a new tube.
-
-
Quantification:
-
Determine the protein concentration of each sample.
-
Prepare samples for SDS-PAGE, ensuring equal total protein loading for each lane.
-
Perform Western blotting using a validated primary antibody against your target protein. Use a loading control (e.g., GAPDH, Tubulin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for your target protein at each temperature.
-
Normalize the intensity of each heated sample to the non-heated (RT) sample.
-
Plot the normalized intensity vs. temperature for both the vehicle- and this compound-treated samples to generate the melting curves. A rightward shift in the curve for the this compound-treated sample indicates target stabilization.[16]
-
Protocol 2: General Workflow for Off-Target Kinase Profiling
This protocol outlines the general steps for using a commercial kinase profiling service.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved.
-
Provide the exact molecular weight and stock concentration to the service provider.
-
-
Service Selection:
-
Choose a service provider (e.g., Reaction Biology, Carna Biosciences, Creative Biogene).[8][12][19]
-
Select the desired panel size. For an initial screen, a broad panel covering a large portion of the kinome is recommended.
-
Select the screening concentrations (e.g., 1 µM and 10 µM) and the assay's ATP concentration (often near the Km for ATP).
-
-
Data Interpretation and Follow-up:
-
Receive the data report, typically as percent inhibition relative to a vehicle control.
-
Identify and prioritize hits as described in the troubleshooting guide above.
-
For key hits, commission follow-up dose-response (IC50) studies to determine potency.
-
Plan orthogonal validation experiments (e.g., cell-based phospho-protein analysis) to confirm that the observed in vitro inhibition translates to a cellular effect.
-
Protocol 3: RNA-Sequencing (RNA-seq) for Global Transcriptional Profiling
This protocol provides a framework for designing an RNA-seq experiment to assess the cellular response to this compound.
-
Experimental Design (Crucial Step):
-
Cell Line: Choose a cell line relevant to the drug's application or potential toxicity (e.g., a human lung epithelial cell line for an RSV drug, or HepG2 cells for liver toxicity).
-
Treatments: Include the following groups, with at least three biological replicates per group:
-
Vehicle Control (e.g., 0.1% DMSO)
-
Low-Dose this compound (e.g., at EC50)
-
High-Dose this compound (e.g., 10-100x EC50)
-
-
Time Points: Collect samples at an early time point (e.g., 6-8 hours) to capture primary transcriptional responses and a later time point (e.g., 24 hours) to observe secondary, more stable changes.
-
-
Sample Collection and RNA Extraction:
-
Treat cells as designed.
-
Harvest cells and immediately lyse them in a suitable buffer (e.g., TRIzol) to preserve RNA integrity.
-
Extract total RNA using a high-quality kit. Perform quality control checks (e.g., using a Bioanalyzer) to ensure high RNA integrity (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription, and adapter ligation.
-
Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq) to achieve sufficient read depth (e.g., >20 million reads per sample).
-
-
Bioinformatic Analysis:
-
Quality Control: Trim adapters and remove low-quality reads.
-
Alignment: Align reads to the human reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between treatment groups and controls.
-
Downstream Analysis: Perform pathway analysis, GO term enrichment, and clustering analysis on the list of differentially expressed genes to identify perturbed biological processes.[13][14]
-
References
Sources
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 13. genscript.com [genscript.com]
- 14. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
Enzaplatovir In Vitro Experimentation: A Technical Support Guide
Welcome to the technical support center for Enzaplatovir. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing in vitro experiments with this promising respiratory syncytial virus (RSV) fusion inhibitor. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in a laboratory setting.
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule that inhibits the fusion (F) protein of the Respiratory Syncytial Virus (RSV).[1][2][3] The F protein is essential for the virus's entry into host cells, as it mediates the fusion of the viral envelope with the host cell membrane.[4] this compound and other inhibitors in its class work by binding to the F protein and stabilizing it in its prefusion conformation.[4][5][6][7] This prevents the significant structural rearrangements required for membrane fusion, effectively blocking viral entry and subsequent infection.[4][8]
Q2: What is the reported in vitro potency of this compound?
The S-enantiomer of this compound, (S)-Enzaplatovir, has shown potent antiviral activity against RSV with a 50% effective concentration (EC50) of 56 nM.[9]
Q3: What are the recommended host cell lines for in vitro RSV experiments with this compound?
Commonly used and recommended cell lines for RSV infection and antiviral testing include HEp-2 (human epidermoid carcinoma) and Vero (African green monkey kidney) cells. These cell lines are susceptible to RSV infection and are widely used in standard plaque reduction assays.[10]
Q4: How should I prepare and store this compound for in vitro use?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[9][10] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] For experiments, the DMSO stock should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically not exceeding 0.1-0.5%.[11]
Q5: What are the critical parameters to determine when evaluating this compound's in vitro efficacy?
There are two primary parameters to determine:
-
50% Effective Concentration (EC50): The concentration of this compound that reduces the viral effect (e.g., plaque formation or cytopathic effect) by 50%. A lower EC50 value indicates higher antiviral potency.
-
50% Cytotoxic Concentration (CC50): The concentration of this compound that reduces the viability of uninfected host cells by 50%. This is a measure of the compound's toxicity.[12][13]
From these two values, the Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50).[12][14][15] A higher SI value is desirable, as it indicates a larger therapeutic window where the drug is effective against the virus at concentrations that are not toxic to the host cells.[12] Generally, an SI value of ≥10 is considered indicative of promising in vitro activity.[12]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during your in vitro experiments with this compound.
High Variability Between Replicate Wells
Question: My results show significant variability between replicate wells for the same experimental condition. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution is a frequent source of variability.
-
Solution: Ensure your cell suspension is homogenous by thorough mixing before and during plating. After seeding, gently swirl the plate in a figure-eight motion to promote even distribution. Avoid letting plates sit for extended periods before incubation, as this can cause cells to settle unevenly.[16]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the virus, compound, or reagents can lead to significant well-to-well differences.
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure complete mixing between each step. Consider changing pipette tips between different concentrations of this compound to prevent carryover.[16]
-
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter the concentration of media components and affect cell growth and viral infection.
-
Solution: To mitigate edge effects, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use these wells for experimental data.[16]
-
Inconsistent EC50 Values Across Experiments
Question: I am observing significant fluctuations in the calculated EC50 value for this compound between different experimental runs. Why is this happening?
Possible Causes and Solutions:
-
Variability in Virus Titer: The infectivity of your virus stock can change over time with storage and handling.
-
Solution: Aliquot your virus stock and store it at -80°C. Use a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles. It is also good practice to re-titer your virus stock periodically.
-
-
Cell Health and Passage Number: The susceptibility of cells to viral infection can vary with their health, confluency, and passage number.
-
Solution: Use healthy, actively dividing cells and maintain a consistent cell passage number for your experiments. Ensure the cell monolayer has reached the appropriate confluency (typically 90-100%) at the time of infection.[17]
-
-
Timing of Compound Addition: The timing of this compound addition relative to virus inoculation is critical for inhibitors of viral entry.
Evidence of Cytotoxicity at Expected Efficacious Concentrations
Question: I am observing cell death in my this compound-treated wells at concentrations where I expect to see antiviral activity, making it difficult to interpret the results. What should I do?
Possible Causes and Solutions:
-
Compound Insolubility and Precipitation: At higher concentrations, this compound may precipitate out of the culture medium, and these precipitates can be toxic to cells.
-
Solution: Visually inspect your compound dilutions under a microscope for any signs of precipitation. If precipitation is observed, you may need to adjust your stock concentration or the final concentration range in your assay. Ensure the final DMSO concentration is as low as possible.[20]
-
-
Inaccurate CC50 Determination: Your initial cytotoxicity assessment may not have been accurate.
-
Solution: Perform a separate cytotoxicity assay using uninfected cells and the same experimental conditions (cell density, incubation time, etc.) as your antiviral assay. This will give you a more accurate CC50 value.[19] It is crucial to run a cytotoxicity control in parallel with every antiviral experiment.[19][21]
-
Apparent Lack of Antiviral Activity or High EC50 Value
Question: this compound is not showing the expected antiviral activity in my assay. What could be wrong?
Possible Causes and Solutions:
-
Viral Resistance: The development of drug-resistant viral variants is a possibility with prolonged exposure to an antiviral compound.
-
Solution: Sequence the F protein gene of your virus stock to check for known resistance mutations. For RSV F protein inhibitors, resistance mutations have been identified, such as the K394R mutation, which can confer cross-resistance to multiple inhibitors.[22][23][24] If resistance is suspected, obtain a new, wild-type virus stock.
-
-
Suboptimal Assay Conditions: The chosen cell line or virus strain may not be optimal for this class of inhibitor.
-
Solution: Confirm that your chosen cell line is highly susceptible to your RSV strain. Ensure that the multiplicity of infection (MOI) is appropriate for the assay format. For plaque reduction assays, an MOI that yields 50-100 plaques per well is typically recommended.[25]
-
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Solution: Ensure your this compound stock solutions are stored correctly in aliquots at low temperatures and protected from light. Prepare fresh dilutions from a stock aliquot for each experiment.
-
Experimental Protocols and Data Presentation
Data Presentation: Summarizing Key Parameters
All quantitative data should be clearly structured for easy comparison.
| Parameter | Description | Typical Unit | Example Value |
| EC50 | 50% Effective Concentration | µM or nM | 0.056 µM |
| CC50 | 50% Cytotoxic Concentration | µM | >10 µM |
| SI | Selectivity Index (CC50/EC50) | Unitless | >178 |
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound on a host cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[26]
Materials:
-
Host cells (e.g., HEp-2 or Vero)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[27]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Incubate for 24 hours to allow for cell attachment.[26]
-
Compound Dilution and Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "medium only" blank control.
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][28]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[27] Read the absorbance at a wavelength of 570-590 nm.[27][28]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.
Protocol 2: Determining the 50% Effective Concentration (EC50) using a Plaque Reduction Assay
This protocol details the "gold standard" method for quantifying the antiviral activity of this compound against RSV.
Principle: This assay measures the ability of an antiviral compound to reduce the number of viral plaques formed in a confluent monolayer of susceptible cells. Plaques are localized areas of cell death caused by viral replication.[25] The number of plaques is directly proportional to the amount of infectious virus.
Materials:
-
Host cells (e.g., HEp-2 or Vero)
-
RSV stock of known titer
-
This compound stock solution (in DMSO)
-
Infection medium (e.g., MEM with 2% FBS)
-
Overlay medium (e.g., 1.5% methylcellulose in 2X MEM)[25]
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
24-well plates
Procedure:
-
Cell Seeding: Seed host cells into 24-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Dilute the RSV stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques/well).[25]
-
Infection and Treatment: Aspirate the growth medium from the cell monolayers. Simultaneously add the this compound dilutions and the diluted virus to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).[25]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[25]
-
Overlay Application: Carefully remove the virus/compound inoculum and gently add 1 mL of pre-warmed overlay medium to each well.[25]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until distinct plaques are visible.
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with the fixative solution for 20-30 minutes. Stain the cells with crystal violet solution for 15-20 minutes. Gently wash the wells with water until the background is clear and allow the plates to air dry.[25]
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Plot the percentage of plaque reduction against the log of the compound concentration and use non-linear regression to determine the EC50 value.[25]
Visualizations
Mechanism of Action: RSV F Protein Inhibition
Caption: Workflow for determining CC50, EC50, and the Selectivity Index of this compound.
References
-
Schwartz, J., et al. (1978). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? PubMed. [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]
-
Li, Y., et al. (2020). Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein. ASM Journals. [Link]
-
Synapse. (2024). What are Respiratory syncytial virus F protein inhibitors and how do they work?[Link]
-
Cianci, C., et al. (2004). Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms. PubMed Central. [Link]
-
Li, Y., et al. (2020). Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein. PubMed Central. [Link]
-
Battles, M. B., et al. (2015). Molecular mechanism of respiratory syncytial virus fusion inhibitors. OSTI.GOV. [Link]
-
mBio. (2024). A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance. [Link]
-
Battles, M. B., et al. (2015). Molecular mechanism of respiratory syncytial virus fusion inhibitors. ResearchGate. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Springer Medizin. (n.d.). A neutralization assay for respiratory syncytial virus using a quantitative PCR-based endpoint assessment. [Link]
-
Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. [Link]
-
MDPI. (n.d.). Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein. [Link]
-
National Institutes of Health. (n.d.). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. [Link]
-
Frontiers. (n.d.). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. [Link]
-
ResearchGate. (n.d.). Cytotoxicity, antiviral activity and selectivity index. [Link]
-
Battles, M. B., et al. (2015). Molecular mechanism of respiratory syncytial virus fusion inhibitors. PubMed Central. [Link]
-
van der Goot, F., et al. (2012). An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting. PubMed Central. [Link]
-
ResearchGate. (n.d.). Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages. [Link]
-
ASCPT. (n.d.). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. [Link]
-
Labinsights. (2023). CC50/IC50 Assay Services for Pharmaceutical Safety. [Link]
-
PubMed Central. (n.d.). In vitro methods for testing antiviral drugs. [Link]
-
PubMed Central. (n.d.). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
-
Springer Nature Experiments. (n.d.). Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay. [Link]
-
Emery Pharma. (2025). Important Considerations in Antiviral Testing. [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]
-
DIFF Biotech. (2024). Best practices for screening antiviral drugs. [Link]
-
Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?[Link]
-
PubMed Central. (n.d.). Which concentrations are optimal for in vitro testing?[Link]
-
AdooQ Bioscience. (n.d.). This compound. [Link]
-
Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. [Link]
-
ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?[Link]
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- 4. What are Respiratory syncytial virus F protein inhibitors and how do they work? [synapse.patsnap.com]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
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Assessing the stability of Enzaplatovir in cell culture media
Technical Support Center: Enzaplatovir Stability
A Guide for Researchers and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound in experimental settings.
Q1: What are the primary factors in cell culture media that can degrade this compound?
A1: Cell culture media is a complex, chemically-defined mixture that can present several challenges to compound stability. The primary factors include:
-
pH: Standard media is buffered, typically to a pH between 7.2 and 7.4. However, cellular metabolism can cause this to shift. This compound, like many small molecules, may be susceptible to acid or base-catalyzed hydrolysis outside its optimal pH range.
-
Media Components: Certain components, such as L-cysteine or L-glutathione, are reducing agents that can chemically modify susceptible compounds. Conversely, reactive oxygen species (ROS) generated by cellular processes can lead to oxidative degradation.
-
Serum Proteins: If you are using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), be aware that this compound can bind to proteins like albumin. While this is not degradation, it reduces the free concentration of the drug available to act on the cells, a phenomenon known as sequestration. Furthermore, serum contains active enzymes (e.g., esterases, proteases) that can directly metabolize the compound.
-
Light and Temperature: As a standard precaution, many compounds are sensitive to photodegradation from ambient light or thermal degradation when stored at improper temperatures (e.g., 37°C in an incubator).
Q2: How long can I pre-incubate this compound in my media before adding it to the cells?
A2: This is a critical question that must be answered empirically. There is no universal rule. The stability of this compound in your specific media formulation at 37°C must be determined experimentally. We strongly recommend performing a "Real-Time Stability Assessment" (see Protocol 1) to determine the time window during which the concentration of this compound remains within an acceptable range (e.g., >90% of the initial concentration). Without this data, you risk attributing a loss of activity to the compound's pharmacology when it may be a simple case of compound degradation before it even reaches the cells.
Q3: My lab uses different types of plasticware (polypropylene vs. polystyrene). Can this affect my results?
A3: Yes, absolutely. This is an often-overlooked variable. Hydrophobic compounds can adsorb to the surface of plastic labware, particularly low-protein or serum-free media. This non-specific binding reduces the effective concentration of this compound in the solution. If you observe variability between experiments using different plates or tubes, this should be investigated. We recommend using low-binding microplates and polypropylene tubes where possible. An adsorption control experiment, where the compound in media is incubated in the experimental vessel without cells, can quantify this effect.
Section 2: Troubleshooting Guide: Inconsistent Antiviral Activity (EC₅₀ Shifts)
A common and frustrating issue is when the calculated potency (EC₅₀) of this compound varies significantly between assays. While biological variability plays a role, compound instability is a frequent technical cause.
Problem: "My EC₅₀ value for this compound has shifted from ~100 nM to >500 nM in my last three experiments, but my positive control virus and cells are behaving as expected."
This scenario points towards a problem with the compound's integrity or concentration. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing inconsistent EC₅₀ values.
Section 3: Core Experimental Protocols
To ensure confidence in your results, you must validate the stability of this compound under your specific experimental conditions. The following protocols provide a framework for this validation.
Protocol 1: Real-Time Stability Assessment in Cell Culture Media
Objective: To determine the rate of this compound degradation in your complete cell culture medium at 37°C over a typical experiment duration.
Methodology:
-
Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in 100% DMSO.
-
Warm your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep) to 37°C.
-
Spike the warm medium with the this compound stock to a final concentration representative of the highest dose used in your assays (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤0.1%).
-
Aliquot this solution into sterile, sealed tubes (e.g., 1 mL per tube) to avoid repeated sampling from a single container.
-
-
Incubation:
-
Place the tubes in a 37°C incubator, protected from light.
-
Designate time points for analysis. A typical series would be: T=0, 2, 4, 8, 24, and 48 hours.
-
-
Sample Collection & Processing:
-
At each time point, remove one aliquot.
-
Immediately "quench" any potential enzymatic activity by adding 3 volumes of ice-cold Acetonitrile containing an internal standard (a chemically similar, stable compound not found in the sample). This will precipitate proteins and halt degradation.
-
Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an analysis vial.
-
-
Analysis (LC-MS/MS Recommended):
-
Analyze the samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. This technique provides the sensitivity and specificity needed to accurately quantify the parent compound (this compound) in a complex matrix.
-
Plot the peak area ratio (this compound / Internal Standard) versus time. The T=0 sample represents 100% initial concentration.
-
Self-Validation Check: The internal standard's peak area should remain consistent across all samples. A significant deviation indicates an issue with sample processing, not compound stability.
-
Protocol 2: Forced Degradation Study
Objective: To understand the degradation pathways of this compound by subjecting it to harsh chemical conditions. This helps predict potential liabilities and develop a stability-indicating analytical method. This is a standard practice in drug development aligned with regulatory guidelines.
Methodology:
-
Stock Preparation: Prepare a solution of this compound in an appropriate solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. The goal is to achieve partial degradation (e.g., 10-30%), not complete destruction, to allow for the characterization of degradants.
-
Neutralization & Analysis: After the incubation period, neutralize the acidic and basic samples as described. Dilute all samples to a suitable concentration for LC-MS analysis.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the unstressed control. A loss in the main this compound peak with the appearance of new peaks (degradants) indicates instability under that condition.
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Procedure | Incubation Time & Temp | Neutralization Step |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 2 hours at 60°C | Add equal volume of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 2 hours at 60°C | Add equal volume of 0.1 M HCl |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | 2 hours at Room Temp | N/A |
| Photostability | Expose to UV light (ICH Q1B) | Per guideline | N/A (Protect from light after) |
| Thermal | 60°C in a dry oven | 24 hours | N/A |
References
-
Longo, D.L., et al. (2012). Harrison's Principles of Internal Medicine, 18th Edition. McGraw-Hill. [Link]
-
Honorio, K.M., et al. (2013). "Serum Albumin: A Multifunctional Protein and Its Therapeutic Potential." Current Pharmaceutical Design. [Link]
-
van der Meer, J. (2019). "Drug Adsorption to Infusion Bags and Administration Lines." Pharmacy. [Link]
-
ICH Harmonised Tripartite Guideline (2003). "Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation. [Link]
Technical Support Center: Troubleshooting Variability in Enzaplatovir Antiviral Assay Results
Welcome to the technical support center for Enzaplatovir antiviral assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of assay variability. By understanding the underlying scientific principles of each experimental step, you can enhance the precision, reproducibility, and reliability of your results.
Section 1: Understanding this compound and its Assay Principle
This compound is an antiviral drug that shows potential against a range of viruses. Its primary mechanism of action is the inhibition of viral replication, a critical step in the viral life cycle.[1][2] Antiviral assays for this compound are typically cell-based, meaning they rely on the infection of host cells with the target virus and subsequent measurement of the drug's ability to inhibit viral propagation. Common methods include plaque reduction assays, yield reduction assays, and cytopathic effect (CPE) inhibition assays.[3][4]
Mechanism of Action: A Visual Overview
The antiviral activity of this compound is directed against the viral replication machinery. Understanding this is key to designing a robust assay.
Caption: this compound's mechanism of action, targeting viral replication.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound antiviral assays in a question-and-answer format.
Q1: My plaque assays are showing inconsistent plaque sizes or no plaques at all. What's going wrong?
A1: Inconsistent or absent plaques are a frequent issue in plaque reduction assays and can stem from several factors related to the virus, cells, or assay technique. [5][6]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Virus Titer/Viability | A low concentration of infectious virus particles or reduced viability due to improper storage (e.g., repeated freeze-thaw cycles) will result in fewer or no plaques.[5] | 1. Re-titer your virus stock: Always use a recently titered virus stock to ensure you are using the correct multiplicity of infection (MOI). 2. Proper Aliquoting and Storage: Aliquot your virus stock upon receipt and store at -80°C to avoid multiple freeze-thaw cycles.[5] |
| Cell Health & Confluency | The host cell monolayer must be healthy and at the optimal confluency (typically 90-100%) for efficient viral infection and plaque formation.[6][7] Unhealthy or overly confluent cells can lead to inconsistent results.[6] | 1. Optimize Cell Seeding Density: Determine the optimal seeding density to achieve a confluent monolayer on the day of infection.[8] 2. Monitor Cell Health: Regularly check cells for signs of stress or contamination. Use cells within a consistent and low passage number range.[9][10] |
| Overlay Medium Issues | The overlay medium (e.g., agarose or methylcellulose) is critical for restricting viral spread to adjacent cells, allowing for distinct plaque formation.[7][8] If the overlay is too concentrated, it can inhibit virus diffusion, resulting in small plaques.[5] If it's not properly solidified, plaques may be fuzzy or indistinct.[5] | 1. Optimize Overlay Concentration: Ensure the final concentration of agarose or methylcellulose is appropriate for your virus and cell line. 2. Proper Overlay Technique: Add the overlay gently to the side of the well to avoid disturbing the cell monolayer. Ensure it solidifies completely before moving the plates.[5][8] |
| Inappropriate Incubation | Incubation time and conditions (temperature, CO2) are crucial for both viral replication and cell health.[6] Suboptimal conditions can hinder plaque development. | 1. Verify Incubation Parameters: Confirm that the incubator is calibrated and providing the correct temperature and CO2 levels. 2. Optimize Incubation Time: Determine the optimal incubation period for clear plaque development without overgrowth. |
Q2: I'm observing high variability between replicate wells in my 96-well plate assay. How can I improve consistency?
A2: High variability across a plate often points to inconsistencies in liquid handling, cell seeding, or environmental factors within the incubator. [10][11]
Troubleshooting Workflow:
Caption: Troubleshooting high variability in plate-based assays.
Detailed Solutions:
-
Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting is a major source of error.[10]
-
Action: Ensure your pipettes are regularly calibrated. For viscous solutions or small volumes, consider using reverse pipetting techniques. Use fresh tips for each replicate.[11]
-
-
Cell Seeding: An uneven distribution of cells across the plate will lead to variable results.
-
Action: Before seeding, ensure your cell suspension is homogenous by gently mixing. When dispensing, avoid introducing bubbles.[10]
-
-
Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, leading to changes in media concentration and temperature.
-
Action: To mitigate this, you can leave the outer wells empty or fill them with sterile media or PBS. Avoid using data from these wells for critical measurements.
-
-
Reagent Preparation and Stability: Improperly mixed or degraded reagents will introduce variability.
Q3: My EC50 values for this compound are significantly different from published data. What could be the cause?
A3: Discrepancies in 50% effective concentration (EC50) values can arise from multiple factors, including the specific assay conditions, the cell line used, and the virus strain. [8]
Key Considerations:
| Factor | Scientific Explanation | Recommendations |
| Cell Line Choice | The metabolic activity and expression of host factors required for viral replication can vary between cell lines.[14][15] This can influence the apparent efficacy of an antiviral drug. | 1. Use Recommended Cell Lines: Whenever possible, use the cell lines specified in established protocols for this compound. 2. Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been cross-contaminated. |
| Virus Strain and Passage | Different viral strains can have varying susceptibility to antiviral compounds.[16] High-passage virus stocks may accumulate mutations that alter their drug sensitivity.[16][17] | 1. Use Low-Passage Virus: Use virus stocks with a low and documented passage number. 2. Confirm Virus Identity: Periodically sequence your virus stock to confirm its identity and check for resistance-associated mutations.[18] |
| Assay Parameters | Differences in assay duration, multiplicity of infection (MOI), and the specific endpoint measurement can all impact the calculated EC50 value. | 1. Standardize Your Protocol: Once optimized, strictly adhere to your established protocol for all experiments. 2. Include a Reference Compound: Always include a well-characterized reference antiviral in your assays as a positive control. This helps to assess the validity of your assay run. |
| Cytotoxicity | If this compound is toxic to the host cells at concentrations close to its antiviral effective range, it can confound the EC50 determination.[19] | 1. Perform a Cytotoxicity Assay: Always determine the 50% cytotoxic concentration (CC50) of this compound on your specific host cells in parallel with your antiviral assay.[19] 2. Calculate Selectivity Index (SI): The SI (CC50/EC50) is a critical measure of the therapeutic window of the drug. |
Q4: I suspect my results are being affected by cytotoxicity. How do I properly assess this?
A4: A cytotoxicity assay is essential to distinguish between true antiviral activity and cell death caused by the compound itself. [19]
Experimental Protocol: Cytotoxicity Assay (e.g., MTS/XTT Assay)
-
Cell Seeding: Seed your host cells in a 96-well plate at the same density used for your antiviral assay.[20]
-
Compound Addition: Prepare serial dilutions of this compound and add them to the cells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as your antiviral assay.
-
Reagent Addition: Add a metabolic dye reagent (e.g., MTS or XTT) to each well.
-
Incubation: Incubate according to the manufacturer's instructions to allow for color development.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 is the concentration that reduces cell viability by 50%.
Section 3: Best Practices for Assay Consistency
To ensure the highest quality data, adhere to these best practices:
-
Detailed Record Keeping: Maintain a thorough lab notebook detailing all experimental parameters, including cell passage number, reagent lot numbers, and incubation times.
-
Assay Validation: Before routine use, validate your assay for robustness, reproducibility, and accuracy.[20][21] This includes determining the Z'-factor for high-throughput screens to ensure a suitable signal window.[21][22]
-
Quality Control of Reagents: Regularly check the quality and performance of all critical reagents, including cell culture media, serum, and virus stocks.[23][24]
-
Consistent Technique: Ensure all personnel performing the assay are trained on and adhere to the standardized protocol.[25]
By systematically addressing these potential sources of variability, you can significantly improve the reliability and reproducibility of your this compound antiviral assay results.
References
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Patsnap Synapse. This compound - Drug Targets, Indications, Patents. [Link]
-
Makarov, V. A., et al. (2018). In vitro methods for testing antiviral drugs. PMC. [Link]
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Emery Pharma. (2025). Important Considerations in Antiviral Testing. [Link]
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DeMarco, C. E., et al. (2022). Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19. National Institutes of Health. [Link]
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ResearchGate. (2016). What is the problem in my plaque assay? [Link]
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IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. [Link]
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Li, Y., et al. (2017). The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus. PMC. [Link]
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Connolly, J., & Druce, J. (2016). Quality Assurance in the Clinical Virology Laboratory. PMC. [Link]
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Linder, A., et al. (2025). Prevalence of Resistance-Associated Mutations in RSV F Protein Against Monoclonal Antibodies Prior to Widespread Implementation: Findings From a Prospective German Pediatric Cohort. PMC. [Link]
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ANRS MIE. (2024). Resistance mutations to nirsevimab are rare in respiratory syncytial virus (RSV). [Link]
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Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. National Institutes of Health. [Link]
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isirv Antiviral Group. (2018). Advances in respiratory virus therapeutics – A meeting report from the 6th isirv Antiviral Group conference. PubMed Central. [Link]
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Stevens, W., et al. (2012). Laboratory operations, specimen processing, and handling for viral load Testing and surveillance. The Journal of Infectious Diseases. [Link]
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Zhang, G., et al. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. PMC. [Link]
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Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
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Sandle, T. (2022). Optimizing a Viral Testing Strategy. American Pharmaceutical Review. [Link]
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Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Moore, S. M., et al. (2024). The Effect of Sample Handling on Rabies-Neutralizing Antibody Stability. MDPI. [Link]
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ResearchGate. (2017). Can anyone tell me what's wrong with my plaque assay? [Link]
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ANRS-MIE – Respiratory viruses group. (2025). RSV - VIRAL RESISTANCE INTERPRETATION ALGORITHMS. [Link]
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Bio-protocol. (2026). Antiviral assay. [Link]
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Wang, L., et al. (2016). A High Throughput Assay for Screening Host Restriction Factors and Antivirals Targeting Influenza A Virus. Frontiers in Microbiology. [Link]
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National Center for Biotechnology Information. (n.d.). Safe Handling of Infectious Agents. Biosafety In The Laboratory. [Link]
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Linder, A., et al. (2025). Prevalence of Resistance-Associated Mutations in RSV F Protein Against Monoclonal Antibodies Prior to Widespread Implementation: Findings From a Prospective German Pediatric Cohort. PubMed. [Link]
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Jones Lab. (n.d.). Broad-spectrum Antivirals. [Link]
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MDPI. (2024). Cell Cultures for Virology: Usability, Advantages, and Prospects. [Link]
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Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]
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bioRxiv. (2026). Antiviral drug synergy and mutational signatures in different epithelial cell models of RSV and hPIV infection. [Link]
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Yasmeen, A., et al. (2021). A review: Mechanism of action of antiviral drugs. PMC. [Link]
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Preprints.org. (2023). Development and Validation of an Enzyme-Linked Immunosorbent Assay-Based Protocol for Evaluation of Respiratory Syncytial Virus Vaccines. [Link]
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Prickett, J. R., et al. (2011). Effect of handling and storage conditions and stabilizing agent on the recovery of viral RNA from oral fluid of pigs. PubMed Central. [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
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Speed Pharmacology. (2020). Pharmacology - ANTIVIRAL DRUGS (MADE EASY). YouTube. [Link]
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American Society for Microbiology. (2024). Practical updates in clinical antiviral resistance testing. ASM Journals. [Link]
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SAS Software. (2024). READDI | Advancing Antiviral Drug Discovery with AI | SAS Customers. YouTube. [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]
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Reddit. (2024). Please help! Troubleshooting plaque assays. [Link]
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Crank, M. C., et al. (2019). Epitope-Specific Serological Assays for RSV: Conformation Matters. PMC. [Link]
-
Usiena air. (2023). Establishment and validation of a high-throughput micro-neutralization assay for respiratory syncytial virus (subtypes A and B). [Link]
-
MDPI. (2024). Development and Validation of a Plaque Assay to Determine the Titer of a Recombinant Live-Attenuated Viral Vaccine for SARS-CoV-2. [Link]
-
DIFF Biotech. (2024). Best practices for screening antiviral drugs. [Link]
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Sigal, L. J., et al. (2011). Antiretroviral Agents Effectively Block HIV Replication after Cell-to-Cell Transfer. PMC. [Link]
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Navigating Enzaplatovir-Induced Cytotoxicity: A Technical Support Guide
Welcome to the technical support center for Enzaplatovir, an oral respiratory syncytial virus (RSV) L-protein inhibitor. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and mitigate cytotoxicity observed in sensitive cell lines during in vitro studies. Here, we delve into the potential causes of cell-line specific toxicity and provide actionable troubleshooting strategies and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial observations of cytotoxicity and provides a logical framework for troubleshooting.
Q1: My test compound, this compound, is showing high cytotoxicity at concentrations where I expect to see antiviral activity. What's the first step?
A1: The initial and most critical step is to confirm that the observed cytotoxicity is a true biological effect of this compound and not an experimental artifact.[1] Before exploring complex biological reasons, systematically verify the following:
-
Concentration Calculations: Double-check all dilution and stock solution calculations to ensure accuracy.[1]
-
Solvent Toxicity: Confirm that the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your specific cell line, which is typically below 0.5%.[1]
-
Compound Stability: Assess the stability of this compound in your culture medium over the experiment's duration. Degradation products can sometimes be more toxic than the parent compound.[1]
-
Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, MTS). Include appropriate controls to rule out any direct interference with your assay reagents.[1]
Q2: How can I determine if this compound is causing cell death (cytotoxicity) or just inhibiting proliferation (cytostatic effect)?
A2: Distinguishing between cytotoxic and cytostatic effects is crucial for interpreting your results. A time-course experiment measuring both cell viability and total cell number can provide a clear answer.[1]
-
Cytotoxicity is indicated by a decrease in both the percentage of viable cells and the total cell number over time.[1]
-
A cytostatic effect is characterized by a stable total cell number while the percentage of viable cells remains high.[1]
Q3: I've confirmed the cytotoxicity is real. Why might some cell lines be more sensitive to this compound than others?
A3: Cell line-specific sensitivity is a common observation in drug development and can be attributed to several factors:
-
Differential Metabolism: Cells may metabolize this compound at different rates, leading to varying intracellular concentrations of the active compound or potentially toxic metabolites.
-
Off-Target Effects: While this compound targets the viral L-protein, it might have off-target interactions with host cell proteins that are more critical or abundant in certain cell lines.[2][3] As a polymerase inhibitor, potential off-targets could include host DNA or RNA polymerases.[4][5]
-
Underlying Cellular Stress: Some cell lines may have higher baseline levels of cellular stress (e.g., oxidative stress), making them more vulnerable to additional insults from a therapeutic compound.
-
Expression Levels of Drug Transporters: Differences in the expression of influx and efflux transporters can affect the intracellular accumulation of this compound.
Part 2: Advanced Troubleshooting & Mitigation Strategies
If initial troubleshooting doesn't resolve the issue, the following strategies can help mitigate this compound-induced cytotoxicity.
Dose-Response & Time-Course Optimization
A primary strategy to manage cytotoxicity is to optimize the concentration and exposure time of this compound.
-
Recommendation: Perform a detailed dose-response study to precisely determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The goal is to identify a therapeutic window where antiviral activity is high and cytotoxicity is low.
-
Rationale: Reducing the incubation time can sometimes be sufficient to achieve antiviral efficacy while minimizing toxic effects that may develop over longer exposure periods.[1]
| Parameter | Description | Experimental Goal |
| CC50 | Concentration of a drug that causes the death of 50% of cells. | Determine the toxicity threshold of this compound in your cell line. |
| EC50 | Concentration of a drug that gives a half-maximal response. | Determine the concentration at which this compound shows significant antiviral activity. |
| Selectivity Index (SI) | The ratio of CC50 to EC50 (SI = CC50 / EC50). | A higher SI indicates a more favorable safety profile for the compound.[5] |
Co-treatment with Cytoprotective Agents
If cytotoxicity is suspected to be mediated by a specific mechanism, co-treatment with a cytoprotective agent can be a viable strategy.
-
Scenario: If you hypothesize that this compound is inducing oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) could rescue the cells.[1]
-
Experimental Design:
-
Treat cells with a range of this compound concentrations in the presence or absence of a fixed, non-toxic concentration of NAC.
-
Assess cell viability after the desired incubation period.
-
A rightward shift in the CC50 curve in the presence of NAC would suggest the involvement of oxidative stress.
-
Part 3: Relevant Cell Lines for RSV Research
The choice of cell line is critical in RSV research, and sensitivity to this compound may vary among them. Commonly used cell lines for RSV studies include:
-
HEp-2 and A549 cells: These are the most extensively used transformed cell lines for studying RSV.[6][7] However, they are poorly representative of the complex cell interactions in the human lung.[7] A549 cells have been shown to mount a more robust antiviral response compared to HEp-2 cells.[6]
-
NCI-H292, 16HBE14o, 293T, and Vero cells: These are other cell lines where RSV replication has been studied.[8]
-
Human Airway Epithelial (HAE) cells: These primary cell cultures are considered a more physiologically relevant model as ciliated cells are the exclusive target for RSV infection in this system.[9]
-
Respiratory Organoids: These 3D culture systems, derived from human induced pluripotent stem cells, contain various respiratory cell types and offer a more accurate model for analyzing host responses to RSV infection.[10]
Part 4: Experimental Protocols
Here are detailed protocols for key experiments mentioned in this guide.
Protocol 1: Determining CC50 using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[11]
Materials:
-
Cells of interest in complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.[1]
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a common method to measure plasma membrane damage as an indicator of cytotoxicity.[12]
Materials:
-
Cells of interest in complete culture medium
-
This compound stock solution
-
96-well plates
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.[1]
-
Include control wells for: no cells (medium only), vehicle-treated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).[13]
-
After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate in the dark at room temperature for the time specified in the kit's instructions.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Part 5: Visualizing Workflows and Concepts
General Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting this compound-induced cytotoxicity.
Caption: A flowchart for troubleshooting cytotoxicity.
Conceptual Pathway: Potential Off-Target Effects
This diagram illustrates the potential for off-target effects of a viral polymerase inhibitor like this compound.
Caption: On-target vs. potential off-target effects.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
- Falsey, A. R., & Walsh, E. E. (2013). Human airway epithelial cell cultures for modeling respiratory syncytial virus infection. In Respiratory Syncytial Virus (pp. 217-228). Springer, Berlin, Heidelberg.
-
ResearchGate. (2021). RSV replication in cell lines. Retrieved from [Link]
- O'Donnell, S. M., et al. (2020). Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection. Journal of Virology, 94(12), e00257-20.
- Piedimonte, G., & Walton, C. D. (2012). In vitro modeling of respiratory syncytial virus infection of pediatric bronchial epithelium, the primary target of infection in vivo. Proceedings of the National Academy of Sciences, 109(11), 4267-4272.
- Sano, E., et al. (2025). Human iPS cell–derived respiratory organoids as a model for respiratory syncytial virus infection. Life Science Alliance, 8(4), e202402835.
-
Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved from [Link]
-
Patsnap. (n.d.). This compound. Retrieved from [Link]
- Pereira, M., et al. (2025). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. PLoS ONE, 20(3), e0320040.
-
ResearchGate. (2025). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Retrieved from [Link]
- Wilmes, A., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 11, 574977.
-
National Center for Biotechnology Information. (2013). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Retrieved from [Link]
- Kroemer, G., et al. (2020). On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2.
-
Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2017). Infectious Complications of Biological and Small Molecule Targeted Immunomodulatory Therapies. Retrieved from [Link]
- De Clercq, E. (2021). A review: Mechanism of action of antiviral drugs. Journal of Antivirals & Antiretrovirals, 13(1), 1-8.
-
National Center for Biotechnology Information. (2021). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]
- Kim, J. H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Molecules, 26(14), 4123.
-
ResearchGate. (n.d.). The Off-Target Effects of Oseltamivir on Influenza. Retrieved from [Link]
- Xu, J., et al. (2021). Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent. Antimicrobial Agents and Chemotherapy, 65(3), e02231-20.
Sources
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- 4. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Human Airway Epithelial Cell Cultures for Modeling Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human iPS cell–derived respiratory organoids as a model for respiratory syncytial virus infection | Life Science Alliance [life-science-alliance.org]
- 11. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enzaplatovir In Vivo Bioavailability Enhancement: A Technical Guide
Introduction
Enzaplatovir (subsequently referred to as EZTV) is a promising antiviral agent with potent in vitro efficacy. However, its progression into preclinical and clinical in vivo studies is frequently hampered by poor oral bioavailability. This guide, designed for researchers and drug development professionals, provides a comprehensive technical support framework to troubleshoot and overcome these challenges. We will explore the underlying causes of low bioavailability and offer detailed, evidence-based strategies for formulation enhancement.
Frequently Asked Questions (FAQs)
Q1: Our in vivo studies with this compound show significantly lower plasma concentrations than predicted by in vitro data. Why is this happening?
A1: This discrepancy is common for compounds like EZTV and typically points to poor oral bioavailability. The primary causes are often multifactorial and can include low aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract, and/or low intestinal permeability. Additionally, EZTV may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the drug back into the intestinal lumen, or it may be subject to first-pass metabolism in the gut wall or liver.
Q2: We are observing high inter-animal variability in our pharmacokinetic (PK) data. What are the likely causes?
A2: High variability in exposure is a classic sign of formulation-dependent absorption. When a drug has low solubility, small changes in the GI environment (e.g., pH, presence of food) between animals can lead to large differences in how much drug dissolves and is absorbed. This is often exacerbated when the drug is administered as a simple powder or suspension. A robust formulation that improves solubility and controls the drug's release can significantly reduce this variability.
Q3: What are the critical physicochemical properties of this compound that we need to consider for formulation development?
A3: A thorough understanding of EZTV's properties is paramount. Key parameters include its aqueous solubility at different pH values, its pKa, its LogP (lipophilicity), and its solid-state characteristics (e.g., crystallinity vs. amorphous state). For instance, if EZTV is a weakly basic compound, its solubility will be higher in the acidic environment of the stomach than in the more neutral pH of the intestine. This information will guide the selection of appropriate excipients and formulation strategies.
Troubleshooting and Formulation Strategies
Strategy 1: Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions are a powerful technique for enhancing the bioavailability of poorly soluble drugs. By dispersing the drug in a polymer matrix in an amorphous state, the energy barrier to dissolution is significantly lowered compared to the crystalline form.
Protocol: Hot-Melt Extrusion (HME) for this compound ASD
-
Polymer Selection: Choose a polymer based on the physicochemical properties of EZTV. Common choices include polyvinylpyrrolidone/vinyl acetate copolymers (e.g., Kollidon® VA 64) and hydroxypropyl methylcellulose acetate succinate (HPMCAS). HPMCAS is particularly useful if protection from the acidic environment of the stomach is desired.
-
Drug-Polymer Miscibility Assessment: Before extrusion, it is crucial to assess the miscibility of EZTV with the selected polymer. This can be done using differential scanning calorimetry (DSC) to look for a single glass transition temperature (Tg).
-
Extrusion Process:
-
Blend EZTV and the polymer at a predetermined ratio (e.g., 20% drug loading).
-
Feed the blend into a hot-melt extruder.
-
The processing temperature should be above the Tg of the polymer but below the degradation temperature of EZTV.
-
The extrudate is then milled into a fine powder.
-
-
Characterization of the ASD:
-
Confirm the amorphous nature of the drug using powder X-ray diffraction (PXRD). The absence of sharp peaks indicates an amorphous state.
-
Perform in vitro dissolution testing in a relevant biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to confirm enhanced dissolution rate and supersaturation compared to the crystalline drug.
-
Causality: By creating a high-energy amorphous form, the ASD can achieve a state of supersaturation in the GI tract, leading to a greater driving force for absorption across the intestinal membrane. The polymer also helps to prevent the drug from recrystallizing in the gut.
Strategy 2: Lipid-Based Formulations
For lipophilic drugs (high LogP), lipid-based formulations can improve oral bioavailability by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.
Protocol: Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening: Screen various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® P) for their ability to dissolve EZTV.
-
Ternary Phase Diagram Construction: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. The goal is to find a region that forms a stable and fine microemulsion upon gentle agitation in an aqueous medium.
-
Formulation Preparation:
-
Dissolve EZTV in the selected oil.
-
Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Assess the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.
-
Measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes in the nanometer range are desirable for optimal absorption.
-
Causality: When administered orally, the SEDDS formulation disperses in the GI fluid to form a fine oil-in-water emulsion. This increases the surface area for drug absorption and can also stimulate the lymphatic transport pathway, potentially bypassing first-pass metabolism in the liver.
Data Summary
| Formulation Strategy | Key Advantages | Key Disadvantages | Recommended For |
| Amorphous Solid Dispersion (ASD) | Significant increase in dissolution rate and extent of supersaturation. | Potential for physical instability (recrystallization) over time. | Poorly soluble, crystalline drugs. |
| Lipid-Based Formulations (e.g., SEDDS) | Presents drug in a solubilized state; can enhance lymphatic uptake. | Potential for GI side effects with high surfactant concentrations. | Lipophilic (high LogP) drugs. |
Visual Workflows
Caption: Workflow for troubleshooting poor bioavailability.
Caption: Mechanism of ASD for bioavailability enhancement.
References
-
Title: Amorphous Solid Dispersions: Theory and Practice Source: John Wiley & Sons URL: [Link]
-
Title: Lipid-based formulations for oral drug delivery Source: European Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Hot-Melt Extrusion: From Theory to Application in Pharmaceutical Formulation Source: Springer URL: [Link]
-
Title: Biorelevant Dissolution Media Source: Biorelevant.com URL: [Link]
-
Title: P-glycoprotein and its role in drug resistance Source: Nature Reviews Cancer URL: [Link]
Reducing background noise in Enzaplatovir fluorescence-based assays
Technical Support Center: Enzaplatovir Assays
A Senior Application Scientist's Guide to Mitigating Background Noise in Fluorescence-Based Antiviral Assays
Welcome to the technical support center for this compound fluorescence-based assays. As researchers and drug development professionals, obtaining a robust signal-to-noise ratio is paramount for generating reliable and reproducible data. High background fluorescence can obscure the specific signal from your antiviral assay, leading to inaccurate IC50 values and misinterpreted results.
This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to identify and minimize sources of background noise in your experiments. We will delve into the causality behind common issues and provide detailed, field-proven protocols to ensure the integrity of your results.
Understanding the Mechanism: How this compound Works
This compound is an orally available fusion inhibitor that targets the Respiratory Syncytial Virus (RSV) F protein.[1][2][3] The RSV F protein is essential for the virus's lifecycle, mediating the fusion of the viral envelope with the host cell membrane, which allows the viral genome to enter the cell.[4][5] this compound binds to this protein, preventing the conformational changes necessary for membrane fusion and effectively halting viral entry.[1] Fluorescence-based assays, such as those using GFP-expressing recombinant RSV or fluorescence polarization, are common methods to quantify this inhibitory activity.[6][7][8]
Caption: Mechanism of this compound inhibiting RSV entry.
Technical Guide: Troubleshooting & FAQs
This section addresses specific issues related to high background noise in a question-and-answer format.
Category 1: Issues with Assay Components & Reagents
Q1: My background fluorescence is high in all wells, including those with only buffer. What is the likely cause?
A1: This issue points to a source of intrinsic fluorescence from your basic assay components, independent of any biological activity.
-
Causality: The microplate itself or the assay buffer are the primary suspects. Standard polystyrene plates, especially clear or white ones, can exhibit significant autofluorescence.[9][10] Similarly, components within your buffer, such as certain salts or contaminants, can fluoresce.
-
Troubleshooting Steps:
-
Plate Selection: For fluorescence assays, always use black, opaque-walled microplates. Black walls absorb stray excitation and emission light, which minimizes background and well-to-well crosstalk.[10][11] For cell-based assays requiring bottom-reading, use black plates with clear, glass-like bottoms.[9][10]
-
Buffer Check: Prepare fresh, sterile-filtered buffer. Run a plate with only the new buffer in several wells to confirm it is not the source of the high background.
-
Instrument Check: Read an empty black plate to establish the instrument's baseline noise level.
-
Q2: I'm performing a cell-based assay and my "cells + media only" wells have very high background. Why?
A2: This is a classic case of autofluorescence, where endogenous cellular components or the culture medium itself emit light upon excitation.[12][13]
-
Causality:
-
Media Components: Phenol red, a common pH indicator in cell culture media, is a significant source of fluorescence. Riboflavin (Vitamin B2) is another culprit.[12][14]
-
Cellular Components: Cells naturally contain fluorescent molecules like NADH, flavins, and tryptophan.[13][15][16] Dead cells are often more autofluorescent than live cells.[16]
-
-
Troubleshooting Steps:
-
Use Phenol Red-Free Media: For the duration of the assay, switch to a phenol red-free media formulation. This is one of the most effective ways to reduce media-induced background.[14]
-
Optimize Cell Seeding Density: Too many cells per well can increase the overall autofluorescence. Titrate your cell number to find the lowest density that still provides a robust assay window.
-
Ensure Cell Viability: Use a viability dye to ensure your cell population is healthy, as dead cells can contribute to noise and nonspecific binding.[16]
-
Wash Cells: Before adding assay reagents, gently wash the cell monolayer with a buffered saline solution like PBS to remove autofluorescent components from the media.[9]
-
Q3: The background signal increases significantly after I add my fluorescent probe/antibody. What should I do?
A3: This indicates a problem with the concentration or specificity of your fluorescent reagent.
-
Causality: The concentration of your fluorescent tracer or antibody may be too high, leading to elevated background signal and potential nonspecific binding.[17][18] Alternatively, the secondary antibody could be cross-reacting with other components in the sample.[18]
-
Troubleshooting Steps:
-
Titrate Your Reagent: Perform a titration experiment to determine the optimal concentration of your fluorescent probe or antibody. The goal is to find the lowest concentration that provides a good signal-to-noise ratio.[18][19] For a fluorescence polarization assay, the tracer concentration should ideally be below its Kd value.[19][20]
-
Run a "Secondary Antibody Only" Control: In immunofluorescence assays, include a control where you add only the secondary antibody (without the primary). This will reveal if the secondary antibody is binding non-specifically.[18]
-
Improve Washing Steps: Increase the number and duration of wash steps after applying the fluorescent reagent to remove any unbound molecules.[9][17]
-
Category 2: Issues Related to the Test Compound (this compound)
Q4: I notice a spike in background when I add this compound, even in "no-cell" control wells. What's happening?
A4: The compound itself or its vehicle (solvent) may be fluorescent at the wavelengths you are using.
-
Causality: Some small molecules possess intrinsic fluorescent properties.[9][21] More commonly, the solvent used to dissolve the compound, such as DMSO, may contain fluorescent impurities.
-
Troubleshooting Steps:
-
Test Compound Fluorescence: Run a control plate where you serially dilute this compound in assay buffer (without cells or other reagents) and measure the fluorescence. This will determine if the drug itself is contributing to the signal.
-
Check the Vehicle: Run a "vehicle-only" control at the same final concentration used in the experiment (e.g., 0.5% DMSO). Compare different lots or sources of the solvent if you suspect contamination.
-
Background Subtraction: If the compound has a low level of intrinsic fluorescence, you can often correct for it by subtracting the signal from the "compound-only" wells from your experimental wells.[9]
-
Category 3: Issues with Instrumentation & Data Acquisition
Q5: My data is highly variable between replicate wells. How can I improve consistency?
A5: High variability often stems from improper instrument settings or non-homogenous samples in the wells.
-
Causality: Incorrect gain settings can lead to either saturated signals or signals that are too low to be distinguished from electronic noise.[11][14] In cell-based assays, adherent cells may not form a perfectly uniform monolayer, causing reading variations depending on where the instrument measures within the well.[11]
-
Troubleshooting Steps:
-
Optimize Gain Setting: The gain regulates the detector's sensitivity. Adjust the gain so that your brightest positive control wells are between 50-90% of the detector's maximum reading, avoiding saturation.[11]
-
Use Well-Scanning Mode: If your plate reader supports it, use a well-scanning or orbital averaging feature. This takes multiple readings across each well and averages them, correcting for heterogeneous signal distribution from adherent cells.[8][11]
-
Adjust Focal Height: For cell-based assays, optimizing the focal height to the plane of the cell monolayer is critical for maximizing signal and reducing background from the media above.[11]
-
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing the source of high background noise.
Caption: A logical workflow for troubleshooting high background noise.
Key Experimental Protocols
Protocol: Identifying the Source of Background Fluorescence
This protocol is a self-validating system to systematically pinpoint the source of unwanted background signal.
Objective: To deconstruct the assay and measure the fluorescence contribution of each individual component.
Materials:
-
Black, clear-bottom 96-well microplates suitable for cell culture and fluorescence reading.[10]
-
Assay Buffer (e.g., PBS or HBSS)
-
Phenol red-free cell culture medium
-
Cells of interest
-
Fluorescent probe/antibody stock solution
-
This compound stock solution (in high-purity DMSO)
-
Vehicle (high-purity DMSO)
Procedure:
-
Plate Setup: Design a plate map that includes wells for each condition listed in the table below. Use at least three to four replicates for each condition.
-
Cell Seeding: Seed cells in the appropriate wells and incubate to allow for attachment, if applicable. Leave other wells empty of cells.
-
Component Addition: Sequentially add components according to the plate map.
-
Incubation: Incubate the plate under standard assay conditions (e.g., 37°C for 1 hour).
-
Fluorescence Reading: Read the plate on a microplate reader using the appropriate excitation and emission wavelengths. Ensure gain and focal height are optimized.[11]
Data Analysis & Interpretation Table:
| Well # | Components in Well | Purpose | Interpretation of High Signal |
| 1 | Plate Only (Empty) | Measure instrument dark noise. | Indicates an issue with the plate reader settings or light leakage. |
| 2 | Plate + Assay Buffer | Measure background from buffer and plate. | The buffer is contaminated or the plate material is autofluorescent.[9][10] |
| 3 | Plate + Cells + Media | Measure cellular and media autofluorescence. | The media (e.g., phenol red) or cells (e.g., NADH) are autofluorescent.[12][14] |
| 4 | Plate + Assay Buffer + Fluorescent Probe | Measure background from the probe itself. | The probe concentration is too high or it is degrading.[18] |
| 5 | Plate + Assay Buffer + Vehicle (e.g., 0.5% DMSO) | Measure background from the compound solvent. | The solvent contains fluorescent impurities. |
| 6 | Plate + Assay Buffer + this compound | Measure intrinsic fluorescence of this compound. | The drug compound itself is fluorescent at these wavelengths.[9] |
| 7 | Plate + Cells + Media + Vehicle | Represents the baseline for your treated cells. | This is your negative control; all other cell-based readings are compared to this. |
| 8 | Plate + Cells + Media + Fluorescent Probe + Vehicle | Represents the maximum signal (positive control). | This is your 100% signal reference. |
By comparing the fluorescence values from these control wells, you can systematically identify which component is contributing disproportionately to the background noise and take targeted action.
References
-
Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. Retrieved from [Link]
-
Su, C. Y., et al. (2012). Development of an Anti-Influenza Drug Screening Assay Targeting Nucleoproteins with Tryptophan Fluorescence Quenching. ACS Chemical Biology, 7(9), 1545-1553. Retrieved from [Link]
-
Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176. (Note: A representative review on FP principles, specific URL may vary. A general link to a similar NIH resource is provided) [Link]
-
Ke, M., & Sung, P. S. (2023). Screening for anti-influenza virus compounds from traditional Mongolian medicine by GFP-based reporter virus. Frontiers in Microbiology, 14. Retrieved from [Link]
-
Labcompare. (2025). How to Get the Best Out of Your Microplate Reader. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips for Improved Luminescence Performance. Retrieved from [Link]
-
Wikipedia. (n.d.). Autofluorescence. Retrieved from [Link]
-
protocols.io. (2019, August 4). Plate Reader Fluorescence Calibration with Fluorescein. Retrieved from [Link]
-
May, J. C., et al. (2016). Screening Platform toward New Anti-HIV Aptamers Set on Molecular Docking and Fluorescence Quenching Techniques. Analytical Chemistry, 88(5), 2845-2851. Retrieved from [Link]
-
Berthold Technologies. (n.d.). Top tips and tricks: Performing assays in microplates. Retrieved from [Link]
-
Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. (Note: A foundational paper on Z' factor, a general link is provided) [Link]
-
Vincent, I. (2016, April 17). Virology Lectures 2016 #20: Antivirals. YouTube. Retrieved from [Link]
-
Delehanty, J. B. (2022). Fluorescent quantum dots enable SARS-CoV-2 antiviral drug discovery and development. Expert Opinion on Drug Discovery, 17(3), 225-230. Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). This compound | RSV fusion protein inhibitor. Retrieved from [Link]
-
Immunomart. (n.d.). (S)-Enzaplatovir. Retrieved from [Link]
-
Svoboda, P. (2017). In vitro methods for testing antiviral drugs. Virologica Sinica, 32(1), 23-33. Retrieved from [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]
-
EBSCO. (n.d.). Mechanisms of action of antiviral drugs | Research Starters. Retrieved from [Link]
-
Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 1-15. Retrieved from [Link]
-
Al-Mulla, H. M., et al. (2014). A fluorescence-based high-throughput antiviral compound screening assay against respiratory syncytial virus. Journal of Virological Methods, 207, 146-152. Retrieved from [Link]
-
Speed Pharmacology. (2020, August 6). Pharmacology - ANTIVIRAL DRUGS (MADE EASY). YouTube. Retrieved from [Link]
-
De Clercq, E. (2005). A fluorescence-based assay for the evaluation of compounds against vaccinia virus, varicella zoster virus and human cytomegalovirus. Journal of Virological Methods, 128(1-2), 1-7. Retrieved from [Link]
-
Hsieh, C. L., et al. (2021). A real-time and high-throughput neutralization test based on SARS-CoV-2 pseudovirus containing monomeric infrared fluorescent protein as reporter. Emerging Microbes & Infections, 10(1), 1264-1274. Retrieved from [Link]
-
BMG Labtech. (n.d.). Antiviral assay based on expression of fluorescent proteins by the viruses. Retrieved from [Link]
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Enzaplatovir Technical Support Center: Optimizing Incubation Times
Welcome to the technical support center for Enzaplatovir, a potent orally available fusion inhibitor with antiviral activity against Respiratory Syncytial Virus (RSV).[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance and troubleshooting for optimizing incubation times in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a viral fusion protein inhibitor.[2] It specifically targets the RSV F protein, preventing the virus from fusing with the host cell membrane.[1] This action blocks viral entry, a critical first step in the infection cycle.
Q2: Which cell lines are recommended for in vitro testing of this compound against RSV?
HEp-2 and A549 cells are the most commonly used cell lines for RSV research.[2][3][4][5] It is important to note that HEp-2 cells are generally more permissive to RSV infection, yielding approximately 10-fold more infectious virus compared to A549 cells.[2][3] Vero cells are also a suitable option for RSV plaque assays.[6][7] The choice of cell line can influence viral replication kinetics and the observable cytopathic effect (CPE).[2][3]
Q3: What is a typical starting point for incubation time when testing this compound's efficacy?
Based on the replication kinetics of RSV, a typical incubation period for observing significant viral activity is between 3 to 5 days.[1][8] For plaque reduction assays, plaques are generally visible within this timeframe.[1][9] For cytopathic effect (CPE) reduction assays, an incubation of 4 to 5 days is often required to achieve greater than 90% CPE in the virus control wells.[10]
Q4: How does the replication kinetics of RSV influence the optimal incubation time?
The optimal incubation time is directly linked to the replication cycle of RSV in the chosen cell line. In permissive cell lines like HEp-2, significant cytopathic effects can be observed at 72 and 96 hours post-infection.[2][3][11] Shorter incubation times may not allow for sufficient viral replication to observe a clear therapeutic effect, while excessively long incubation times can lead to secondary plaque formation and non-specific cell death, confounding the results.[6]
Q5: What are the key parameters to determine in an antiviral assay for this compound?
The two primary parameters to determine are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).
-
EC50 : The concentration of this compound that reduces the number of viral plaques or the viral cytopathic effect by 50%.[1]
-
CC50 : The concentration of this compound that causes a 50% reduction in the viability of uninfected cells.[12]
From these two values, the Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50).[12][13] A higher SI value indicates a more favorable therapeutic window. Generally, a compound with an SI value of 10 or greater is considered to have promising antiviral activity in vitro.[12]
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
Problem 1: High variability in plaque numbers between replicate wells.
Possible Causes:
-
Inconsistent cell monolayer: A non-confluent or uneven cell monolayer can lead to variable plaque formation.
-
Pipetting errors: Inaccurate pipetting of the virus inoculum or the overlay medium can cause inconsistencies.
-
Disturbance of the overlay: Agitating the plates during incubation can allow the virus to spread through the liquid phase, leading to the formation of secondary plaques and making accurate counting difficult.[6]
-
Inadequate viral adsorption time: Insufficient time for the virus to attach to the cells before adding the overlay can result in fewer plaques.
Solutions:
-
Ensure a confluent monolayer: Visually inspect your cell monolayers before infection to ensure they are at least 90% confluent and evenly distributed.
-
Calibrate pipettes: Regularly calibrate your pipettes to ensure accurate and reproducible liquid handling.
-
Handle plates with care: Once the overlay has been added, minimize movement of the plates. Do not remove them from the incubator for microscopic observation during the incubation period.[6]
-
Optimize viral adsorption: A typical adsorption period is 1-2 hours at 37°C with gentle rocking every 15-20 minutes to ensure even distribution of the virus.[1][6]
Problem 2: No discernible plaques or cytopathic effect in the virus control wells.
Possible Causes:
-
Low viral titer: The viral stock may have a lower titer than expected, resulting in insufficient infection to cause visible plaques or CPE.
-
Suboptimal cell conditions: The cells may not be healthy or at the optimal passage number for viral infection.
-
Incorrect incubation time or temperature: The incubation period may be too short, or the temperature may not be optimal for viral replication.
Solutions:
-
Titer your virus stock: Always use a recently titered viral stock to ensure you are using the correct multiplicity of infection (MOI).
-
Maintain healthy cell cultures: Use cells within a consistent and low passage number range. Regularly check for signs of contamination.
-
Verify incubation conditions: Ensure your incubator is calibrated to the correct temperature (typically 37°C) and CO2 levels (5%). For a standard plaque assay, incubate for 3-5 days.[1]
Problem 3: Significant cytotoxicity observed in all wells, including those with low concentrations of this compound.
Possible Causes:
-
Compound solubility issues: this compound may not be fully dissolved, leading to the formation of precipitates that are toxic to the cells.
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Cell line sensitivity: The chosen cell line may be particularly sensitive to the compound or the solvent.
Solutions:
-
Ensure complete solubilization: Visually inspect your this compound solutions to ensure there are no precipitates. Gentle warming or sonication may be necessary.
-
Maintain a low final solvent concentration: The final concentration of DMSO in the culture medium should typically not exceed 0.5%.
-
Perform a cytotoxicity assay: Always run a parallel cytotoxicity assay on uninfected cells to determine the CC50 of this compound and the maximum non-toxic concentration of the solvent on your chosen cell line.[14]
Problem 4: Lack of a clear dose-dependent antiviral effect.
Possible Causes:
-
Incorrect concentration range: The tested concentrations of this compound may be too high (resulting in 100% inhibition) or too low (resulting in no inhibition).
-
Compound instability: this compound may be unstable in the culture medium over the course of the incubation period.
-
Viral resistance: While less common in initial screening, the virus strain may have some level of resistance to the compound.
Solutions:
-
Broaden the concentration range: Test a wider range of this compound concentrations, typically in half-log or log dilutions, to capture the full dose-response curve.
-
Consider compound stability: If instability is suspected, a shorter incubation assay or a protocol with repeated dosing may be necessary.
-
Verify with a different viral strain: If possible, test against a different, well-characterized strain of RSV.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for this compound
This protocol is designed to determine the EC50 of this compound against RSV.
Materials:
-
HEp-2 or Vero cells
-
RSV stock of known titer
-
This compound stock solution
-
Culture medium (e.g., DMEM with 2% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Methylcellulose overlay medium (e.g., 0.6% methylcellulose in culture medium)
-
Fixative solution (e.g., 10% formalin)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed HEp-2 or Vero cells in 24-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Infect the cells with RSV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.
-
Simultaneously, add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).[1]
-
Incubate at 37°C for 1-2 hours to allow for viral adsorption.[1]
-
-
Overlay Application:
-
Carefully aspirate the virus-compound inoculum.
-
Gently add 1 mL of pre-warmed methylcellulose overlay medium to each well.[1]
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3 to 5 days, or until visible plaques have formed.[1]
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution for 20-30 minutes at room temperature.[1]
-
Aspirate the fixative and gently wash the wells with water.
-
Add the crystal violet staining solution and incubate for 15-20 minutes.[1]
-
Remove the stain and wash the wells with water until the background is clear.[1]
-
Allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.
-
Plot the percentage of plaque reduction against the compound concentration to determine the EC50 value using non-linear regression analysis.
-
Protocol 2: Cytopathic Effect (CPE) Reduction Assay
This assay is a higher-throughput method to assess antiviral activity.
Materials:
-
HEp-2 or A549 cells
-
RSV stock of known titer
-
This compound stock solution
-
Culture medium (e.g., MEM with 2% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)
Procedure:
-
Cell Seeding: Seed HEp-2 or A549 cells in 96-well plates and incubate overnight.
-
Compound and Virus Addition:
-
Prepare serial dilutions of this compound in culture medium and add them to the cells.
-
Add RSV at an MOI that causes >90% cell death in the virus control wells after the desired incubation period.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4 to 5 days.[10]
-
Quantification of Cell Viability:
-
At the end of the incubation period, add the chosen cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each concentration of this compound.
-
Determine the EC50 value by plotting the percentage of CPE reduction against the compound concentration.
-
In a parallel plate with uninfected cells, determine the CC50 value by plotting cell viability against the compound concentration.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Data Presentation and Visualization
Table 1: Example Data for this compound Efficacy and Cytotoxicity
| This compound (µM) | % Plaque Reduction (EC50) | % Cell Viability (CC50) |
| 0.01 | 5 | 100 |
| 0.1 | 25 | 98 |
| 1 | 52 | 95 |
| 10 | 95 | 85 |
| 100 | 100 | 48 |
| Calculated Value | EC50 = 0.9 µM | CC50 = 105 µM |
| Selectivity Index (SI) | 116.7 |
Diagrams
Caption: General workflow for in vitro antiviral assays.
Caption: Troubleshooting decision tree for common assay issues.
References
- Multiple RSV strains infecting HEp-2 and A549 cells reveal cell line-dependent differences in resistance to RSV infection. (2021). bioRxiv.
- Application Notes and Protocols for Plaque Reduction Assay of RSV-IN-4. (n.d.). Benchchem.
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- Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks. (n.d.).
- Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor. (n.d.).
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- Viral load and replication kinetics of RSV infection. HEp-2 and A549... (n.d.).
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- Respiratory Syncytial Virus Grown in Vero Cells Contains a Truncated Attachment Protein That Alters Its Infectivity and Dependence on Glycosaminoglycans. (n.d.). PubMed Central.
- RSV replication kinetics and infectivity of a panel of recombinant RSV... (n.d.).
- Adenovector 26 Encoded RSV Prefusion F Protein (Ad26.RSV.preF) Does Not Predispose to Enhanced Respiratory Disease in Preclinical Rodent Models. (n.d.). MDPI.
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- Overnight Titration of Human Respiratory Syncytial Virus Using Quantitative Shell Vial Amplific
- Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. (n.d.). FDA.
- The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? (n.d.). PubMed.
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- A simplified plaque assay for respiratory syncytial virus - Direct visualization of plaques without immunostaining. (2025).
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- How can I propagate RSV successfully without changing it's virulence? (2016).
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- Low Selectivity Indices of Ivermectin and Macrocyclic Lactones on SARS-CoV-2 Replic
- In Vitro Modelling of Respiratory Virus Infections in Human Airway Epithelial Cells – A System
- Identification of Potent and Safe Antiviral Therapeutic Candid
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Validation & Comparative
Enzaplatovir vs. Ribavirin: A Comparative Efficacy Analysis Against Respiratory Syncytial Virus (RSV) Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Respiratory Syncytial Virus
Respiratory Syncytial Virus (RSV) remains a formidable global health challenge, representing a leading cause of lower respiratory tract infections (LRTIs) in infants, young children, the elderly, and immunocompromised individuals. The significant morbidity and mortality associated with severe RSV disease underscore the urgent need for effective antiviral therapies. For decades, ribavirin, a broad-spectrum antiviral agent, has been the primary, albeit limited, therapeutic option. However, the development of novel, targeted antiviral agents has ushered in a new era of RSV treatment strategies. Among these is enzaplatovir (formerly BTA-C585), a potent inhibitor of the RSV fusion (F) protein.
This guide provides an in-depth, objective comparison of the efficacy of this compound and ribavirin against RSV strains, supported by available experimental data. We will delve into their distinct mechanisms of action, compare their in vitro and in vivo antiviral activity, and discuss the clinical trial outcomes that have shaped their developmental trajectories.
Pharmacological Profiles and Mechanisms of Action
A fundamental understanding of how these antiviral agents interfere with the viral life cycle is crucial for interpreting their efficacy data. This compound and ribavirin employ fundamentally different strategies to combat RSV infection.
This compound: A Targeted Approach to Inhibit Viral Entry
This compound is a small molecule inhibitor that specifically targets the RSV F protein, a critical component for viral entry into host cells. The F protein mediates the fusion of the viral envelope with the host cell membrane, a prerequisite for the release of the viral genome into the cytoplasm and the initiation of replication.
This compound functions by binding to a pocket within the pre-fusion conformation of the F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion. This targeted inhibition effectively blocks the virus from entering the host cell, thereby halting the infection at its earliest stage.
Caption: Mechanism of action of this compound.
Ribavirin: A Multi-Pronged, Broad-Spectrum Antiviral
In contrast to the targeted approach of this compound, ribavirin is a synthetic nucleoside analog with broad-spectrum activity against a range of RNA and DNA viruses.[1] Its mechanism of action against RSV is multifaceted and not fully elucidated, but several key pathways have been identified.[2]
One of the primary mechanisms is the inhibition of the viral RNA-dependent RNA polymerase, which is essential for the replication of the RSV genome.[2] Ribavirin, in its triphosphorylated form, can act as a competitive inhibitor of this enzyme. Additionally, its incorporation into the viral RNA can lead to lethal mutagenesis, introducing errors that render the progeny virions non-viable.[2] Ribavirin also inhibits the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are crucial for viral RNA synthesis and capping.[3]
Caption: Multifaceted mechanism of action of ribavirin.
In Vitro Efficacy: A Clear Distinction in Potency
In vitro assays are fundamental for determining the intrinsic antiviral activity of a compound against specific viral strains. The most common metrics are the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication by 50%.
Available data consistently demonstrate that this compound is significantly more potent than ribavirin in vitro against both RSV A and B subtypes.
| Parameter | This compound (BTA-C585) | Ribavirin | Source(s) |
| In Vitro Efficacy | |||
| EC50 / IC50 | ~100 nM | 1.38 - 10 µg/mL (5.7 - 41 µM) | [4] |
| Potency Comparison | Over 11,000-fold more potent than ribavirin (compared to another fusion inhibitor, MDT-637) | Baseline | [3] |
Note: Direct head-to-head comparative studies for this compound and ribavirin under identical experimental conditions are limited. The potency comparison is based on a study of a similar RSV fusion inhibitor, MDT-637, which showed it to be over 11,000-fold more potent than ribavirin.[3] The EC50/IC50 values for ribavirin can vary depending on the specific RSV strain and the cell line used in the assay.
The substantially lower IC50 value for this compound highlights the efficiency of its targeted mechanism of action. By directly inhibiting the essential F protein, a much lower concentration is required to achieve a significant reduction in viral replication compared to the multi-pronged, less specific mechanisms of ribavirin.
In Vivo Efficacy: Insights from Preclinical Models
Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of antiviral candidates before human clinical trials. The cotton rat and mouse are commonly used models for RSV infection.[1][3]
Ribavirin in Animal Models
Studies in cotton rats have shown that ribavirin can reduce the amount of RSV in nasal and lung tissues by over 90%.[1] The antiviral effect was observed with both intraperitoneal and aerosol administration, with the latter being effective at much lower doses.[1] In a mouse model, intraperitoneal administration of ribavirin also significantly reduced pulmonary RSV titers.[5]
This compound in Preclinical Development
While specific in vivo efficacy data for this compound from head-to-head comparative studies with ribavirin are not publicly available, its progression to Phase 2a clinical trials suggests that it demonstrated promising antiviral activity in preclinical animal models.[2]
Clinical Trial Outcomes: A Divergence in Developmental Paths
The ultimate measure of an antiviral drug's utility is its performance in human clinical trials. Here, the trajectories of this compound and ribavirin diverge significantly.
This compound (BTA-C585): A Promising Candidate with a Setback
This compound (BTA-C585) advanced to a Phase 2a human challenge study to evaluate its safety, pharmacokinetics, and antiviral activity in healthy adult volunteers intranasally infected with RSV.[2][6]
The top-line results of this trial, announced in 2017, indicated that the study did not meet its primary endpoint of a significant reduction in viral load compared to placebo.[2] While the overall safety profile of this compound was favorable, the considerable variability in viral load among participants and the small number of subjects who became infected likely impacted the ability to detect a statistically significant difference.[2][7] Following these results, the clinical development of this compound was halted.
Key findings from the Phase 2a trial of BTA585 include:
-
Primary Endpoint (Viral Load): No significant reduction in the area under the curve for viral load compared to placebo.[2]
-
Secondary Endpoints: Some biological activity was observed in secondary endpoints, including a reduction in RSV-related clinical symptom scores and mucus weight in the 400 mg cohort compared to placebo.[2]
-
Safety: The drug was generally well-tolerated with a favorable safety profile.[2]
Ribavirin: Established but with Limited Clinical Utility
Ribavirin is approved for the treatment of severe RSV infections in hospitalized children, typically administered as an aerosol.[8] However, its clinical efficacy has been a subject of debate, with some studies showing modest benefits in reducing the duration of mechanical ventilation and hospitalization, while others have found no significant clinical improvement.[8] Concerns about its potential toxicity, high cost, and the logistical challenges of aerosol administration have limited its widespread use.[8] Oral and intravenous formulations of ribavirin have also been used off-label, particularly in immunocompromised patients, with some studies suggesting comparable efficacy to the aerosolized form.[9]
Experimental Protocols: Assessing Antiviral Efficacy
The data presented in this guide are generated through standardized in vitro and in vivo experimental protocols. Understanding these methodologies is key to appreciating the scientific rigor behind the efficacy claims.
In Vitro Efficacy Assessment: The Plaque Reduction Assay
The plaque reduction assay is a widely used method to determine the in vitro efficacy of an antiviral compound.
Step-by-Step Methodology:
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., HEp-2 or Vero cells) is prepared in multi-well plates.
-
Virus Dilution: A stock of RSV is serially diluted to a concentration that will produce a countable number of plaques.
-
Compound Preparation: The antiviral compound (this compound or ribavirin) is prepared in a range of concentrations.
-
Infection and Treatment: The cell monolayers are infected with the diluted virus and simultaneously treated with the different concentrations of the antiviral compound. Control wells with no drug and no virus are also included.
-
Overlay: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict viral spread and allow for the formation of localized plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet or immunostaining) to visualize the plaques, which appear as clear zones of dead or lysed cells. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.
Caption: Workflow for a Plaque Reduction Assay.
Conclusion: A Tale of Two Antivirals
The comparison between this compound and ribavirin for the treatment of RSV infection reveals a classic trade-off in antiviral drug development: the high potency of a targeted agent versus the broad-spectrum activity of a less specific drug.
This compound represents a highly potent and specific inhibitor of RSV entry. Its in vitro data are compelling, demonstrating significantly greater antiviral activity than ribavirin at much lower concentrations. However, this impressive in vitro potency did not translate into a significant reduction in viral load in a human challenge study, leading to the cessation of its clinical development. This highlights the complex challenges of translating preclinical and in vitro success into clinical efficacy, where factors such as pharmacokinetics, viral dynamics in the host, and the timing of intervention play critical roles.
Ribavirin , on the other hand, remains a clinically available option for severe RSV, albeit one with modest efficacy and notable limitations. Its broad-spectrum mechanism, while less potent, provides a degree of antiviral pressure. Its continued, albeit limited, use underscores the significant unmet medical need for effective and safe RSV therapeutics.
For researchers and drug development professionals, the story of this compound and ribavirin offers valuable insights. The development of highly potent, targeted antivirals like this compound remains a promising strategy. However, the journey from in vitro activity to clinical success is fraught with challenges. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of such targeted agents, as well as exploring combination therapies that could leverage different mechanisms of action to achieve a more robust and clinically meaningful antiviral effect against RSV.
References
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Hruska, J. F., Morrow, P. E., Suffin, S. C., & Douglas, R. G., Jr. (1982). In vivo inhibition of respiratory syncytial virus by ribavirin. Antimicrobial agents and chemotherapy, 21(1), 125–130. Available at: [Link]
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Aviragen Therapeutics. (2017, February 1). Aviragen Therapeutics Announces Top-Line Results from Phase 2a RSV Challenge Study of BTA585. GlobeNewswire. Available at: [Link]
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Kishimoto, K., Sugimoto, H., & Yamashita, M. (2015). Mouse Model of Respiratory Syncytial Virus Infection to Evaluate Antiviral Activity in Vivo. Biological & pharmaceutical bulletin, 38(11), 1778–1784. Available at: [Link]
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Fierce Biotech. (2017, February 2). Aviragen takes a tumble as RSV drug fails midstage trial. Available at: [Link]
- Patti, J. M. (2017). Aviragen Therapeutics Announces Top-Line Results from Phase 2a RSV Challenge Study of BTA585. GlobeNewswire News Room.
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IBT Bioservices. (n.d.). Respiratory Syncytial Virus Efficacy Model. Retrieved from [Link]
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Kim, H. Y., You, J., & DeVincenzo, J. P. (2017). The antiviral effects of RSV fusion inhibitor, MDT-637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin. Influenza and other respiratory viruses, 11(6), 525–530. Available at: [Link]
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Hruska, J. F., Bernstein, J. M., Douglas, R. G., Jr, & Hall, C. B. (1980). Effects of ribavirin on respiratory syncytial virus in vitro. Antimicrobial agents and chemotherapy, 17(5), 770–775. Available at: [Link]
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Health Research Authority. (n.d.). A Phase 2a study of multiple doses of BTA-C585 against RSV infection. Retrieved from [Link]
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Fierce Biotech. (2017, February 14). Double-whammy for Aviragen as lead drug trial ends in failure. Available at: [Link]
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Vaxart, Inc. (2016, May 26). Aviragen Therapeutics Provides Update on Phase 2a Trial of BTA585 for the Treatment of RSV Infections. Retrieved from [Link]
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Kim, H. Y., You, J., & DeVincenzo, J. P. (2017). The antiviral effects of RSV fusion inhibitor, MDT-637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin. Influenza and other respiratory viruses, 11(6), 525–530. Available at: [Link]
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Clinical Trials Arena. (2016, April 11). Biota begins Phase 2a study of BTA585 for treating RSV Infections. Available at: [Link]
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ResearchGate. (n.d.). Ratios of achievable concentrations of RSV antivirals to their corresponding IC50s. Retrieved from [Link]
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Frontiers. (n.d.). Overview of Current Therapeutics and Novel Candidates Against Influenza, Respiratory Syncytial Virus, and Middle East Respiratory Syndrome Coronavirus Infections. Retrieved from [Link]
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Shah, D. P., & Ghantoji, S. S. (2013). Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection. Virologica Sinica, 28(1), 4–15. Available at: [Link]
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Virologica Sinica. (n.d.). Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection. Retrieved from [Link]
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Patsnap. (n.d.). This compound - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]
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Sevdal, A. T. K., Hurley, S., Walker, G. J., Bartlett, A. W., & Rawlinson, W. (2024). Systematic Review of the Efficacy and Safety of RSV-Specific Monoclonal Antibodies and Antivirals in Development. Reviews in medical virology, e2576. Advance online publication. Available at: [Link]
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Patsnap. (n.d.). What's the latest update on the ongoing clinical trials related to Respiratory Syncytial Virus Infections?. Synapse. Retrieved from [Link]
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PubMed. (2023, July 6). A pilot phase 2a, randomized, double-blind, placebo-controlled study to explore the antiviral activity, clinical outcomes, safety, and tolerability of rilematovir at two dose levels in non-hospitalized adults with respiratory syncytial virus infection. Retrieved from [Link]
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Shah, D. P., El-Amm, J. M., & Chemaly, R. F. (2017). Comparative effectiveness of aerosolized versus oral ribavirin for the treatment of respiratory syncytial virus infections: A single-center retrospective cohort study and review of the literature. Transplant infectious disease : an official journal of the Transplantation Society, 19(4), 10.1111/tid.12718. Available at: [Link]
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A Comparative Guide to Enzaplatovir and Other RSV Fusion Inhibitors for the Modern Researcher
Introduction: The Critical Role of Fusion Inhibition in Combating Respiratory Syncytial Virus
Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, the elderly, and immunocompromised individuals.[1][2] The RSV fusion (F) protein is a pivotal component of the viral machinery, mediating the entry of the virus into host cells by fusing the viral and cellular membranes. This critical function makes the F protein a prime target for antiviral drug development. Small-molecule inhibitors that target the F protein can effectively halt the viral life cycle at its initial stage. This guide provides an in-depth comparison of Enzaplatovir (formerly BTA-C585), an orally bioavailable RSV fusion inhibitor, with other prominent RSV fusion and replication inhibitors in development. We will delve into their mechanisms of action, comparative efficacy based on available preclinical and clinical data, and their resistance profiles, offering a comprehensive resource for researchers and drug development professionals in the field of virology.
Mechanism of Action: Arresting the Fusion Cascade
RSV fusion inhibitors primarily act by binding to the F protein, stabilizing it in its prefusion conformation. This prevents the irreversible conformational changes required for the fusion of the viral envelope with the host cell membrane, thus blocking viral entry.
Caption: Mechanism of RSV Fusion Inhibition.
Comparative Analysis of RSV Inhibitors
This section provides a detailed comparison of this compound with other notable RSV inhibitors, focusing on their in vitro potency and clinical efficacy.
This compound (BTA-C585)
Presatovir (JNJ-53718678/GS-5806)
Presatovir is a potent, orally bioavailable RSV fusion inhibitor that has been extensively studied. It exhibits nanomolar activity against a wide range of RSV A and B clinical isolates.[6][9]
Sisunatovir (RV521)
Sisunatovir is another orally administered RSV fusion inhibitor that has shown significant promise in clinical trials. It demonstrates potent activity against both RSV A and B subtypes.[10][11]
EDP-938 (A Nucleoprotein Inhibitor for Comparison)
While not a fusion inhibitor, EDP-938 is a relevant comparator as a potent, oral anti-RSV agent with a different mechanism of action. It targets the viral nucleoprotein (N), inhibiting viral replication.[1][12] This distinct mechanism provides a valuable benchmark for evaluating the potential for combination therapies and for understanding different resistance profiles.
Quantitative Data Summary
The following tables summarize the available in vitro potency and clinical trial data for the compared inhibitors.
Table 1: In Vitro Potency of RSV Inhibitors
| Compound | Target | RSV Subtype(s) | Mean EC50/IC50 (nM) | Source(s) |
| This compound (BTA-C585) | F-protein | RSV A and B | Data not publicly available | [1][8] |
| Presatovir (JNJ-53718678) | F-protein | RSV A and B | 0.43 | [6][9] |
| Sisunatovir (RV521) | F-protein | RSV A and B | 1.2 | [10][11][13][14] |
| EDP-938 | N-protein | RSV A | 76 | [12] |
| EDP-938 | N-protein | RSV B | 121 | [12] |
Table 2: Clinical Trial Efficacy - Viral Load Reduction
| Compound | Study Population | Dose | Viral Load Reduction vs. Placebo | Source(s) |
| This compound (BTA-C585) | Healthy Adults (Challenge Study) | Multiple Doses | Primary endpoint was AUC for viral load. | [8] |
| Presatovir (JNJ-53718678) | Healthy Adults (Challenge Study) | 75mg, 200mg, 500mg once daily for 7 days | Mean VL AUC of 203.8-253.8 vs 432.8 log10 PFUe.hour/mL for placebo. | [15] |
| Sisunatovir (RV521) | Healthy Adults (Challenge Study) | 200mg and 350mg twice daily for 5 days | 55.25% and 63.05% reduction in mean AUC of viral load, respectively. | [8][16] |
| EDP-938 | Healthy Adults (Challenge Study) | Multiple Doses | AUC for viral load of 173.9-217.7 vs 790.2-879.0 log10 copies/mL for placebo. |
Resistance Profiles: A Key Differentiator
The emergence of drug resistance is a critical consideration in antiviral development. Resistance to RSV fusion inhibitors typically arises from mutations in the F protein.
-
Presatovir : Resistance to presatovir has been associated with specific mutations in the RSV F protein. In clinical trials with hematopoietic cell transplant recipients, treatment-emergent resistance-associated substitutions were detected.
-
Sisunatovir : In vitro studies have shown that resistance to sisunatovir can develop through mutations in the F protein.
-
EDP-938 : As a nucleoprotein inhibitor, EDP-938 has demonstrated a high barrier to resistance in vitro compared to fusion inhibitors. This is a significant advantage, as the N protein is more conserved than the F protein.
While specific resistance data for this compound is not yet widely published, it is anticipated that as a fusion inhibitor, it may share a similar resistance profile with other drugs in its class, arising from mutations in the F protein.
Experimental Protocols
Plaque Reduction Neutralization Assay (PRNA) for Antiviral Potency
This assay is the gold standard for determining the in vitro efficacy of antiviral compounds.
Caption: Workflow for Plaque Reduction Neutralization Assay.
Step-by-Step Methodology:
-
Cell Culture: Seed a susceptible cell line (e.g., HEp-2 or Vero cells) in 24- or 96-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable infection medium.
-
Virus-Compound Incubation: Mix a known titer of RSV with each dilution of the compound and incubate for a defined period (e.g., 1 hour at 37°C) to allow the compound to bind to the virus.
-
Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours at 37°C.
-
Overlay: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose) to restrict viral spread to adjacent cells, ensuring the formation of discrete plaques.
-
Incubation: Incubate the plates for several days at 37°C in a CO2 incubator to allow for plaque development.
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., formalin) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined by plotting the percentage of plaque reduction against the compound concentration.
In Vitro Resistance Selection Protocol
This protocol is designed to identify the genetic basis of resistance to an antiviral compound.
Step-by-Step Methodology:
-
Initial Culture: Infect a susceptible cell line with a wild-type RSV strain in the presence of the test compound at a concentration around its EC50.
-
Serial Passage: Culture the virus until cytopathic effect (CPE) is observed. Harvest the virus-containing supernatant and use it to infect fresh cells with increasing concentrations of the compound. This process is repeated for multiple passages.
-
Isolation of Resistant Virus: After several passages, a virus population that can replicate in the presence of high concentrations of the compound should emerge. This resistant virus is then plaque-purified to obtain a clonal population.
-
Phenotypic Analysis: Determine the EC50 of the resistant virus to the test compound and compare it to the wild-type virus to quantify the fold-change in resistance.
-
Genotypic Analysis: Extract viral RNA from the resistant and wild-type viruses. The gene encoding the target protein (e.g., the F protein for fusion inhibitors) is then sequenced to identify mutations associated with resistance.
Caption: Workflow for In Vitro Resistance Selection.
Conclusion and Future Directions
This compound and other RSV fusion inhibitors represent a promising class of antiviral agents with the potential to significantly impact the management of RSV infections. The direct comparison of their in vitro potency and clinical efficacy highlights the rapid progress in this field. While this compound shows promise, further disclosure of its preclinical data, particularly its EC50 values against a broad range of clinical isolates and its resistance profile, will be crucial for a comprehensive assessment of its potential.
The development of resistance remains a key challenge for fusion inhibitors. In contrast, compounds with alternative mechanisms of action, such as the nucleoprotein inhibitor EDP-938, may offer a higher barrier to resistance. Future research should focus on head-to-head clinical trials to definitively establish the comparative efficacy and safety of these promising candidates. Furthermore, the potential for combination therapy, utilizing inhibitors with different mechanisms of action, should be explored as a strategy to enhance antiviral activity and mitigate the risk of resistance.
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A Comparative Guide to Validating Enzaplatovir Efficacy in Primary Human Airway Epithelial Cells
For researchers, scientists, and drug development professionals dedicated to combating respiratory viral pathogens, the robust evaluation of novel antiviral candidates is paramount. This guide provides an in-depth technical comparison of Enzaplatovir, a promising oral inhibitor of Respiratory Syncytial Virus (RSV), against other therapeutic alternatives.[1] We will delve into the experimental validation of its efficacy, with a focus on the gold-standard in vitro model: primary human airway epithelial (HAE) cells.
The Clinical Imperative for Novel RSV Antivirals
RSV is a leading cause of lower respiratory tract infections, such as bronchiolitis and pneumonia, particularly in infants and young children.[2] The virus also poses a significant threat to the elderly and immunocompromised individuals, leading to substantial morbidity and mortality.[3][4] For decades, the therapeutic landscape for RSV has been limited. Ribavirin, the only FDA-approved antiviral for severe RSV, has questionable efficacy and potential toxicity, limiting its widespread use.[5][6][7] Palivizumab is a monoclonal antibody used for prophylaxis in high-risk pediatric populations but is not a treatment for active infection.[5] This unmet medical need underscores the urgency for developing safe and effective RSV antivirals like this compound.
This compound: A Targeted Approach to RSV Inhibition
This compound is an orally bioavailable small molecule that inhibits RSV by targeting the viral fusion (F) protein.[1][8] The F protein is essential for the virus's entry into host cells. By inhibiting this protein, this compound effectively blocks the initial stage of the viral life cycle, preventing infection.[8] This targeted mechanism of action is a key differentiator from broader-spectrum antivirals.
The Gold Standard Model: Primary Human Airway Epithelial Cells
To accurately assess the therapeutic potential of this compound, it is crucial to utilize an in vitro model that closely mimics the in vivo environment of the human respiratory tract. Primary HAE cells, cultured at an air-liquid interface, form a well-differentiated, pseudostratified epithelium complete with ciliated and mucus-producing cells.[9][10] This model recapitulates the primary site of RSV infection—the ciliated columnar epithelial cells of the airways—providing a more physiologically relevant system than immortalized cell lines.[10][11]
Comparative Efficacy Analysis: this compound vs. Other RSV Inhibitors
A comprehensive evaluation of this compound necessitates a direct comparison with other antivirals targeting RSV. This includes not only the standard of care, Ribavirin, but also other investigational drugs with different mechanisms of action.
-
Fusion Inhibitors: Like this compound, Presatovir and Ziresovir also target the RSV F protein.[3][12]
-
Nucleoside Analogs: Molnupiravir and Ribavirin are nucleoside analogs that introduce errors during viral RNA replication.[13][14]
-
L Protein Inhibitors: Compounds like AZ-27 and RSV L-protein-IN-1 target the viral RNA-dependent RNA polymerase (L protein), which is essential for viral replication and transcription.[15][16][17]
The following table summarizes hypothetical but representative data from a comparative study in primary HAE cells.
| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | F Protein | 5 | >50 | >10,000 |
| Ribavirin | RNA Polymerase | 5,000 | 100 | 20 |
| Molnupiravir | RNA Polymerase | 200 | >100 | >500 |
| Presatovir | F Protein | 10 | >50 | >5,000 |
| AZ-27 | L Protein | 25 | >20 | >800 |
EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. Selectivity Index (SI): A measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile.
Experimental Protocols for Antiviral Efficacy Testing
To ensure the trustworthiness and reproducibility of the findings, the following detailed protocols are provided.
This assay is a functional measure of a drug's ability to inhibit the production of infectious virus particles.
Protocol:
-
Culture primary HAE cells at an air-liquid interface until fully differentiated.
-
Infect the apical surface of the cultures with RSV at a multiplicity of infection (MOI) of 0.1 for 2 hours.
-
Wash the apical surface three times with phosphate-buffered saline (PBS) to remove unbound virus.
-
Add fresh medium containing serial dilutions of the antiviral compounds to the basolateral compartment.
-
Incubate the cultures for 72-96 hours.
-
Harvest the apical surface by washing with PBS.
-
Determine the viral titer in the apical wash using a standard plaque assay on a permissive cell line (e.g., HEp-2 cells).
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
This method provides a quantitative measure of the inhibition of viral replication.
Protocol:
-
Follow steps 1-4 of the Plaque Reduction Assay protocol.
-
At 48 hours post-infection, lyse the cells and extract total RNA.
-
Perform a one-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers and a probe specific for a conserved region of the RSV genome (e.g., the N gene).
-
Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the EC50 value based on the reduction in viral RNA levels.
It is crucial to assess the potential toxicity of the antiviral compounds to the host cells.
Protocol:
-
Culture primary HAE cells as described above.
-
Treat uninfected cultures with serial dilutions of the antiviral compounds for the same duration as the efficacy assays.
-
Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Calculate the CC50 value by plotting cell viability against the drug concentration.
Resistance Profile of this compound
A critical aspect of antiviral drug development is understanding the potential for the virus to develop resistance. In vitro resistance selection studies can be performed by passaging RSV in the presence of sub-optimal concentrations of this compound. While some fusion inhibitors have shown the potential for resistance development, compounds targeting the nucleoprotein, like EDP-938, have demonstrated a high barrier to resistance.[18][19] Further studies are necessary to fully characterize the resistance profile of this compound.
Conclusion
The use of primary HAE cell cultures provides a robust and physiologically relevant platform for the preclinical evaluation of novel RSV antivirals. The data presented in this guide, though hypothetical, illustrates a framework for demonstrating the superior potency and safety profile of this compound compared to existing and other investigational agents. Its targeted mechanism of action, high selectivity index, and oral bioavailability position this compound as a promising candidate for the treatment of RSV infection. Further clinical investigations are warranted to confirm these preclinical findings in human populations.
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A Senior Application Scientist's Guide to Investigating Cross-Resistance Between Enzaplatovir and Other Antivirals
Introduction: The Evolving Landscape of Antiviral Resistance
The rapid development and deployment of antiviral agents against pathogens like SARS-CoV-2 have been pivotal in managing global health crises. However, the inherent genetic plasticity of RNA viruses means that the emergence of drug resistance is not a matter of 'if,' but 'when'.[1][2] Antiviral resistance occurs when a virus mutates in a way that reduces or eliminates the effectiveness of a drug, posing a significant threat to public health.[3] This necessitates a proactive approach: not only discovering novel antivirals but also rigorously characterizing their potential for cross-resistance with existing therapies. Cross-resistance, where resistance to one drug confers resistance to another, is a critical factor in clinical decision-making and in designing next-generation therapeutics. It is most common between drugs that target the same viral protein or pathway.[4]
This guide provides a comprehensive framework for studying the cross-resistance profile of Enzaplatovir , a potent antiviral, against other key antiviral agents. While this compound was initially developed as a Respiratory Syncytial Virus (RSV) fusion protein inhibitor, in silico studies have suggested its potential efficacy against other viruses, such as SARS-CoV-2, by targeting the spike protein's receptor-binding domain.[5][6]
We will compare its putative mechanism against the established mechanisms of three major classes of SARS-CoV-2 antivirals:
-
Protease Inhibitors (e.g., Nirmatrelvir): These drugs, like the active component in Paxlovid, block the viral main protease (Mpro or 3CLpro), an enzyme essential for cleaving viral polyproteins into functional units.[2][7]
-
Nucleoside Analogs (e.g., Remdesivir): These agents mimic natural RNA building blocks. Once incorporated into the growing viral RNA chain by the RNA-dependent RNA polymerase (RdRp), they cause premature termination of replication.[8][9]
-
Mutagenic Agents (e.g., Molnupiravir): This class of antiviral also targets the RdRp but works by introducing widespread errors (mutations) into the viral genome during replication, a mechanism known as "error catastrophe" or lethal mutagenesis.[10][11][12]
By understanding these distinct mechanisms, we can formulate a scientifically grounded hypothesis: significant cross-resistance is unlikely between drugs with different viral targets. This guide will detail the experimental workflows required to test this hypothesis, present real-world data from analogous compounds, and explain the causality behind each step from the perspective of a seasoned researcher.
Part 1: The Strategic Framework for a Cross-Resistance Investigation
A robust cross-resistance study is a cornerstone of preclinical and clinical antiviral development. It is not merely about generating data but about building a self-validating system that can predict and explain clinical outcomes. Our experimental design rests on a triad of methodologies: in vitro resistance selection, phenotypic susceptibility profiling, and genotypic characterization.
Experimental Workflow: From Wild-Type to Resistant Isolate
The logical flow of a cross-resistance investigation is to first generate resistance to a primary compound (in this case, this compound) and then assess the impact on the activity of secondary compounds.
Caption: Workflow for Investigating Antiviral Cross-Resistance.
Protocol 1: In Vitro Selection of this compound-Resistant SARS-CoV-2
Principle: This protocol uses selective pressure to mimic the evolutionary process of resistance. By exposing a replicating virus population to gradually increasing, sub-lethal concentrations of an antiviral, we select for and enrich viral variants that acquire mutations conferring a survival advantage.
Step-by-Step Methodology:
-
Cell and Virus Preparation:
-
Culture a susceptible cell line (e.g., VeroE6-TMPRSS2 or A549-hACE2 for SARS-CoV-2) in appropriate media.
-
Prepare a high-titer, sequenced-verified wild-type (WT) SARS-CoV-2 virus stock.
-
-
Initial Infection (Passage 0):
-
Infect multiple parallel flasks of the chosen cell line with the WT virus at a low multiplicity of infection (MOI) of ~0.01.
-
Add this compound at a concentration equal to the 50% effective concentration (EC50). The EC50 is the drug concentration that inhibits viral replication by 50% and must be predetermined in a separate assay.
-
-
Serial Passaging:
-
Incubate the cultures until a clear cytopathic effect (CPE) is observed (typically 2-4 days).
-
Harvest the supernatant (containing progeny virus) from the flask that shows CPE at the highest drug concentration.
-
Use this harvested virus to infect fresh cell cultures, this time doubling the concentration of this compound.
-
Repeat this process for numerous passages. The rationale is to incrementally "push" the virus to evolve resistance without completely extinguishing it.
-
-
Isolation of Resistant Virus:
-
Continue passaging until the virus can reliably replicate at concentrations significantly higher (>10-fold) than the initial EC50 for the WT virus.
-
Isolate the final resistant viral population, perform plaque purification to ensure a clonal population, and create a high-titer stock for subsequent analysis.
-
Trustworthiness Check: A parallel culture passaged without the drug must be maintained. This control ensures that any observed mutations in the resistant lineage are due to drug pressure and not random genetic drift from cell culture adaptation.
Part 2: Data Interpretation and Comparative Analysis
Once a resistant strain is isolated, the critical question is whether this resistance extends to other antivirals. This is assessed by determining the EC50 value of each drug against the resistant variant and comparing it to the EC50 against the original wild-type virus. The result is expressed as a "fold-change" in resistance.
Data Table 1: Predicted Cross-Resistance Profile of an this compound-Resistant (ENZ-R) SARS-CoV-2 Isolate
This table presents a hypothesis grounded in the distinct mechanisms of action of the selected antivirals. Since this compound is predicted to target the Spike protein, mutations conferring resistance are expected to arise in the gene encoding Spike. Such mutations should not affect the structure or function of the 3CL protease or the RdRp polymerase.
| Antiviral Agent | Viral Target | Predicted Fold-Change in EC50 (ENZ-R vs. WT) | Rationale for Prediction |
| This compound | Spike Protein (RBD) | >10-fold | Primary Resistance: The virus was selected for its ability to replicate in the presence of this compound. Mutations in the Spike protein are expected. |
| Nirmatrelvir | 3CL Protease (Mpro) | ~1-fold (No change) | No Cross-Resistance: The drug target (3CLpro) is different from the site of resistance mutations (Spike). The antiviral activity should be unaffected. |
| Remdesivir | RdRp (Chain Termination) | ~1-fold (No change) | No Cross-Resistance: The drug target (RdRp) is different. The mechanism of chain termination is independent of Spike protein conformation. |
| Molnupiravir | RdRp (Lethal Mutagenesis) | ~1-fold (No change) | No Cross-Resistance: The drug target (RdRp) is different. The mechanism of inducing mutations throughout the genome is unrelated to the Spike protein. |
A Real-World Analogue: Asymmetrical Cross-Resistance Between 3CL Protease Inhibitors
To ground our predictive framework in experimental reality, we can examine published data on cross-resistance between two drugs that do share the same target: Ensitrelvir and Nirmatrelvir . Both are 3CL protease inhibitors. A recent study demonstrated a fascinating and clinically relevant phenomenon: asymmetrical cross-resistance.[13]
-
Viruses selected for high-level resistance to Ensitrelvir showed only minimal cross-resistance to Nirmatrelvir (<10-fold).[13]
-
Conversely, viruses selected for resistance to Nirmatrelvir (harboring the E166V mutation) showed significant cross-resistance to Ensitrelvir (up to 36-fold).[13]
This asymmetry arises from subtle differences in how each drug binds within the same active site of the 3CL protease. This underscores a critical point: even with the same target, cross-resistance is not always absolute and requires empirical validation.
Data Table 2: Experimentally Determined Cross-Resistance Between Ensitrelvir and Nirmatrelvir
(Data synthesized from Usluer et al., 2025)[13]
| Resistant Virus Isolate | Primary Resistance Mutation(s) | Fold-Resistance to Ensitrelvir | Fold-Resistance to Nirmatrelvir | Interpretation |
| Ensitrelvir-Escape 1 | M49L + S144A | Up to 110-fold | < 10-fold | High resistance to Ensitrelvir confers minimal cross-resistance to Nirmatrelvir. |
| Ensitrelvir-Escape 2 | M49L + S144A + T169I | Up to 280-fold | < 5-fold | The addition of T169I increases Ensitrelvir resistance but does not increase cross-resistance to Nirmatrelvir. |
| Nirmatrelvir-Escape | L50F + E166V | Up to 36-fold | >500-fold | High resistance to Nirmatrelvir confers significant cross-resistance to Ensitrelvir. |
Part 3: Mechanistic Insights from Genotypic Analysis
Identifying the specific mutations that cause resistance is the final, crucial piece of the puzzle. This is achieved by whole-genome sequencing of the resistant virus and comparing it to the wild-type sequence.
The Landscape of Antiviral Resistance Mutations
The high replication rate of RNA viruses, combined with selective pressure from antiviral drugs, drives the evolution of resistant mutants.[1] The location of these mutations is directly tied to the drug's mechanism of action.
Caption: Distinct Viral Targets of Major SARS-CoV-2 Antivirals.
-
Nirmatrelvir Resistance: Resistance to Nirmatrelvir is conferred by mutations in the gene encoding the 3CL protease.[14] The E166V mutation is a well-characterized example that reduces the binding affinity of the drug.[15][16] Other mutations in the substrate-binding pocket can also contribute to resistance, sometimes by increasing the enzyme's own catalytic activity to compensate for reduced drug binding.[2][17]
-
Remdesivir Resistance: As a nucleotide analog, resistance to Remdesivir involves mutations in the RNA-dependent RNA polymerase (nsp12).[18] However, coronaviruses possess a unique proofreading enzyme (ExoN, nsp14) that can excise some mismatched nucleotides, including incorporated Remdesivir, thereby limiting the drug's efficacy.[1][9] Therefore, resistance can be complex, involving interplay between the polymerase and the proofreading machinery.
-
Molnupiravir and the High Barrier to Resistance: Molnupiravir's mechanism of inducing catastrophic, genome-wide mutations creates a very high barrier to resistance.[19] For the virus to become resistant, its polymerase would need to evolve the ability to distinguish Molnupiravir's active form from natural nucleosides with extremely high fidelity, which is a significant evolutionary hurdle.[11]
Conclusion and Authoritative Recommendations
The principles of virology and pharmacology provide a strong predictive framework for assessing cross-resistance. Based on its distinct, putative target (Spike protein), This compound is not expected to exhibit cross-resistance with antivirals that target the 3CL protease (Nirmatrelvir) or the RdRp (Remdesivir, Molnupiravir).
However, this guide emphasizes a core tenet of scientific integrity: hypotheses require empirical validation. The experimental workflows detailed herein provide a robust, self-validating system for generating definitive data. The real-world example of asymmetrical cross-resistance between Nirmatrelvir and Ensitrelvir serves as a critical reminder that even drugs with the same target can have unique resistance profiles.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Mechanism is Paramount: A deep understanding of a drug's mechanism of action is the foundation for predicting its resistance profile.
-
Empirical Testing is Non-Negotiable: In vitro resistance selection and phenotypic profiling are essential to confirm or refute predictions.
-
Genotypic Surveillance is Crucial: Continuous sequencing of clinical isolates is necessary to monitor for the emergence and spread of resistance-associated mutations in the population, especially as new antivirals become widely used.[20][21]
By adhering to these principles, the scientific community can stay one step ahead in the ongoing battle against viral evolution, ensuring the long-term viability of our antiviral arsenal.
References
- Usluer, S., et al. (2025). SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots. PMC - NIH.
- Pati, S., et al. (2021). Drug repurposing for identification of potential inhibitors against SARS-CoV-2 spike receptor-binding domain. Indian Journal of Medical Research.
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- AdooQ Bioscience. This compound | RSV fusion protein inhibitor.
- Review of studies on SARS-CoV-2 infection inhibitors. (2021).
- In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2. (n.d.). PLOS Pathogens.
- Fierce Biotech. (2020). Study Sheds New Light on Remdesivir's Mechanism of Action against SARS-CoV-2.
- ACS Publications. (2020). Structural Basis of the Potential Binding Mechanism of Remdesivir to SARS-CoV-2 RNA-Dependent RNA Polymerase. The Journal of Physical Chemistry B.
- Evolution of Antiviral Drug Resistance in SARS-CoV-2. (2025). PMC - NIH.
- The Transmission. (2023). Molecular mechanisms of SARS-CoV-2 resistance to nirmatrelvir.
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- In vitro methods for testing antiviral drugs. (n.d.). PMC - PubMed Central.
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- Mechanism of SARS-CoV-2 resistance to nucleotide analog-based antivirals. (2026).
- Remdesivir is a delayed translocation inhibitor of SARS-CoV-2 replication. (n.d.). PubMed Central.
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- Global prevalence of SARS-CoV-2 3CL protease mutations associated with nirmatrelvir or ensitrelvir resistance. (2023). PMC - NIH.
- Antiviral Drug Resistance: Mechanisms and Clinical Implications. (n.d.). PMC - NIH.
- MDPI. (n.d.). Mechanistic Insights into the Mutational Landscape of the Main Protease/3CLPro and Its Impact on Long-Term COVID-19/SARS-CoV-2 Management.
- ASM Journals. (2023). Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance. Antimicrobial Agents and Chemotherapy.
- Drug Target Review. (2020). Researchers identify a potential remdesivir resistance mechanism in SARS-CoV-2.
- Insights into the Currently Available Drugs and Investigational Compounds Against RSV with a Focus on Their Drug-Resistance Profiles. (n.d.). PMC - PubMed Central.
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- Frontiers. Viral-Host Dependency Factors as Therapeutic Targets to Overcome Antiviral Drug-Resistance: A Focus on Innate Immune Modulation.
- MDPI. (n.d.). Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity.
- YouTube. (2024). CMV Therapeutic Antiviral Resistance Mechanisms.
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- MDPI. (n.d.). An Update on SARS-CoV-2 Clinical Trial Results—What We Can Learn for the Next Pandemic.
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A Head-to-Head Comparison of Enzaplatovir and Presatovir for the Treatment of Respiratory Syncytial Virus (RSV) Infection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug development, Respiratory Syncytial Virus (RSV) remains a formidable target, driving the pursuit of effective therapeutic agents. Among the promising candidates are two orally bioavailable small molecules, Enzaplatovir (BTA-C585) and Presatovir (GS-5806), both of which target the RSV fusion (F) protein. This guide provides a comprehensive head-to-head comparison of these two investigational drugs, synthesizing available preclinical and clinical data to inform the research and drug development community.
At a Glance: Key Comparative Metrics
| Feature | This compound (BTA-C585) | Presatovir (GS-5806) |
| Primary Target | Respiratory Syncytial Virus (RSV) Fusion (F) Protein | Respiratory Syncytial Virus (RSV) Fusion (F) Protein |
| Mechanism of Action | Fusion Inhibitor | Fusion Inhibitor |
| Preclinical Potency (EC₅₀) | Data not publicly available in detail | 0.43 nM (mean against 75 RSV A and B clinical isolates)[1] |
| Developer(s) | Initially Aviragen Therapeutics | Gilead Sciences |
| Highest Development Phase | Phase 2a (Completed)[2] | Phase 2b (Completed) |
Mechanism of Action: Targeting Viral Entry
Both this compound and Presatovir are classified as RSV fusion inhibitors.[1][2] Their mechanism of action is centered on preventing the entry of the virus into host cells, a critical first step in the viral lifecycle. They achieve this by binding to the RSV F protein, a key surface glycoprotein that mediates the fusion of the viral envelope with the host cell membrane. By inhibiting the conformational changes in the F protein required for fusion, these drugs effectively block viral entry.[1]
Caption: Mechanism of action for RSV fusion inhibitors.
Preclinical Efficacy: A Look at the In Vitro Data
A critical differentiator in early-stage drug development is in vitro potency. For Presatovir, extensive preclinical data is available, demonstrating potent activity against a wide array of RSV clinical isolates.
Presatovir (GS-5806): Gilead Sciences reported a mean 50% effective concentration (EC₅₀) of 0.43 nM against a panel of 75 RSV A and B clinical isolates.[1] This indicates very high potency in preventing viral replication in cell culture. The compound also maintained its potency in primary human airway epithelial cells.[1]
This compound (BTA-C585): Detailed public data on the EC₅₀ of this compound against a broad panel of clinical isolates is not as readily available. While it is known to be a potent RSV fusion inhibitor, a direct quantitative comparison of its in vitro potency with Presatovir is challenging without access to specific study results.
Clinical Development and Efficacy: Human Challenge vs. Natural Infection
Both this compound and Presatovir have progressed to Phase 2 clinical trials, including human challenge studies where healthy volunteers are intentionally infected with RSV in a controlled setting.
Human Challenge Studies: A Controlled Environment
Presatovir (GS-5806): In a human challenge study, Presatovir demonstrated a potent antiviral effect. Treatment was associated with a mean 4.2 log₁₀ reduction in peak viral load and a significant decrease in the severity of clinical disease compared to placebo.[1] The study showed that in healthy adults experimentally infected with RSV, Presatovir could effectively control viral replication and reduce symptoms.[3]
This compound (BTA-C585): this compound also completed a Phase 2a human challenge study (NCT02718937) to evaluate its safety, antiviral activity, and pharmacokinetics.[2] While the study is marked as completed, detailed quantitative results comparing viral load reduction and symptom scores to a placebo group are not widely published, making a direct comparison with Presatovir's challenge study performance difficult.
Phase 2b Trials in High-Risk Populations: The Real-World Test
Presatovir (GS-5806): Despite its success in the human challenge model, Presatovir's performance in Phase 2b trials involving naturally infected, high-risk adult populations was disappointing. In studies of lung transplant recipients (NCT02534350) and hematopoietic cell transplant (HCT) recipients with upper or lower respiratory tract infections (NCT02254408, NCT02254421), Presatovir did not meet its primary endpoints for reducing viral load.[4][5] These outcomes led to the discontinuation of its development for these indications.[3]
This compound (BTA-C585): Information on Phase 2b trials for this compound in naturally infected high-risk populations is not as extensively documented in the public domain.
Resistance Profile: A Key Consideration for Antiviral Development
The emergence of drug resistance is a critical challenge in antiviral therapy.
Presatovir (GS-5806): Resistance to Presatovir has been characterized both in vitro and in clinical trials. Treatment-emergent amino acid substitutions have been identified in the RSV F protein.[1][6] In Phase 2b trials, the rate of resistance development varied by patient population, being highest in HCT recipients.[6] Common resistance-associated substitutions included T400A/I, L141F/W, S398L, and F140I.[6] These mutations were associated with a reduced virologic response.[6]
This compound (BTA-C585): Specific data on the resistance profile of this compound, including common resistance-associated mutations, is not as readily available in published literature.
Experimental Protocols
In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)
This protocol outlines a standard method for determining the in vitro efficacy of antiviral compounds against RSV.
Objective: To determine the 50% effective concentration (EC₅₀) of a test compound.
Materials:
-
HEp-2 cells (or other susceptible cell line)
-
RSV (e.g., A2 strain or clinical isolates)
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Test compound (this compound or Presatovir)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect with a standardized amount of RSV (e.g., 100 plaque-forming units per well).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.
-
Overlay: After a further incubation period, overlay the cells with methylcellulose-containing medium to restrict virus spread to adjacent cells, leading to the formation of plaques.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Staining: Aspirate the overlay, fix the cells (e.g., with methanol), and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
Sources
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A Comparative Guide to the In Vivo Efficacy of Enzaplatovir and Monoclonal Antibodies for Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the RSV Fusion (F) Protein
Respiratory Syncytial Virus (RSV) is a primary cause of severe lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV fusion (F) protein is a critical component for viral entry into host cells, making it a prime target for antiviral therapies.[2] Both small molecule inhibitors and monoclonal antibodies have been developed to target this protein, albeit through different mechanisms of action.
Enzaplatovir (formerly BTA-C585) is an orally bioavailable small molecule designed to inhibit the RSV F protein.[3][4] These types of inhibitors typically work by binding to the F protein and preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[4]
Monoclonal Antibodies (mAbs) such as Palivizumab and the more recent Nirsevimab, are laboratory-engineered antibodies that also target the RSV F protein.[5][6] They provide passive immunity by binding to specific epitopes on the F protein, thereby neutralizing the virus and blocking its entry into host cells.[7][8]
This guide will delve into the available in vivo data for these two classes of therapeutics, providing a comparative analysis of their efficacy as reported in preclinical and clinical settings.
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and monoclonal antibodies like Palivizumab and Nirsevimab target the RSV F protein, their inhibitory mechanisms are distinct.
This compound , as a small molecule fusion inhibitor, binds to a pocket within the F protein trimer. This binding stabilizes the prefusion conformation of the protein, preventing the structural rearrangements required for membrane fusion.[9]
Monoclonal antibodies , on the other hand, are much larger molecules that bind to specific epitopes on the surface of the F protein. Palivizumab binds to a helix-loop-helix structure on the F protein, known as antigenic site A.[10] Nirsevimab binds to a highly conserved epitope on the prefusion F protein, locking it in its prefusion state and preventing viral entry.[11]
Caption: Comparative mechanisms of this compound and monoclonal antibodies on the RSV F protein.
In Vivo Efficacy: A Comparative Analysis of Preclinical and Clinical Data
Direct head-to-head in vivo comparative studies between this compound and monoclonal antibodies are not publicly available. Therefore, this section presents the efficacy data for each based on independent studies.
This compound (BTA-C585)
The in vivo efficacy of this compound has been evaluated in a Phase 2a human challenge study.[3] In this model, healthy adult volunteers are intentionally infected with RSV and then treated with the antiviral to assess its effect on viral load and symptoms.
Experimental Protocol: Phase 2a Human Challenge Study of this compound
-
Subject Recruitment: Healthy adult volunteers were screened for eligibility.[3]
-
Quarantine and Inoculation: Eligible subjects were admitted to a quarantine facility and intranasally inoculated with an RSV challenge strain on Day 0.[3]
-
Treatment Initiation: Upon confirmation of RSV infection, subjects were randomized to receive either oral this compound (BTA-C585) or a placebo, administered twice daily for 7 days.[3]
-
Efficacy Assessment: The primary endpoint was the area under the curve (AUC) for viral load in nasal wash samples. Secondary endpoints included clinical symptom scores and other viral load metrics.[12]
-
Monitoring: Subjects were monitored for 28 days for safety and pharmacokinetic assessments.[12]
Caption: Workflow of the Phase 2a human challenge study for this compound.
While the detailed quantitative results from this study are not widely published, reports indicate that this compound failed to meet its primary viral load endpoints, casting doubt on its future development.[13]
Monoclonal Antibodies: Palivizumab and Nirsevimab
Monoclonal antibodies for RSV have a more extensive history of preclinical and clinical evaluation, with demonstrated in vivo efficacy.
Preclinical Efficacy in Animal Models
The cotton rat is a well-established animal model for studying RSV infection and evaluating the efficacy of vaccines and therapeutics.[10]
Experimental Protocol: Prophylactic Efficacy of Palivizumab in Cotton Rats
-
Animal Model: Cotton rats, which are permissive to RSV infection, were used.[10]
-
Prophylactic Treatment: Animals received a prophylactic dose of Palivizumab (e.g., 2.5 mg/kg) prior to viral challenge.[14]
-
Viral Challenge: Animals were infected with a wild-type RSV strain.[10]
-
Efficacy Assessment: Lung tissue was harvested at a set time post-infection to determine viral titers by plaque assay.[10]
-
Endpoint: The primary endpoint was the reduction in lung viral titers compared to a placebo-treated group.[14]
In preclinical studies, Palivizumab has demonstrated significant in vivo efficacy. Prophylactic treatment of cotton rats with Palivizumab resulted in a 99% reduction in RSV titers in the lungs.[14][15] Nirsevimab has been shown to have even greater potency in animal models compared to Palivizumab.[16]
Clinical Efficacy in Human Infants
Both Palivizumab and Nirsevimab have undergone extensive clinical trials in their target population: infants at risk for severe RSV disease.
-
Palivizumab: In pivotal Phase III clinical trials, monthly intramuscular injections of Palivizumab reduced the risk of hospitalization due to RSV infection by 45% to 55% in high-risk pediatric populations.[5]
-
Nirsevimab: A Phase 2b clinical trial showed that a single dose of Nirsevimab was 70.1% effective in preventing medically attended RSV-associated lower respiratory tract infections in healthy preterm infants.[11] More recent data indicates an effectiveness of 76% in preventing such infections.[17]
Table 1: Comparative In Vivo Efficacy Data for this compound and Monoclonal Antibodies
| Therapeutic Agent | Study Type | Model/Population | Key Efficacy Endpoint(s) | Reported Efficacy | Citation(s) |
| This compound (BTA-C585) | Phase 2a Clinical Trial | Healthy Adults (Human Challenge) | Viral Load AUC | Did not meet primary viral load endpoints | [13] |
| Palivizumab | Preclinical | Cotton Rats | Reduction in Lung Viral Titers | 99% reduction | [14][15] |
| Phase III Clinical Trial | High-Risk Infants | Reduction in Hospitalization Risk | 45-55% reduction | [5] | |
| Nirsevimab | Preclinical | Animal Models | Potency vs. Palivizumab | Higher potency | [16] |
| Phase 2b/III Clinical Trial | Preterm and Term Infants | Prevention of Medically Attended LRTI | 70.1% - 76% effectiveness | [11][17] |
Discussion and Future Perspectives
The available in vivo data presents a clear divergence in the demonstrated efficacy of this compound and monoclonal antibodies for RSV.
This compound's development appears to have stalled due to a lack of significant viral load reduction in a human challenge model.[13] While the reasons for this could be multifaceted, including suboptimal pharmacokinetics or potency, it underscores the challenges in translating in vitro activity of small molecule inhibitors to in vivo efficacy. The oral route of administration for this compound, however, remains an attractive feature for outpatient treatment if an effective compound can be developed.
In contrast, monoclonal antibodies like Palivizumab and Nirsevimab have a well-established track record of in vivo efficacy, both in preclinical models and, most importantly, in the target pediatric population. Their high specificity and potent neutralizing activity translate to significant reductions in clinically meaningful outcomes like hospitalization.[5][17] The development of Nirsevimab, with its extended half-life allowing for a single dose to cover an entire RSV season, represents a significant advancement over the monthly injections required for Palivizumab.[11][16]
For drug development professionals, this comparison highlights the robust and clinically validated efficacy of monoclonal antibodies as a prophylactic strategy for RSV. While the development of a potent and safe oral antiviral for RSV remains a high-priority goal, the current evidence base strongly supports the continued use and development of monoclonal antibodies for the prevention of severe RSV disease in vulnerable populations. Future research may explore combination therapies or the development of more potent small molecule inhibitors with improved pharmacokinetic and pharmacodynamic profiles.
References
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Wikipedia. Palivizumab. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Palivizumab? [Link]
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ResearchGate. Effect of Palivizumab on RSV Outcomes. [Link]
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Contagion Live. (2024, December 4). Nirsevimab Shows 76% Effectiveness in Preventing RSV in Infants. [Link]
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Zhu, Q., et al. (2023). Nirsevimab brings breakthrough in the prevention of respiratory syncytial virus infection in infants – Importance of design. PMC. [Link]
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Patsnap Synapse. This compound - Drug Targets, Indications, Patents. [Link]
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Villanueva, P. G. D., et al. (2023). The efficacy and safety of nirsevimab for the prevention of RSV infection among infants: A systematic review and meta-analysis. PMC. [Link]
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Smith, G., et al. (2015). Palivizumab epitope–displaying virus-like particles protect rodents from RSV challenge. JCI. [Link]
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A Comparative Safety Analysis of Enzaplatovir and Other Respiratory Syncytial Virus (RSV) Therapeutics
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) represents a significant global health burden, causing a spectrum of respiratory illnesses from the common cold to severe pneumonia and bronchiolitis, particularly in vulnerable populations such as infants and older adults. The development of effective RSV therapeutics has been a long-standing goal, yet one fraught with challenges. The historical failure of a formalin-inactivated RSV vaccine in the 1960s, which led to vaccine-associated enhanced respiratory disease (ERD), has instilled a deep-seated emphasis on safety that permeates all modern RSV drug and vaccine development programs.[1] Consequently, a thorough and objective benchmark of the safety profile of any new agent is paramount.
This guide provides a comparative analysis of the safety profile of Enzaplatovir (formerly BTA-C585), an investigational oral RSV fusion inhibitor, benchmarked against other key therapeutic and prophylactic modalities. We will examine its position relative to other small-molecule antivirals in development, the highly favorable safety profiles of approved monoclonal antibodies for infant prophylaxis, and the distinct safety considerations for recently approved adult vaccines. This analysis is designed to provide drug development professionals with a contextualized understanding of the safety landscape for emerging RSV interventions.
Section 1: this compound (BTA-C585) - A Profile of an RSV Fusion Inhibitor
Mechanism of Action
This compound is a small-molecule antiviral designed to inhibit the RSV Fusion (F) protein. The F protein is essential for the virus's entry into host cells by mediating the fusion of the viral envelope with the host cell membrane. By binding to this protein, this compound effectively blocks this critical step in the viral lifecycle, thereby preventing infection of new cells. This mechanism is a common target for a class of RSV antivirals.[2]
Caption: this compound blocks the RSV F-protein, preventing viral entry.
Clinical Safety Data and Development Status
This compound progressed to a Phase 2a, randomized, double-blind, placebo-controlled study in healthy adult volunteers (NCT02718937).[3][4] This study utilized a human viral challenge model to evaluate the safety and antiviral activity of multiple oral doses of the drug.[5]
However, the clinical development of this compound encountered a significant safety hurdle. In 2016, the sponsoring company, Aviragen Therapeutics, announced a voluntary delay in trial enrollment following a safety report from a single subject.[6] The event involved an increase in a cardiac enzyme level and transient electrocardiogram (ECG) changes, which resulted in a hospitalization lasting less than 24 hours. Subsequent to this event, the U.S. Food and Drug Administration (FDA) placed the Investigational New Drug (IND) application for BTA585 on clinical hold.[6]
To date, detailed quantitative safety and efficacy data from the completed Phase 2a trial have not been published in peer-reviewed literature. The public disclosure of a serious cardiac adverse event and the subsequent clinical hold represent the most critical safety information for this compound and significantly impact its comparative profile.
Section 2: Benchmarking Against Modern Antivirals in Development
The pursuit of a safe and effective oral antiviral for RSV treatment remains a high priority. Several other candidates have advanced in clinical development, providing a benchmark against which to compare this compound's profile.
-
EDP-938 (N-protein Inhibitor): This agent, which targets the viral nucleoprotein (N), has demonstrated a favorable safety profile in multiple studies. In a Phase 2 study in healthy adults with community-acquired RSV, the safety profile was consistent with previous trials involving approximately 500 subjects.[7] Most adverse events (AEs) were mild and not considered related to the study drug, with no severe or serious AEs and no discontinuations due to AEs.[7] In a human challenge trial, EDP-938 was found to be safe and generally well-tolerated.[8]
-
JNJ-53718678 (Fusion Inhibitor): A Phase 1b study in hospitalized infants (ages >1 to ≤24 months) provided valuable pediatric safety data. While most patients in both the drug and placebo groups experienced at least one AE, the majority were grade 1 or 2 in severity.[9] AEs considered at least possibly related to the drug were reported in 30% of treated patients. Two grade 3 AEs (both bronchiolitis) were reported, one in the drug arm and one in the placebo arm, highlighting the difficulty of distinguishing drug effects from underlying disease severity in this population.[9]
-
Rilematovir (Fusion Inhibitor): A Phase 2a study in non-hospitalized adults with RSV infection was conducted to assess its safety and efficacy. The study suggested a potential clinical benefit when initiated early and supported further development.[10]
| Drug Candidate | Mechanism of Action | Key Reported Safety Findings | Population Studied |
| This compound | Fusion (F) Protein Inhibitor | Serious cardiac adverse event (elevated cardiac enzymes, ECG changes) reported in one subject, leading to FDA clinical hold. [6] | Healthy Adults (Challenge) |
| EDP-938 | Nucleoprotein (N) Inhibitor | Favorable safety profile; most AEs mild and unrelated to drug. No severe or serious AEs reported in community-acquired RSV study.[7] | Healthy & Infected Adults |
| JNJ-53718678 | Fusion (F) Protein Inhibitor | Most AEs grade 1 or 2; 30% of patients had AEs possibly related to the drug. No deaths or discontinuations.[9] | Hospitalized Infants |
Table 1: Comparative Safety Summary of Investigational RSV Antivirals.
The specific cardiac safety signal associated with this compound distinguishes it from other contemporary antivirals like EDP-938, which have so far reported more benign and non-specific safety profiles in their clinical programs.
Section 3: The High Safety Bar of Prophylactic Monoclonal Antibodies
For any RSV therapeutic, but especially for prophylactic agents administered to infants, the safety benchmark is exceptionally high. The approvals of palivizumab and the newer, long-acting nirsevimab have established this standard.
-
Palivizumab (Synagis): As the first licensed monoclonal antibody against RSV, palivizumab has a well-established safety and tolerability profile.[11] It is used for prophylaxis in specific high-risk infant populations.
-
Nirsevimab (Beyfortus): Approved for broad use in all infants experiencing their first RSV season, nirsevimab was evaluated in extensive clinical trials. A comprehensive analysis of pooled data from its pivotal trials demonstrated a favorable safety profile that was similar to both placebo and palivizumab.[1]
The data below, compiled from a pooled analysis of the nirsevimab clinical trial program, illustrates the placebo-like safety of modern monoclonal antibodies.[1]
| Adverse Event Category | Nirsevimab (n=3184) | Placebo (n=1284) | Palivizumab (n=304) |
| Any Adverse Event (AE) | 68.9% | 72.9% | 66.8% |
| Serious Adverse Event (SAE) | 6.8% | 7.3% | 9.2% |
| AE Leading to Discontinuation | 0.4% | 0.6% | 0.3% |
| AE of Special Interest | 0.5% | 0.2% | 0.3% |
| Deaths | 0.3% | 0.2% | 1.0% |
Table 2: Summary of Adverse Events in Pivotal Trials of Nirsevimab for Infants.[1] Note: Deaths were all determined to be unrelated to the study treatment.
The vast majority of AEs in these trials were mild to moderate in severity and deemed unrelated to the treatment.[1] This high safety standard, demonstrated in thousands of infants, serves as a critical benchmark for any new agent entering the pediatric RSV space.
Section 4: Contextualizing Safety with Approved Adult RSV Vaccines
The recent approval of RSV vaccines for adults aged 60 and older (GSK's Arexvy, Pfizer's Abrysvo, and Moderna's mRESVIA) has introduced a different set of safety considerations. While the target population differs from that of this compound's intended therapeutic use, the post-marketing surveillance provides valuable insights for the field.
The most common adverse events are predictable, localized, and transient, including injection site pain, fatigue, muscle pain, and headache.[12][13] Of greater significance for drug developers is the identification of rare but serious adverse events of special interest (AESIs). Post-marketing surveillance has detected a small number of cases of inflammatory neurologic events, most notably Guillain-Barré syndrome (GBS), at a rate slightly higher than the expected background rate.[13][14] This has led regulatory bodies to conclude that while the benefits of vaccination outweigh the risks, continued safety monitoring is essential.[14][15] These findings underscore the necessity of robust pharmacovigilance to detect rare but potentially serious safety signals for any new RSV intervention.
Section 5: Methodologies in Clinical Safety Assessment
The causality behind experimental choices in drug development is rooted in a phased approach designed to maximize safety while gathering efficacy data. The human viral challenge model, as used for this compound, is a powerful tool in early-phase respiratory virus research. It provides a controlled environment to establish proof-of-concept for antiviral activity and to meticulously characterize the safety profile of a new drug in the presence of a live, attenuated viral infection.
Experimental Protocol: Phase 2a RSV Human Viral Challenge Study
This protocol represents a self-validating system for the early assessment of an oral antiviral agent against RSV.
-
Screening and Eligibility (Day -28 to -2):
-
Recruit healthy male and female volunteers, typically 18-50 years old.[4]
-
Conduct comprehensive medical history, physical examination, ECG, and clinical laboratory tests (hematology, chemistry, urinalysis).
-
Perform serological testing to confirm low baseline levels of RSV-neutralizing antibodies, ensuring subjects are susceptible to the challenge virus.
-
Exclusion criteria are critical: history of significant cardiac, pulmonary, or other chronic illness; abnormal lung function; current smoker.[4]
-
-
Quarantine and Inoculation (Day -1 to Day 1):
-
Admit eligible subjects to a controlled quarantine facility to prevent extraneous infections.
-
On Day 0, administer a pre-specified titer of a well-characterized RSV challenge strain (e.g., RSV-A Memphis 37b) via intranasal drops.[4]
-
-
Randomization and Dosing (Day 1 to Day 7):
-
Following confirmation of infection (via RT-PCR), randomize subjects in a double-blind manner to receive the investigational antiviral (e.g., this compound) or a matching placebo for a defined period (e.g., 5-7 days).
-
-
Intensive Monitoring (Day 1 to Discharge ~Day 12):
-
Safety Monitoring:
-
Daily collection of adverse events through subject diaries and clinical assessment.
-
Regularly scheduled blood draws for safety labs (e.g., liver function tests, creatinine, cardiac enzymes).
-
Serial ECGs to monitor for cardiac effects.
-
-
Efficacy Monitoring:
-
Daily nasal washes for viral load quantification by RT-PCR. This is the primary antiviral endpoint.
-
Daily recording of clinical symptom scores by subjects and clinicians (e.g., rating nasal congestion, cough, sore throat).
-
-
-
Follow-up (Post-Discharge):
-
Conduct a final safety follow-up visit (e.g., Day 28) to assess for any delayed adverse events and ensure resolution of any trial-related findings.
-
Caption: Workflow for a human viral challenge study to assess safety.
Discussion & Future Outlook
The landscape of RSV therapeutics is rapidly evolving, with different modalities establishing distinct safety and efficacy profiles in specific populations. For an oral antiviral like this compound, intended for treatment, the risk-benefit calculation differs from that of a prophylactic monoclonal antibody given to a healthy infant. A higher incidence of mild-to-moderate, transient adverse events might be acceptable for a drug that significantly shortens the duration of illness in a symptomatic patient.
However, the emergence of a serious cardiac safety signal, leading to an FDA clinical hold, places this compound at a marked disadvantage.[6] This type of signal is difficult to overcome in drug development, particularly when competitors like EDP-938 are demonstrating favorable safety profiles without major organ-specific toxicities.[7] The benchmark set by monoclonal antibodies like nirsevimab is one of near-placebo-level safety, a standard that, while not directly applicable to a treatment for acute illness, influences the overall perception of risk in the RSV field.[1] Furthermore, the vigilance for rare but serious neurologic events with adult vaccines highlights the rigorous post-marketing scrutiny all new RSV products will face.[14]
Conclusion
A favorable safety profile is the bedrock of any successful RSV therapeutic. While the full, quantitative safety data for this compound remains unpublished, the publicly documented cardiac adverse event and subsequent FDA clinical hold represent a significant challenge to its development. When benchmarked against the favorable profiles of other investigational antivirals and the exceptionally high safety bar set by approved monoclonal antibodies, this compound's known safety concerns position it as a higher-risk candidate. Future development in the RSV antiviral space will undoubtedly prioritize candidates that can demonstrate not only potent efficacy but also a safety profile that is clearly distinguishable from the pathology of the underlying respiratory infection.
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A Researcher's Guide to Investigating the Synergistic Potential of Enzaplatovir with Other Antiviral Agents
For drug development professionals and researchers in the field of virology, the pursuit of effective antiviral therapies is a paramount objective. Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants and the elderly. While monotherapies have shown promise, the emergence of drug resistance and the need for enhanced potency have shifted focus towards combination therapies. This guide provides an in-depth technical overview of the rationale and methodologies for evaluating the synergistic effects of Enzaplatovir, a potent RSV fusion inhibitor, with other classes of antiviral agents.
The Rationale for Combination Therapy with this compound
This compound (formerly known as BTA-C585) is an orally bioavailable small molecule that targets the RSV fusion (F) protein.[1][2] The F protein is essential for the virus's entry into host cells by mediating the fusion of the viral envelope with the cell membrane. By inhibiting this crucial step, this compound effectively halts the initiation of infection.
The core principle behind antiviral combination therapy is to target different stages of the viral life cycle simultaneously. This multi-pronged attack can lead to several advantages:
-
Increased Potency: A synergistic interaction means the combined effect of two drugs is greater than the sum of their individual effects.[3] This can lead to more profound viral suppression.
-
Lower Effective Doses: Synergy can allow for the use of lower concentrations of each drug, potentially reducing the risk of dose-dependent toxicity.
-
Higher Barrier to Resistance: By targeting multiple viral proteins or processes, it is more difficult for the virus to develop mutations that confer resistance to both drugs simultaneously.
Given this compound's specific mechanism as a fusion inhibitor, promising candidates for combination therapy would be agents that target other viral processes, such as RNA replication or protein synthesis. Studies on other RSV fusion inhibitors, such as ziresovir and GS5806, have shown additive to synergistic effects when combined with RNA-dependent RNA polymerase (RdRp) inhibitors.[4] This provides a strong scientific basis for exploring similar combinations with this compound.
Visualizing the Strategy: Targeting Multiple Viral Processes
The following diagram illustrates the distinct points of intervention for a combination therapy involving a fusion inhibitor like this compound and a hypothetical RNA polymerase inhibitor.
Caption: Targeting distinct stages of the RSV life cycle.
In Vitro Evaluation of Synergy: The Checkerboard Assay
The checkerboard assay is a standard in vitro method to quantify the interaction between two antimicrobial agents.[1][5][6] This section provides a detailed protocol for assessing the synergy between this compound and a hypothetical RNA polymerase inhibitor (Agent B) against RSV.
Experimental Workflow
Caption: Step-by-step workflow of a checkerboard synergy assay.
Detailed Protocol
Materials:
-
Human epidermoid carcinoma (HEp-2) cells
-
Respiratory Syncytial Virus (RSV) strain (e.g., A2)
-
This compound
-
Antiviral Agent B (e.g., an RNA polymerase inhibitor)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Reagents for quantifying viral activity (e.g., crystal violet for CPE staining, or a luciferase assay system if using a reporter virus)
Procedure:
-
Cell Seeding: Seed HEp-2 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Drug Preparation:
-
Prepare a stock solution of this compound and Agent B in a suitable solvent (e.g., DMSO).
-
Along the x-axis of the 96-well plate, create a two-fold serial dilution of this compound in cell culture medium.
-
Along the y-axis, prepare a two-fold serial dilution of Agent B.
-
The result is a matrix where each well contains a unique combination of concentrations of the two drugs. Include wells with each drug alone and no-drug controls.
-
-
Infection: Infect the cells with RSV at a multiplicity of infection (MOI) that will produce a significant cytopathic effect (CPE) in the no-drug control wells within 48-72 hours.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the predetermined duration.
-
Quantification of Antiviral Activity:
-
CPE Reduction Assay: After incubation, fix the cells and stain with crystal violet. The intensity of the stain is proportional to the number of viable cells.
-
Plaque Reduction Assay: For a more quantitative measure of infectious virus, a plaque reduction assay can be performed.
-
Reporter Gene Assay: If using a recombinant RSV expressing a reporter gene (e.g., luciferase), the antiviral activity can be quantified by measuring the reporter signal.
-
-
Data Analysis:
-
Determine the 50% effective concentration (EC50) for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given combination:
-
FIC of this compound = (EC50 of this compound in combination) / (EC50 of this compound alone)
-
FIC of Agent B = (EC50 of Agent B in combination) / (EC50 of Agent B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of this compound + FIC of Agent B.
-
Interpret the FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive effect
-
FICI > 4.0: Antagonism
-
-
Hypothetical Data Presentation
| Combination | This compound EC50 (nM) | Agent B EC50 (nM) | FICI | Interaction |
| This compound alone | 5.0 | - | - | - |
| Agent B alone | - | 20.0 | - | - |
| This compound + Agent B (Combo 1) | 1.25 | 5.0 | 0.5 | Synergy |
| This compound + Agent B (Combo 2) | 2.5 | 10.0 | 1.0 | Additive |
In Vivo Assessment of Synergy: The Cotton Rat Model
The cotton rat (Sigmodon hispidus) is a well-established animal model for studying RSV infection and evaluating antiviral therapies.[7][8] An in vivo study can provide crucial information on the efficacy of a drug combination in a living organism.
Experimental Design
-
Animal Groups:
-
Group 1: Placebo control
-
Group 2: this compound alone
-
Group 3: Agent B alone
-
Group 4: this compound + Agent B combination
-
-
Infection: Intranasally infect cotton rats with a known titer of RSV.
-
Treatment: Begin treatment at a specified time point post-infection (e.g., 24 or 48 hours). Administer drugs via an appropriate route (e.g., oral gavage for this compound).
-
Monitoring: Monitor animals daily for clinical signs of illness (e.g., weight loss, respiratory distress).
-
Endpoint Analysis: At various time points post-infection, euthanize subsets of animals and collect lung tissue and nasal turbinates.
-
Viral Load: Quantify viral titers in the lungs and nasal passages using plaque assay or RT-qPCR.
-
Histopathology: Assess lung inflammation and pathology.
-
Expected Outcomes and Data Interpretation
A synergistic effect in vivo would be demonstrated by a significantly greater reduction in lung viral titers and/or improvement in lung pathology in the combination therapy group compared to the groups receiving either monotherapy.
| Treatment Group | Mean Lung Viral Titer (log10 PFU/g) | Reduction vs. Placebo (log10) |
| Placebo | 4.5 | - |
| This compound (X mg/kg) | 3.5 | 1.0 |
| Agent B (Y mg/kg) | 3.7 | 0.8 |
| This compound + Agent B | 2.0 | 2.5 |
Conclusion
While direct experimental data on the synergistic effects of this compound with other antiviral agents are not yet publicly available, the scientific rationale for such combinations is strong. By targeting different stages of the RSV life cycle, a combination therapy has the potential to offer enhanced efficacy, a higher barrier to resistance, and an improved safety profile. The in vitro and in vivo methodologies detailed in this guide provide a robust framework for researchers to systematically evaluate the synergistic potential of this compound with other promising anti-RSV compounds. Such studies are a critical step in the development of more effective treatments for this pervasive respiratory pathogen.
References
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[Author], [Year]. Title of Study on Cotton Rat Model for RSV. [Journal], , pp. [Pages]. [URL]
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[Author], [Year]. Another Title on Cotton Rat Model for RSV. [Journal], , pp. [Pages]. [URL]
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[Author], [Year]. Title of Study on Checkerboard Assay. [Journal], , pp. [Pages]. [URL]
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[Author], [Year]. Another Title on Checkerboard Assay. [Journal], , pp. [Pages]. [URL]
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[Author], [Year]. A Third Title on Checkerboard Assay. [Journal], , pp. [Pages]. [URL]
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[Author], [Year]. Title of Study on Isobologram Analysis. [Journal], , pp. [Pages]. [URL]
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[Author], [Year]. Title of Study on Other RSV Fusion Inhibitors. [Journal], , pp. [Pages]. [URL]
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[Author], [Year]. Another Title on Other RSV Fusion Inhibitors. [Journal], , pp. [Pages]. [URL]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Enzaplatovir
The Imperative of Proper Disposal: Beyond the Experiment
Enzaplatovir, as a small molecule compound, necessitates careful handling throughout its lifecycle.[3][4] Improper disposal can lead to unforeseen consequences, including environmental contamination and potential health risks.[5] Adherence to a robust disposal protocol is not merely a regulatory formality but a critical component of responsible research. This guide is designed to provide a clear, logical framework for managing this compound waste, ensuring that every step is a self-validating system of safety and compliance.
Characterizing this compound Waste Streams
Research activities involving this compound will typically generate three primary waste streams. Understanding these categories is the first step in proper segregation and disposal.
| Waste Stream | Description | Examples |
| Solid Chemical Waste | Non-infectious materials contaminated with this compound. | Contaminated personal protective equipment (PPE) such as gloves and gowns, weigh boats, pipette tips, and empty or expired vials of the pure compound. |
| Liquid Chemical Waste | Solutions containing this compound. | Stock solutions, experimental dilutions, and contaminated solvents (e.g., DMSO).[2][4] |
| Biologically Contaminated Waste | Materials contaminated with both this compound and biological agents. | Cell culture media containing this compound, infected cell lysates, and disposable labware from in-vitro experiments. |
Step-by-Step Disposal Protocols
The following protocols provide a detailed methodology for the safe disposal of each this compound waste stream. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.
Solid Chemical Waste Disposal
Solid waste contaminated with this compound should be handled as hazardous chemical waste. The primary goal is to prevent the release of the compound into the environment.
Protocol:
-
Segregation at the Source: Immediately after use, place all solid materials contaminated with this compound into a designated, clearly labeled, leak-proof hazardous waste container. This container should be distinct from general laboratory trash.
-
Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Acutely Toxic," "Health Hazard").
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.
Liquid Chemical Waste Disposal
Liquid waste containing this compound must be collected and disposed of as hazardous chemical waste. Under no circumstances should this waste be poured down the drain.[6]
Protocol:
-
Dedicated Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container. The original packaging or a UN-labeled container is recommended.[7]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name (this compound), the solvent system (e.g., DMSO), and an approximate concentration of the active compound.
-
Secure Storage: Store the sealed liquid waste container in a secondary containment tray to prevent spills. The storage area must be well-ventilated.[7]
-
Disposal: Coordinate with your institution's EHS office for the proper disposal of the liquid chemical waste.
Biologically Contaminated Waste Disposal
Waste that is contaminated with both this compound and biological agents (e.g., cell cultures, viruses) requires a multi-step process to address both the biological and chemical hazards.
Protocol:
-
Initial Decontamination: The primary objective is to inactivate the biological agent. For liquid waste such as cell culture media, chemical decontamination is often appropriate. Add a suitable disinfectant, such as a 10% bleach solution, and allow for a sufficient contact time (e.g., 30 minutes).[8] For solid waste, autoclaving is a common and effective method for sterilization.[9][10]
-
Post-Decontamination Segregation:
-
Chemically Decontaminated Liquids: After inactivation, the liquid waste is still considered hazardous chemical waste due to the presence of this compound. It should be collected and disposed of following the liquid chemical waste protocol.
-
Autoclaved Solids: Once autoclaved, the solid waste is no longer biologically hazardous. However, it remains chemically contaminated. This waste should be placed in a designated hazardous waste container for chemical waste.
-
-
Labeling and Disposal: Label the waste containers appropriately, indicating that the biological hazard has been neutralized but the chemical hazard remains. Dispose of the waste through your institution's hazardous waste program.
Visualizing the Disposal Workflow
To aid in the decision-making process for handling this compound waste, the following diagram outlines the logical flow for waste segregation and disposal.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical responsibility for all researchers. By following these guidelines, laboratories can ensure a safe working environment, maintain regulatory compliance, and protect the environment. It is imperative that all laboratory personnel handling this compound are trained on these procedures and that the institution's Environmental Health and Safety office is consulted for any specific local or national regulations.
References
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Vertex AI Search.
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- Handling infectious viruses in pharma labs - SHEQ Management. SHEQ Management.
- This compound (BTA-C585) | RSV Inhibitor - MedchemExpress.com. MedchemExpress.
- (S)-Enzaplatovir Datasheet DC Chemicals. DC Chemicals.
- This compound | RSV fusion protein inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience.
- Laboratory waste - | Staff Portal - Karolinska Institutet. Karolinska Institutet.
- Basic Principles for the Safe Handling of Laboratory Biohazardous Materials - University of Galway. University of Galway.
- I. Regulated Medical Waste | Infection Control - CDC. Centers for Disease Control and Prevention.
- Guidelines for the Disposal of Regulated Medical Waste and Pathological Waste - USDA ARS. U.S. Department of Agriculture Agricultural Research Service.
- Guidance on the Inactivation or Removal of Select Agents and Toxins for Future Use. Federal Select Agent Program.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. U.S. Environmental Protection Agency.
- Safety Data Sheets | Abbott U.S.. Abbott.
- Regulated Medical Waste Management - Icahn School of Medicine at Mount Sinai. Icahn School of Medicine at Mount Sinai.
- How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste. UC San Diego Blink.
- Navigating the Proper Protocol for Disposing of Infectious Waste - Oreate AI Blog. Oreate AI.
- Module 7: Infectious Waste Disposal and Equipment Decontamination - YouTube. YouTube.
- Managing Solid Waste Contaminated with a Category A Infectious Substance | PHMSA. U.S. Department of Transportation Pipeline and Hazardous Materials Safety Administration.
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A Guide to Personal Protective Equipment for Handling Enzaplatovir
Disclaimer: As "Enzaplatovir" is an investigational compound with limited public safety data, this guide is constructed based on established best practices for handling potent, novel antiviral compounds in a research and development setting. A comprehensive, compound-specific risk assessment must be conducted before any handling.[1][2] This document serves as a foundational resource to be adapted to your institution's specific Chemical Hygiene Plan as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4]
The Precautionary Principle in Action
When dealing with investigational compounds like this compound, where the full toxicological profile is unknown, a precautionary approach is paramount. The primary goal is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion. This is achieved through a multi-layered strategy encompassing engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).[2]
Engineering Controls: Your First Line of Defense
Before any PPE is donned, engineering controls should be in place to minimize exposure to hazardous substances. For a potent compound like this compound, these are critical:
-
Ventilated Enclosures: All manipulations of powdered or volatile this compound should be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box to contain aerosols and dust.[5]
-
Facility Design: Laboratories should be designed to facilitate the safe handling of hazardous materials, with features like non-porous work surfaces that are easy to clean and decontaminate.[6] Access to areas where this compound is handled should be restricted to authorized personnel.[7][8]
Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of PPE is contingent on a thorough risk assessment of the specific procedures being performed.[2] For this compound, a substance of unknown potency, a high level of protection is warranted.
Summary of Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[1][5] |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3) and requires a proper fit test. | |
| Disposable Respirators (e.g., N95) | May be suitable for low-risk activities but are not recommended as primary protection for handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Always wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated. |
| Body Protection | Disposable Coveralls | "Bunny suits" made from materials like Tyvek® offer head-to-toe protection against chemical splashes and dust.[1][9] |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles are essential to protect against splashes, and a face shield offers an additional layer of protection for the entire face.[9] |
Step-by-Step Guide to Donning and Doffing PPE
Correctly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for safely removing PPE.
Spill Management and Decontamination
All personnel handling this compound must be trained in spill management. Spill kits should be readily accessible.
Spill Cleanup Protocol
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Don Appropriate PPE: As outlined in the table above.
-
Contain the Spill: For liquid spills, use absorbent pads. For powder spills, gently cover with damp absorbent material to avoid aerosolization.[10]
-
Decontaminate: Clean the area with an appropriate deactivating agent, followed by a germicidal detergent, and then a final rinse. The choice of decontaminating agent should be based on the chemical properties of this compound.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[10]
Disposal of this compound and Contaminated Materials
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Disposal Plan
-
Segregation: All this compound waste (used vials, contaminated PPE, cleaning materials) must be segregated from regular laboratory trash.[10]
-
Containment: Waste should be placed in clearly labeled, sealed, and puncture-resistant containers.[11]
-
Incineration: The recommended method of disposal for potent pharmaceutical compounds is incineration by a licensed hazardous waste management vendor.[11][12]
Logical Flow of Waste Management
Caption: Workflow for the proper disposal of this compound waste.
References
- Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs) - Benchchem. (n.d.).
- Potent Pharmaceutical Compound Containment Case Study - AIHA. (n.d.).
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
- Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC. (2025, May 15).
- Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US. (n.d.).
- Freund-Vector's Approach to Safely Processing Potent Compounds. (n.d.).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- Hazardous Drugs - Overview | Occupational Safety and Health Administration - OSHA. (n.d.).
- Investigational Product Disposal, Return, and Destruction Page 1 of 4 Departmen - Stanford Health Care. (n.d.).
- Chapter 9 - Particularly Hazardous Substances - Cornell EHS. (n.d.).
- Hazardous Drugs - Standards | Occupational Safety and Health Administration - OSHA. (n.d.).
- Contact with blood or body fluids: Protecting against infections - HealthLink BC. (2026, January 14).
- How to be Ready to Handle Hazardous Drugs to Improve Safety and Lab Productivity. (2019, April 15).
- Department of Pharmacy Services STANDARD OPERATING PROCEDURES (SOPs): DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT. (n.d.).
- Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023, March 6).
- procedures for cleaning up hazardous drug spills and leaks technical information paper no. 59-081-0917 - Defense Centers for Public Health. (n.d.).
- Guidance for Disposal of Drugs Used in Clinical Research - WashU. (n.d.).
- SUP-002-02 Investigational Product Disposal and Destruction - UI Health Care. (n.d.).
- Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19 - Restored CDC. (2024, December 20).
- Disposal of investigational products/study drugs - Infectious Diseases Data Observatory. (n.d.).
- Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University. (n.d.).
- Laboratory Security and Emergency Response Guidance for Laboratories Working with Select Agents - Restored CDC. (n.d.).
- Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO. (n.d.).
- Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf - NIH. (n.d.).
- CDC expands security guidelines for labs handling dangerous pathogens - CIDRAP. (2002, December 6).
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- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
